Benzyloxyurea
Description
Structure
3D Structure
Properties
IUPAC Name |
phenylmethoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIVZOKBPYSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282713 | |
| Record name | Benzyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-50-2 | |
| Record name | Urea, (benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyloxyurea's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of benzyloxyurea in cancer cells. As a derivative of the well-established anti-cancer agent hydroxyurea, this compound is posited to exert its cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides. This guide will dissect the molecular interactions between this compound and its target, the subsequent downstream cellular consequences including the disruption of DNA synthesis and repair, cell cycle arrest, and the induction of apoptosis. By synthesizing data from studies on hydroxyurea and the available literature on this compound and its derivatives, this document offers researchers, scientists, and drug development professionals a detailed understanding of its therapeutic potential and the experimental methodologies to investigate its action.
Introduction: The Rationale for Targeting Ribonucleotide Reductase in Oncology
The relentless proliferation of cancer cells necessitates a constant and abundant supply of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks of DNA. Ribonucleotide reductase (RR) is the rate-limiting enzyme in the de novo synthesis of dNTPs, catalyzing the conversion of ribonucleoside diphosphates (NDPs) to their deoxy-forms (dNDPs).[1] The critical role of RR in DNA replication and repair makes it an attractive and validated target for cancer chemotherapy.[2]
Hydroxyurea (HU), a simple analogue of urea, was the first RR inhibitor to be widely used in the clinic and remains a cornerstone in the treatment of various malignancies and hematological disorders.[3][4] Its mechanism of action is well-documented and involves the quenching of a crucial tyrosyl free radical within the active site of the RRM2 subunit of RR, thereby inactivating the enzyme.[5] this compound, a derivative of hydroxyurea, has been investigated for its potential as an anticancer agent, with the hypothesis that the addition of a benzyl group could modulate its activity, potency, and pharmacological properties. This guide delves into the specifics of this mechanism.
The Primary Target: Inhibition of Ribonucleotide Reductase
The central tenet of this compound's anticancer activity is its function as an inhibitor of ribonucleotide reductase. While direct kinetic studies on this compound are not extensively reported in publicly available literature, its structural similarity to hydroxyurea provides a strong foundation for its mechanism of action.
The Structure and Function of Human Ribonucleotide Reductase
Human RR is a heterodimeric enzyme composed of two subunits:
-
RRM1 (α): The larger subunit that houses the catalytic site and two allosteric sites regulating substrate specificity and overall activity.[1]
-
RRM2 (β): The smaller subunit that contains a di-iron center and a tyrosyl free radical essential for the catalytic process.[1]
The catalytic cycle involves a complex free-radical chemistry where the tyrosyl radical on RRM2 initiates the reduction of the ribonucleotide substrate bound to RRM1.
Mechanism of Inhibition: A Tale of a Quenched Radical
Drawing parallels from hydroxyurea, this compound is believed to inhibit RR by targeting the tyrosyl free radical in the RRM2 subunit. The proposed mechanism involves the following steps:
-
Entry into the Cell: this compound, like hydroxyurea, is a small molecule that can readily diffuse across the cell membrane.
-
Interaction with the RRM2 Subunit: Inside the cell, this compound interacts with the active site of the RRM2 subunit.
-
Quenching of the Tyrosyl Free Radical: The hydroxamic acid moiety of this compound donates a hydrogen atom to the tyrosyl free radical, effectively quenching it.[5] This event renders the RRM2 subunit inactive.
-
Enzyme Inactivation: Without the essential tyrosyl radical, RR cannot catalyze the conversion of NDPs to dNDPs, leading to a halt in the production of DNA precursors.
Molecular docking studies on this compound derivatives have supported this hypothesis, indicating a strong affinity for the R1 domain of RR.
Caption: Inhibition of Ribonucleotide Reductase by this compound.
Downstream Cellular Consequences of RR Inhibition
The inhibition of ribonucleotide reductase by this compound triggers a cascade of events that collectively contribute to its anticancer effects.
Depletion of Deoxynucleotide Pools
The most immediate consequence of RR inhibition is the severe depletion of the intracellular dNTP pools.[6][7] This imbalance in DNA precursors has profound effects on cellular processes that are heavily reliant on a continuous supply of dNTPs.
| Cellular Process | Impact of dNTP Depletion |
| DNA Replication | Stalling of replication forks, leading to replication stress and DNA damage. |
| DNA Repair | Impairment of various DNA repair pathways that require dNTPs for synthesis, such as base excision repair (BER) and nucleotide excision repair (NER). |
Inhibition of DNA Synthesis and Repair
With the depletion of dNTPs, both DNA replication and repair processes are severely hampered.[5] This dual inhibition is a powerful mechanism for inducing cytotoxicity in rapidly dividing cancer cells. The inability to repair DNA damage, both endogenous and that induced by other agents, can lead to the accumulation of mutations and genomic instability.
Cell Cycle Arrest in S-Phase
The cellular machinery includes checkpoints that monitor the integrity of the genome and the availability of necessary components for cell division. The depletion of dNTPs and the resulting replication stress activate the S-phase checkpoint, leading to a halt in cell cycle progression.[7] This arrest prevents cells with damaged or incompletely replicated DNA from proceeding to mitosis, providing an opportunity for repair. However, prolonged arrest due to persistent RR inhibition ultimately triggers apoptosis.
Induction of Apoptosis
The culmination of dNTP depletion, DNA synthesis and repair inhibition, and prolonged cell cycle arrest is the induction of programmed cell death, or apoptosis. The accumulation of DNA damage and the inability of the cell to resolve replication stress activate intrinsic apoptotic pathways.
Caption: Downstream Cellular Effects of this compound.
Experimental Methodologies for Studying this compound's Mechanism of Action
To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols are essential.
Ribonucleotide Reductase Activity Assay
This assay directly measures the inhibitory effect of this compound on RR enzymatic activity.
Protocol: HPLC-Based RR Activity Assay
-
Enzyme Source: Purified recombinant human RRM1 and RRM2 subunits or cell extracts.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, DTT, MgCl2, ATP (as an allosteric activator), and the ribonucleotide substrate (e.g., CDP).
-
Inhibitor Addition: Add varying concentrations of this compound (and hydroxyurea as a positive control) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding the RR enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Analyze the formation of the deoxyribonucleotide product (e.g., dCDP) by high-performance liquid chromatography (HPLC).
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
dNTP Pool Analysis
This method quantifies the intracellular levels of dNTPs following treatment with this compound.
Protocol: LC-MS/MS for dNTP Quantification
-
Cell Culture: Culture cancer cells to a desired confluency.
-
Treatment: Treat the cells with this compound for various time points.
-
Extraction: Harvest the cells and extract the nucleotides using a cold methanol-based extraction method.
-
Analysis: Separate and quantify the dNTPs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Normalization: Normalize the dNTP levels to the total cell number or protein concentration.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle distribution.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
Annexin V/PI staining is a common method to detect and quantify apoptosis.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound for a time course determined by cytotoxicity assays.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
This compound, as a structural analogue of hydroxyurea, is a potent inhibitor of ribonucleotide reductase. Its mechanism of action in cancer cells is rooted in the depletion of essential DNA precursors, leading to a cascade of events including the inhibition of DNA synthesis and repair, S-phase cell cycle arrest, and ultimately, apoptosis. While the foundational mechanism is well-understood through the lens of hydroxyurea, further research is warranted to elucidate the specific kinetic parameters of this compound's interaction with RR and to comprehensively profile its effects on dNTP pools and DNA repair pathways in a variety of cancer models. Such studies will be crucial in determining its potential as a standalone or combination therapeutic agent in the ongoing fight against cancer.
References
- Yarbro JW. Mechanism of action of hydroxyurea. Semin Oncol. 1992;19(3 Suppl 9):1-10.
- A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Mol Oncol. 2016;10(9):1394-1403. [Link]
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS One. 2022;17(4):e0266152. [Link]
- A simple and sensitive ribonucleotide reductase assay. Anal Biochem. 1997;252(1):153-158.
- Assay of ribonucleotide reduction in nucleotide-permeable hamster cells. J Biol Chem. 1979;254(19):9575-9581.
- Understanding the interplay between dNTP metabolism and genome stability in cancer. Dis Model Mech. 2023;16(8):dmm050019. [Link]
- Hydroxyurea-induced cell death in human T lymphoma cells as related to imbalance in DNA/protein cycle and deoxyribonucleotide pools and DNA strand breaks. Anticancer Drugs. 1992;3(4):379-386.
- HYDROXYUREA: MECHANISM OF ACTION. Science. 1963;142(3595):1069-1070.
- Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. J Inorg Biochem. 2016;162:234-245. [Link]
- Overview of ribonucleotide reductase inhibitors: an appealing target in anti-tumour therapy. Curr Med Chem. 2009;16(18):2225-2241.
- Hydroxyurea therapy for sickle cell anemia.
- Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications. Med Hypotheses. 2011;76(1):111-116.
- A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. Mol Cancer Ther. 2013;12(11):2344-2355. [Link]
- Hydroxyurea Arrests DNA Replication by a Mechanism that Preserves Basal dNTP Pools. J Biol Chem. 2004;279(1):223-230.
- Inhibition of DNA repair as a means of increasing the antitumor activity of DNA reactive agents. Cancer Res. 1995;55(10):2021-2028.
- Diversity in Overall Activity Regulation of Ribonucleotide Reductase. J Biol Chem. 2010;285(39):29831-29839. [Link]
- Targeting the DNA damage response and repair in cancer through nucleotide metabolism. FEBS J. 2022;289(13):3649-3669.
- Deoxyguanosine reverses inhibition by hydroxyurea of repair of UV-irradiated adenovirus 5.
- Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Pharmaceuticals (Basel). 2021;14(8):745. [Link]
- Comparison of the Inhibitory Effects of Hydroxyurea, 5-fluorodeoxyuridine, 3,4-dihydroxybenzylamine, and Methotrexate on Human Squamous Cell Carcinoma. Cancer Res. 1982;42(10):4057-4062.
- Inhibition of DNA repair and the enhancement of cytotoxicity of alkylating agents. Int J Cancer. 1990;46(3):477-482.
- In vitro and in vivo anti-cancer activity of novel synthetic makaluvamine analogs. PLoS One. 2012;7(4):e35819. [Link]
- In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. Anticancer Res. 1997;17(4A):2621-2625.
- In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Toxicol In Vitro. 2019;54:22-32.
- In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Cancer Biol Med. 2012;9(4):242-247. [Link]
- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitiz
- The use of DNA repair inhibitors and the comet assay—an overview. Mutagenesis. 2023;38(1):1-14. [Link]
- Hydroxyurea: comparison of cytotoxic and antimitotic activities against human lymphocytes in vitro. Br J Cancer. 1972;26(3):238-241. [Link]
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Int J Mol Sci. 2021;22(16):8934. [Link]
- Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. Umea University. 2017. [Link]
Sources
- 1. Developmental Therapeutics | Division of Oncology | Washington University in St. Louis [oncology.wustl.edu]
- 2. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benzyloxyurea: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of benzyloxyurea, a significant derivative of the foundational chemotherapeutic agent, hydroxyurea. While the initial synthesis of its parent compound, hydroxyurea, dates back to 1869, the precise origins of this compound are less explicitly documented, likely emerging from the systematic exploration of urea derivatives in the late 19th or early 20th century. This document traces the historical and chemical lineage of this compound, from the groundbreaking synthesis of urea by Friedrich Wöhler in 1828 to the modern-day applications of its derivatives. We will delve into the foundational synthetic methodologies, the evolution of its chemical characterization, its mechanism of action, and its contemporary relevance in medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a deep dive into the scientific journey of this important molecule.
Introduction: From Vitalism to Synthetic Chemistry - The Genesis of Urea Derivatives
The story of this compound is intrinsically linked to the birth of modern organic chemistry. In 1828, a pivotal moment in scientific history occurred when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium cyanate.[1][2][3] This achievement shattered the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[3] Wöhler's synthesis opened the floodgates for the laboratory creation of countless organic molecules, including a vast array of urea derivatives.
This new era of synthetic chemistry paved the way for the exploration of modified urea structures with potential biological activity. One of the most significant early derivatives was hydroxyurea, first synthesized by Dresler and Stein in 1869 through the reaction of hydroxylamine hydrochloride and potassium cyanate.[2][4] This simple yet potent molecule would lay dormant for many years before its profound biological effects were recognized in the mid-20th century.[4] this compound, the subject of this guide, represents a logical and significant progression in the chemical exploration of hydroxyurea, where the hydrogen of the hydroxyl group is replaced by a benzyl group.
The Elusive Discovery of this compound: A Historical Detective Story
While the synthesis of hydroxyurea is well-documented, the precise moment of this compound's first appearance in the scientific literature is more difficult to pinpoint. It is highly probable that its initial synthesis was not heralded as a major breakthrough but rather as a routine derivatization in the course of broader research on N-substituted hydroxyureas. The late 19th and early 20th centuries saw a flurry of activity in German and French chemical journals, such as the Berichte der deutschen chemischen Gesellschaft and the Comptes rendus hebdomadaires des séances de l'Académie des sciences, where the synthesis of novel organic compounds was systematically reported.[5][6][7][8][9][10][11][12]
The logical synthetic precursor to this compound is O-benzylhydroxylamine. The development of synthetic routes to this key intermediate in the late 19th and early 20th centuries would have been the enabling step for the creation of this compound. Early methods for preparing O-substituted hydroxylamines likely involved the alkylation of hydroxylamine or its protected forms.
The most plausible pathway for the initial synthesis of this compound would have been the reaction of O-benzylhydroxylamine with a source of a carbamoyl group, such as cyanic acid or a cyanate salt, mirroring the original synthesis of hydroxyurea.
Caption: Plausible early synthesis of this compound.
Chemical Synthesis and Characterization: From Classical Methods to Modern Innovations
The synthesis of this compound has evolved from its presumed classical origins to more refined and efficient modern methodologies.
Classical Synthetic Approach
The foundational method for synthesizing this compound involves the reaction of O-benzylhydroxylamine hydrochloride with a cyanate salt, typically sodium or potassium cyanate, in an aqueous solution.[13] This straightforward nucleophilic addition reaction is analogous to the original synthesis of hydroxyurea.
Experimental Protocol: Classical Synthesis of this compound [13]
-
Preparation of Reactants: Dissolve O-benzylhydroxylamine hydrochloride in water. In a separate vessel, prepare a solution of sodium cyanate in water.
-
Reaction: Slowly add the sodium cyanate solution to the O-benzylhydroxylamine hydrochloride solution with stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is typically cooled to induce crystallization of the this compound product. The solid product is then collected by filtration, washed with cold water, and dried.
Modern Synthetic Methods
Contemporary synthetic chemistry offers a variety of more sophisticated and higher-yielding methods for the preparation of this compound and its derivatives. These methods often employ protecting groups and activating agents to achieve greater control and efficiency.
One common modern approach involves the use of carbamate derivatives as precursors. For instance, the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate yields O-benzyl protected N-hydroxyureas.[14]
Experimental Protocol: Modern Synthesis via Carbamate Intermediate [14]
-
Formation of the Carbamate: Synthesize 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate.
-
Reaction with Amine: React the carbamate intermediate with the desired amine in a suitable solvent.
-
Deprotection (if necessary): If a protected amine was used, a subsequent deprotection step is required to yield the final this compound derivative.
-
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
A Chinese patent describes the synthesis of N-benzyl-N-benzyloxyurea from this compound and benzyl chloride, highlighting the continued interest in developing derivatives with potentially improved pharmacological properties.[3]
Physicochemical Properties
The introduction of the benzyl group significantly alters the physicochemical properties of this compound compared to its parent compound, hydroxyurea.
| Property | Hydroxyurea | This compound |
| Molecular Formula | CH₄N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 76.06 g/mol | 166.18 g/mol |
| Appearance | White crystalline powder | White crystalline solid |
| Solubility | Very soluble in water | Sparingly soluble in water, soluble in organic solvents |
| Lipophilicity (LogP) | Low | Significantly higher |
Table 1: Comparison of Physicochemical Properties of Hydroxyurea and this compound.
The increased lipophilicity of this compound, due to the aromatic benzyl group, is a key characteristic that influences its biological activity and potential for crossing cellular membranes.
Mechanism of Action: An Extension of the Hydroxyurea Paradigm
The primary mechanism of action of this compound is believed to be analogous to that of hydroxyurea, which is a potent inhibitor of the enzyme ribonucleotide reductase (RNR).[4] RNR is a critical enzyme in the de novo synthesis of deoxynucleotides, the building blocks of DNA.
Caption: Proposed mechanism of action of this compound.
By inhibiting RNR, this compound effectively depletes the intracellular pool of deoxynucleotides, leading to the arrest of DNA synthesis and repair. This selectively targets rapidly dividing cells, such as cancer cells, which have a high demand for DNA replication.
The benzyloxy group in this compound may serve as a lipophilic carrier, facilitating the transport of the active hydroxyurea moiety across cell membranes. It is plausible that in vivo, this compound acts as a prodrug, being metabolized to release hydroxyurea or a related active species.
Contemporary Relevance and Future Directions
While hydroxyurea remains a clinically important drug, the development of its derivatives, including this compound and its analogues, continues to be an active area of research. The primary motivation for creating these derivatives is to improve upon the pharmacological properties of the parent compound, such as:
-
Enhanced Bioavailability: The increased lipophilicity of this compound derivatives may lead to better absorption and distribution in the body.[3]
-
Improved Targeting: By modifying the substituent on the urea backbone, it may be possible to design molecules with greater selectivity for specific tissues or cell types.
-
Reduced Side Effects: The development of more targeted derivatives could potentially minimize the off-target effects and toxicity associated with hydroxyurea.
Recent studies have explored the synthesis and biological evaluation of a wide range of this compound derivatives with potential anticancer and other therapeutic activities. These investigations underscore the enduring legacy of the early work on urea and its derivatives, demonstrating that this chemical scaffold continues to be a rich source of inspiration for the design of new therapeutic agents.
Conclusion
The journey of this compound, from its conceptual origins in the 19th-century revolution of organic chemistry to its current status as a platform for the development of novel therapeutics, is a testament to the enduring power of chemical synthesis and the relentless pursuit of new medicines. While the specific details of its initial discovery remain somewhat obscured by the passage of time, its chemical lineage is clear. As a key derivative of hydroxyurea, this compound stands as a significant milestone in the ongoing story of drug discovery, a story that began with a simple yet profound experiment in Friedrich Wöhler's laboratory. The continued exploration of this compound and its analogues holds the promise of yielding new and improved treatments for a range of diseases, carrying the legacy of its scientific pioneers into the future.
References
- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.
- Hydroxycarbamide. In: Wikipedia.
- Structure of N-acetoxy-N-benzyloxyurea. (2024). Voprosy khimii i khimicheskoi tekhnologii.
- Synthesis of N-benzyl-N-benzyloxyurea. (2008).
- Berichte der Deutschen Chemischen Gesellschaft. (1868-1945). Verlag Chemie.
- Hydroxyurea therapy for sickle cell anemia. (2017).
- Berichte der Deutschen Chemischen Gesellschaft. In: SafetyLit.
- A Convenient Method for the Synthesis of N-Hydroxyureas. (n.d.).
- Berichte der Deutschen Chemischen Gesellschaft. In: SearchWorks catalog.
- Preparing method for hydroxyurea. (2016).
- HYDROXYUREA 1. Exposure Data. In: IARC Publications.
- Comptes rendus hebdomadaires des séances de l'Académie des sciences. In: Biodiversity Heritage Library.
- t.174 (1922) - Comptes rendus hebdomadaires des séances de l'Académie des sciences. In: Biodiversity Heritage Library.
- Comptes rendus hebdomadaires des séances de l'Académie des sciences. Série C, Sciences chimiques - année disponible1975. In: Gallica.
- t.149 (1909) - Comptes rendus hebdomadaires des séances de l'Académie des sciences. In: Biodiversity Heritage Library.
- Comptes rendus hebdomadaires des séances de l'Académie des sciences. (1906). Google Books.
Sources
- 1. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 2. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]
- 4. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 5. historyofscience.com [historyofscience.com]
- 6. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]
- 7. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]
- 8. Details - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]
- 9. t.174 (1922) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]
- 10. Comptes rendus hebdomadaires des séances de l'Académie des sciences. Série C, Sciences chimiques - Year available1975 - Gallica [gallica.bnf.fr]
- 11. t.149 (1909) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]
- 12. Comptes rendus hebdomadaires des séances de l'Académie des sciences - Académie des sciences (France) - Google Books [books.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benzyloxyurea: A Technical Guide to a Novel Class of Ribonucleotide Reductase Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, essential for DNA replication and repair. Its pivotal role in cell proliferation has established it as a key target for anticancer drug development. Hydroxyurea, a first-generation RNR inhibitor, has been a clinical mainstay for decades, but its utility is often limited by modest potency and side effects. This has spurred the development of novel RNR inhibitors with improved therapeutic profiles. This technical guide provides an in-depth exploration of benzyloxyurea and its derivatives as a promising class of ribonucleotide reductase inhibitors. We will delve into the mechanism of action, synthesis, structure-activity relationships, and methodologies for evaluating the efficacy of these compounds, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Central Role of Ribonucleotide Reductase in Oncology
Ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the rate-limiting step in the production of dNTPs. This function is indispensable for DNA synthesis and repair, making RNR a cornerstone of cellular proliferation. Cancer cells, characterized by their rapid and uncontrolled division, exhibit a heightened dependence on RNR activity to sustain their growth. Consequently, targeting RNR has emerged as a validated and effective strategy in cancer chemotherapy.
The human RNR is a heterodimeric enzyme composed of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). RRM1 houses the catalytic site and allosteric regulatory sites, while RRM2 contains a di-iron center that generates a crucial tyrosyl free radical essential for the catalytic activity.[1] The transfer of this radical from RRM2 to RRM1 initiates the reduction of ribonucleotides.
This compound: A Hydroxyurea Analog with Enhanced Potential
Hydroxyurea, the archetypal RNR inhibitor, exerts its effect by quenching the tyrosyl free radical in the RRM2 subunit, thereby inactivating the enzyme.[1][2] While effective in certain malignancies, the clinical application of hydroxyurea can be hampered by factors such as myelosuppression and the development of resistance. This has driven the exploration of hydroxyurea analogs with improved pharmacological properties.
This compound, a derivative of hydroxyurea, has emerged as a compound of significant interest. The addition of a benzyl group to the hydroxyurea scaffold has been shown to enhance its anticancer properties.[3]
Chemical Structure and Synthesis
The core structure of this compound consists of a urea molecule substituted with a benzyloxy group (-OCH₂C₆H₅). The synthesis of this compound derivatives typically involves the reaction of a substituted benzyl alcohol with a suitable urea precursor. A general synthetic scheme is outlined below.
Diagram: General Synthesis of this compound Derivatives
Caption: A generalized schematic for the synthesis of N-substituted this compound derivatives.
Mechanism of Action: Targeting the RNR Free Radical
The primary mechanism of action of this compound and its derivatives is believed to be the inhibition of ribonucleotide reductase, mirroring the action of its parent compound, hydroxyurea.[1][2]
Quenching of the Tyrosyl Free Radical
The this compound molecule, upon entering the cell, is thought to interact with the RRM2 subunit of RNR. The core of this interaction is the quenching of the essential tyrosyl free radical.[1] The this compound derivative likely donates a hydrogen atom to the tyrosyl radical, neutralizing it and rendering the RNR enzyme inactive. This cessation of dNTP production leads to an arrest of the cell cycle in the S-phase and ultimately triggers apoptosis in rapidly dividing cancer cells.
Diagram: Proposed Mechanism of RNR Inhibition by this compound
Caption: Proposed mechanism of RNR inhibition by this compound leading to apoptosis.
Molecular Docking Studies
Molecular docking studies have provided computational evidence supporting the interaction of this compound derivatives with ribonucleotide reductase. These in silico analyses have shown that this compound derivatives can bind to the R1 domain of RNR.[3] Similarly, the related compound 1-(benzoyloxy)urea and its derivatives have been docked to the ribonucleotide reductase enzyme active site (PDB: 2EUD).[4] These computational models suggest a strong binding affinity, reinforcing the hypothesis that RNR is a direct target of this class of compounds.
Experimental Evaluation of this compound Derivatives
A multi-faceted approach is necessary to thoroughly characterize the activity of this compound derivatives as RNR inhibitors. This includes in vitro enzyme assays and cell-based assays to assess their biological effects.
In Vitro Ribonucleotide Reductase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RNR. A common method involves the use of a radiolabeled substrate, such as [³H]-CDP, and measuring the formation of the corresponding deoxyribonucleotide product.[5]
Experimental Protocol: In Vitro RNR Activity Assay
-
Enzyme Preparation: Purify recombinant human RRM1 and RRM2 subunits.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, ATP, dithiothreitol (DTT), and the purified RRM1 and RRM2 subunits.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using HPLC.
-
Quantification: Quantify the amount of radiolabeled product using a scintillation counter.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce RNR activity by 50%.
Cell-Based Assays
Cell-based assays are crucial for determining the cytotoxic effects of this compound derivatives on cancer cells and for confirming their mechanism of action within a cellular context.
4.2.1. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., K562, L1210) in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.
Table 1: Cytotoxicity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM)[3] |
| Hydroxyurea | K562 | 25.3 |
| L1210 | 15.8 | |
| Compound 4a | K562 | 12.5 |
| L1210 | 8.7 | |
| Compound 4g | K562 | 26.1 |
| L1210 | 4.2 | |
| Compound 4f' | K562 | 10.2 |
| L1210 | 7.9 |
Data extracted from Liu et al., 2014.[3]
4.2.2. Cell Cycle Analysis
Flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with this compound derivatives. Inhibition of RNR is expected to cause an accumulation of cells in the S-phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Structure-Activity Relationship (SAR) and Drug Development
The development of potent this compound derivatives relies on understanding the relationship between their chemical structure and biological activity. Studies on various substituted this compound compounds have provided valuable insights for lead optimization.
Diagram: Drug Development Workflow for this compound Derivatives
Caption: A simplified workflow for the development of this compound-based RNR inhibitors.
Key SAR findings for this compound and related hydroxyurea derivatives include:
-
Lipophilicity: Increased lipophilicity, often achieved through the addition of a benzoyl group and its homologs, can lead to enhanced cytotoxic activity.[6]
-
Electronic and Steric Properties: The electronic and steric properties of substituents on the benzyl ring significantly influence the cytotoxic activity of 1-(benzoyloxy)urea derivatives.[4]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of ribonucleotide reductase inhibitors with the potential for improved anticancer efficacy compared to hydroxyurea. Their mechanism of action, centered on the quenching of the essential tyrosyl free radical in the RRM2 subunit, is well-supported by both computational and experimental evidence. The synthetic accessibility of these compounds, coupled with encouraging in vitro cytotoxicity data, makes them attractive candidates for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular interactions between this compound derivatives and the RNR active site through co-crystallization studies. Furthermore, comprehensive in vivo studies in relevant animal models are necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The continued exploration of the structure-activity relationships will be instrumental in designing next-generation this compound-based RNR inhibitors with enhanced potency and selectivity, ultimately contributing to the development of more effective cancer therapies.
References
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108. [Link]
- Liu, J., et al. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101-108. [Link]
- Lichtman, M. A. (2013). A historical perspective on the development of the Bcr-Abl tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Seminars in Oncology, 40(2), 255-267.
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10. [Link]
- Hsieh, Y. Y., et al. (2016). Repositioning of a cyclin-dependent kinase inhibitor GW8510 as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer.
- Liu, J., et al. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]
- Chen, P., et al. (2018). Gemcitabine resistance mediated by ribonucleotide reductase M2 in lung squamous cell carcinoma is reversed by GW8510 through autophagy induction. Clinical science (London, England : 1979), 132(11), 1149–1162. [Link]
- Liu, J., et al. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]
- Lewis, W. H., & Wright, J. A. (1979). Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides. The Journal of biological chemistry, 254(23), 12211–12217. [Link]
- Sjöberg, B. M., et al. (1998). In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase. Journal of bacteriology, 180(13), 3326–3331. [Link]
- Xu, X., et al. (2020). Acquired tamoxifen resistance is surmounted by GW8510 through ribonucleotide reductase M2 downregulation-mediated autophagy induction.
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea And Its Derivative.
- BenchChem. (2025). Application Notes and Protocols for Measuring Ribonucleotide Reductase (RNR) Inhibition by Triapine. BenchChem.
- Davood, A., et al. (2016). Modeling and Proposed Molecular Mechanism of Hydroxyurea Through Docking and Molecular Dynamic Simulation to Curtail the Action of Ribonucleotide Reductase. Current drug discovery technologies, 13(2), 109–117. [Link]
- Hsieh, Y. Y., et al. (2016). Identification of GW8510 as a potential RRM2 inhibitor.
- Development of Ribonucleotide Reductase Inhibitor: A Review on Structure Activity Relationships. (2025).
- Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide?.
- Klots, E. A., & Shiskina, S. V. (2024). N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE.
- Characterization of the Role that Alternative Ribonucleotide Reductases Play in Restoring Replication in the Presence of Hydroxyurea in. (2015). PDXScholar. [Link]
- Fairman, J. W., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(51), 7567–7575. [Link]
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea And Its Derivative.
- Larrabee, J. A., et al. (2020).
- Fairman, J. W., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer.
- Asymmetric synthesis of N-substituted N-hydroxyureas. (2025).
- Liu, J., et al. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives.
- Liu, J., et al. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives.
- Hucho, F., & Neumann, J. (1987). ESR studies of structure and kinetics of radicals from hydroxyurea. An antitumor drug directed against ribonucleotide reductase.
- Tholander, F., & Sjöberg, B. M. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences of the United States of America, 109(25), 9788–9793. [Link]
- Stewart, A. O., et al. (1997). Structure-activity relationships of N-hydroxyurea 5-lipoxygenase inhibitors. Journal of medicinal chemistry, 40(13), 1955–1968. [Link]
- A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).
- Young, C. W., et al. (1967). Inhibition of DNA synthesis by hydroxyurea: structure-activity relationships. Cancer research, 27(3), 535–540. [Link]
- Kciuk, M., & Kontek, R. (2021). Hydroxyurea—The Good, the Bad and the Ugly. Cancers, 13(14), 3585. [Link]
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.).
- Johansson, E., et al. (2011). Ribonucleotide reductase inhibition by p-alkoxyphenols studied by molecular docking and molecular dynamics simulations. Journal of molecular graphics & modelling, 31, 29–36. [Link]
- Experimental and Molecular Docking Studies of Inhibitor Mechanisms for Ribonucleotide reductase. (n.d.). SciSpace. [Link]
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025).
- Synthesis, Antitumor Evaluation and Crystal Structure of Hydroxyurea Derivatives. (2025).
- BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. (2024). PubMed. [Link]
Sources
- 1. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 4. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of benzyloxyurea derivatives
An In-depth Technical Guide to the Biological Activity of Benzyloxyurea Derivatives
Introduction: Evolving from a Clinical Staple
Hydroxyurea (HU) has long been a cornerstone in the treatment of myeloproliferative neoplasms and certain viral infections, primarily due to its ability to inhibit DNA replication.[1] However, its clinical utility is often hampered by issues of metabolic instability and inherent cytotoxicity.[1] This has catalyzed extensive research into novel HU derivatives designed to overcome these limitations. Among the most promising of these are the this compound derivatives, a class of compounds synthesized by substituting various benzyl or phenyl groups on the N,N'-positions of the core hydroxyurea structure.[1][2]
The primary rationale for this structural modification is to enhance the therapeutic profile of the parent molecule. The addition of benzyl groups can increase the hydrophobic nature of the derivatives, which may facilitate better cytotoxic activity and cellular uptake.[1] These modifications have unlocked a surprisingly diverse range of biological activities, extending far beyond the original anticancer applications of hydroxyurea. This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound derivatives, detailing their mechanisms of action, key therapeutic targets, and the experimental methodologies used for their evaluation.
The Core Mechanism: Inhibition of Ribonucleotide Reductase
The most well-characterized mechanism of action for both hydroxyurea and its benzyloxy-derivatives is the inhibition of ribonucleotide reductase (RR).[1] This enzyme is fundamentally crucial for cell proliferation, as it catalyzes the conversion of nucleoside diphosphates to deoxynucleoside diphosphates, the essential building blocks for DNA synthesis and repair.[1] Due to their high proliferation rates, cancer cells are particularly dependent on RR activity, making it a prime target for anticancer therapeutics.[1]
This compound derivatives, like their parent compound, target the R2 subunit of the RR enzyme, quenching the tyrosyl free radical essential for the catalytic reaction. Molecular docking studies on the Saccharomyces cerevisiae R1 domain have shown that certain this compound derivatives can exhibit a stronger binding affinity than hydroxyurea itself.[1][2] This enhanced interaction is often attributed to the increased lipophilicity and specific steric properties conferred by the benzyl substituents, allowing for more favorable interactions within the enzyme's active site.[1][3]
Anticancer Applications: From Cytotoxicity to Apoptosis
Building on the foundation of RR inhibition, this compound derivatives have been extensively evaluated for their anticancer properties, often demonstrating superior performance compared to hydroxyurea.[1][4]
In Vitro Cytotoxicity Assessment
The initial screening of novel anticancer compounds invariably involves assessing their cytotoxicity against various cancer cell lines. For this compound derivatives, human leukemia (K562), murine leukemia (L1210), and cervical cancer (HeLa) cell lines are commonly employed.[1][2][5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this purpose. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (570 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[3][5]
-
Induction of Apoptosis
Potent anticancer agents do more than just halt proliferation; they actively induce programmed cell death, or apoptosis. Flow cytometry studies have confirmed that certain this compound derivatives are more effective at inducing apoptosis in K562 cells than hydroxyurea.[1][2] This is a critical feature, as it suggests a more robust and potentially durable anticancer effect. The mechanism often involves the activation of intrinsic apoptotic pathways, leading to loss of mitochondrial membrane potential and DNA fragmentation.[6]
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing drug candidates. For this compound derivatives, research has established several key principles:
-
Hydrophobicity: Increased hydrophobic character, often achieved through bulky benzyl groups, tends to correlate with enhanced cytotoxic activity.[1]
-
Substituent Position: The position of substituents on the phenyl ring can significantly impact activity. For instance, in some series, meta-substituted compounds showed the most potent inhibitory activities against enzymes like urease.[7]
-
Steric Hindrance: Excessively bulky substituents on the urea nitrogen can have a negative effect, likely by hindering the molecule's ability to fit into the target enzyme's active site.[1]
| Compound Series | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| This compound 4g | N-benzyl, N'-benzyloxy | K562 (Leukemia) | ~15-20 | [1][2] |
| This compound 4g | N-benzyl, N'-benzyloxy | L1210 (Leukemia) | ~5-10 | [1] |
| 1-(benzoyloxy)urea | Varies (e.g., -H, -Cl, -CH₃) | HeLa (Cervical) | Varies | [5] |
| Benzyloxybenzaldehyde 29 | 2-[(3-methoxybenzyl)oxy] | HL-60 (Leukemia) | 1-10 | [6] |
Broad-Spectrum Enzyme Inhibition
While RR is a primary target, the chemical versatility of the this compound scaffold allows it to interact with a range of other enzymes, opening up therapeutic possibilities in inflammatory diseases and infectious control.
Urease Inhibition
Urease is an enzyme produced by various bacteria, including Helicobacter pylori, and is a key virulence factor in peptic ulcer disease and other conditions. In agriculture, soil urease activity leads to the rapid hydrolysis of urea fertilizer, resulting in significant nitrogen loss as ammonia gas.[8] this compound derivatives have been identified as potent urease inhibitors, often exceeding the potency of hydroxyurea.[7] The inhibitory mechanism is thought to involve the interaction of the hydroxamic acid-like moiety with the nickel ions in the urease active site.
Lipoxygenase (LOX) Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in diseases like asthma.[9][10] Several N-hydroxyurea derivatives, including those with benzothiazole and benzyloxy moieties, have been synthesized and shown to be effective inhibitors of 5-LOX, both in vitro and in vivo.[11][12] These compounds represent a promising avenue for the development of novel anti-inflammatory agents.[13]
Emerging Therapeutic Areas
The biological activity of this compound class is not limited to cancer and inflammation. Early-stage research has highlighted their potential in neurology:
-
Anticonvulsant Activity: Certain 1,3-disubstituted urea derivatives containing a benzyloxy-quinoline moiety have demonstrated promising anticonvulsant effects in maximal electroshock seizure models.[14]
-
Neuroprotection: Benzyloxy benzamide derivatives have been designed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a key pathway in neuronal damage following ischemic stroke.[15]
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and pharmacologically rich class of compounds. By modifying the basic hydroxyurea scaffold, researchers have successfully enhanced its primary anticancer activity and uncovered a wide spectrum of additional biological functions, including potent inhibition of urease and lipoxygenase. The ability to tune the physicochemical properties through targeted synthesis makes this class an attractive platform for drug discovery.
Future research will likely focus on optimizing selectivity for specific enzyme targets to minimize off-target effects. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles is necessary to advance the most promising candidates toward clinical trials. Furthermore, exploring their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance. The journey from a simple modification of hydroxyurea has led to a diverse field of potential therapeutics with applications spanning oncology, inflammatory disorders, and neurology.
References
- Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and Anticancer Evaluation of this compound Derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898–905. [Link]
- Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898–905. [Link]
- Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108. [Link]
- Wachter, M. P., Beers, K. N., Hamel, S. C., Connolly, P. J., & Argentieri, D. C. (1992). Benzothiazole hydroxy ureas as inhibitors of 5-lipoxygenase: use of the hydroxyurea moiety as a replacement for hydroxamic acid. Journal of Medicinal Chemistry, 35(17), 3180–3183. [Link]
- Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108. [Link]
- Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)
- Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1- (Benzoyloxy)urea and Its Derivative.
- He, X., Zhong, M., Yang, J., Wu, Z., Xiao, Y., Guo, H., & Hu, X. (2012). Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives. Chemical Biology & Drug Design, 79(5), 771–779. [Link]
- Denis, D., Falgueyret, J. P., Riendeau, D., & Abramovitz, M. (1991). Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction. The Biochemical Journal, 274 (Pt 1), 287–292. [Link]
- Ali, A., Sharma, G., Khan, P., Goyal, S., Kumar, V., Ali, F., & Hassan, M. I. (2022). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(1), e2100271. [Link]
- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
- Uesato, S., Ohta, H., Nagai, M., & Ueda, H. (2002). N-substituted hydroxyureas as urease inhibitors. Biological & Pharmaceutical Bulletin, 25(3), 389–391. [Link]
- Modolo, L. V., de Souza, A. X., Horta, L. P., de Paula Araujo, D., & de Fátima, Â. (2015). An overview on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 6(1), 65–76. [Link]
- Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Upadhyay, L. S. B. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11, 381-388. [Link]
- IPNI. (n.d.). Urease Inhibitors. Nutrient Source Specifics, (19). [https://www.ipni.net/publication/nss.nsf/0/F4A6A8B1736A9C0185257D72005A3105/ FILE/NSS-19%20Urease%20Inhibitors.pdf)
- Chen, M., Wang, T., Wu, Y., & Lu, Y. (2022). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. Mini reviews in medicinal chemistry, 22(1), 93–109. [Link]
- Connolly, P. J., Wetter, S. K., Beers, K. N., Hamel, S. C., Chen, R. H., Wachter, M. P., Ansell, J., Singer, M. M., Steber, M., Ritchie, D. M., & Argentieri, D. C. (1999). N-hydroxyurea and hydroxamic acid inhibitors of cyclooxygenase and 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 9(7), 979–984. [Link]
- Gerstmeier, J., Garscha, U., & Werz, O. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 792275. [Link]
- Wang, H., Liu, Y., Tang, Y., Li, Q., Wang, Y., Chen, D., & Fu, L. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 2. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of this compound derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-substituted hydroxyureas as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 11. Benzothiazole hydroxy ureas as inhibitors of 5-lipoxygenase: use of the hydroxyurea moiety as a replacement for hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-hydroxyurea and hydroxamic acid inhibitors of cyclooxygenase and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Benzyloxyurea
Foreword: Unveiling the Cytotoxic Potential of Benzyloxyurea
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. This compound, a structural analog of the well-established anti-cancer drug hydroxyurea, presents a compelling avenue of investigation. While direct and extensive research on the in vitro cytotoxicity of this compound is emerging, its chemical architecture strongly suggests a mechanism of action akin to that of ribonucleotide reductase inhibitors. This guide provides a comprehensive framework for evaluating the cytotoxic properties of this compound, drawing upon established methodologies and the known mechanisms of related compounds. By understanding the theoretical underpinnings and applying rigorous experimental protocols, researchers can effectively elucidate the therapeutic potential of this promising molecule.
Introduction to this compound: Structure and Postulated Mechanism of Action
This compound, with the chemical formula C₈H₁₀N₂O₂, is a derivative of urea containing a benzyloxy group.[1][2] Its structural similarity to hydroxyurea, a known inhibitor of ribonucleotide reductase, is the cornerstone of its hypothesized cytotoxic activity.[3]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4][5] Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication, induces cell cycle arrest, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cells like cancer cells.[3][5][6]
Furthermore, studies on this compound derivatives, such as N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea (SUD), have demonstrated significant inhibition of cancer cell growth in a time- and concentration-dependent manner.[7] This derivative was shown to induce cell-cycle arrest, apoptosis, and the production of reactive oxygen species (ROS), providing strong evidence for the potential cytotoxic mechanisms of the this compound scaffold.[7]
The following sections will detail the experimental workflows to investigate these hypothesized cytotoxic effects of this compound.
Assessing General Cytotoxicity and Cell Viability
A primary step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability. The MTT and LDH assays are two robust and widely used methods for this purpose.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
LDH Assay: Detecting Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.
Principle of the LDH Assay:
Caption: Enzymatic reaction cascade in the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the treatment incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Delving Deeper: Investigating the Mechanism of Cell Death
To understand how this compound induces cytotoxicity, it is crucial to investigate its effects on specific cellular processes like apoptosis and the cell cycle.
Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Interpreting Annexin V/PI Staining Results:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Viable cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells (rare) |
Experimental Workflow for Annexin V/PI Assay:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol for Annexin V/PI Staining:
-
Cell Treatment: Culture cells and treat them with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Uncovering Proliferation Arrest
Given that this compound is a putative ribonucleotide reductase inhibitor, it is highly likely to induce cell cycle arrest, particularly at the G1 or S phase.[9] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Investigating the Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many anti-cancer drugs.[10][11] A study on a this compound derivative has shown an increase in ROS production in cancer cells upon treatment.[7] Therefore, it is pertinent to investigate whether this compound induces oxidative stress.
DCFDA Assay for ROS Detection:
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Workflow for ROS Detection:
Caption: Workflow for intracellular ROS detection using the DCFDA assay.
Detailed Protocol for DCFDA Assay:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Remove the culture medium and incubate the cells with DCFDA solution (typically 10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Compound Treatment: Add this compound at various concentrations. Include a positive control for ROS induction (e.g., H₂O₂) and a negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings can be taken at multiple time points.
Data Interpretation and Future Directions
The collective data from these assays will provide a comprehensive profile of the in vitro cytotoxicity of this compound.
Data Summary Table:
| Assay | Parameter Measured | Expected Outcome with this compound |
| MTT | Cell Viability (Metabolic Activity) | Decrease in a dose- and time-dependent manner |
| LDH | Cell Membrane Integrity | Increase in LDH release at higher concentrations/later time points |
| Annexin V/PI | Apoptosis/Necrosis | Increase in early and late apoptotic cell populations |
| Cell Cycle | DNA Content | Arrest in G1 or S phase of the cell cycle |
| DCFDA | Intracellular ROS Levels | Increase in fluorescence, indicating ROS production |
A logical progression from these foundational in vitro studies would be to investigate the specific molecular pathways involved. For instance, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs). Further studies could also explore the direct inhibitory effect of this compound on purified ribonucleotide reductase enzyme activity.
By systematically applying the principles and protocols outlined in this guide, researchers can rigorously characterize the in vitro cytotoxic effects of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. (2015). Anticancer Drugs, 26(6), 620-31. [Link]
- This compound. PubChem. [Link]
- Structure of N-acetoxy-N-benzyloxyurea. (2024). Voprosy khimii i khimicheskoi tekhnologii, (4), 88-94. [Link]
- Benzoylurea. PubChem. [Link]
- N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. (2024). Voprosy khimii i khimicheskoi tekhnologii, (4). [Link]
- The effects of O6-benzylguanine and hypoxia on the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in nitrosourea-resistant SF-763 cells. (1993). Cancer Chemotherapy and Pharmacology, 32(6), 489-93. [Link]
- Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. (2015). eLife, 4, e04537. [Link]
- Drug action on ribonucleotide reductase. (1983). Pharmacology & Therapeutics, 21(2), 217-31. [Link]
- Induction of reactive oxygen species: an emerging approach for cancer therapy. (2017). Apoptosis, 22(11), 1333-1343. [Link]
- Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. DiVA portal. [Link]
- A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. (2016). Molecular Oncology, 10(9), 1394-1406. [Link]
- Ribonucleotide reductase inhibitor. Grokipedia. [Link]
- Ribonucleotide reductase inhibitor. Wikipedia. [Link]
- Reactive Oxygen Species Synergize To Potently and Selectively Induce Cancer Cell Death. (2017). ACS Chemical Biology, 12(5), 1416-1424. [Link]
- Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells. (2017). Chemico-Biological Interactions, 268, 106-114. [Link]
- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6899. [Link]
- Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Altern
Sources
- 1. This compound | C8H10N2O2 | CID 231398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2048-50-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. grokipedia.com [grokipedia.com]
- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Induction of reactive oxygen species: an emerging approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive Oxygen Species Synergize To Potently and Selectively Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Benzyloxyurea and Its Analogues: From Synthesis to Structure-Activity Relationship
An In-Depth Technical Guide
Abstract
Benzyloxyurea and its analogues represent a significant class of compounds, primarily investigated for their potential as anticancer agents through the inhibition of ribonucleotide reductase. As derivatives of the clinically utilized drug hydroxyurea, these molecules are designed to offer improved physicochemical properties and biological efficacy. The precise determination of their three-dimensional structure is paramount, as it underpins their interaction with biological targets and dictates their therapeutic potential. This guide provides a comprehensive, in-depth exploration of the integrated methodologies required for the complete structural elucidation and characterization of this compound and its analogues. We will traverse the logical workflow from rational synthesis to definitive structural confirmation by advanced spectroscopic and crystallographic techniques, culminating in the correlation of these structural features with biological function through Structure-Activity Relationship (SAR) studies. This document is intended for researchers, chemists, and drug development professionals seeking a technical and practical framework for the analysis of this important class of small molecules.
The this compound Scaffold: A Foundation for Drug Design
The journey into the structural analysis of this compound begins with its parent compound, hydroxyurea. While an effective therapeutic agent used in the treatment of myeloproliferative disorders and sickle cell disease, hydroxyurea possesses limitations that have prompted the development of analogues.[1][2] The core concept is to modify the parent structure to alter physicochemical properties such as lipophilicity, electronic distribution, and steric profile, thereby potentially enhancing efficacy and modulating pharmacokinetic properties.[3][4]
The introduction of a benzyloxy group in place of a hydroxyl hydrogen is a rational design choice. This modification significantly increases the molecule's lipophilicity, which can influence its ability to cross cellular membranes. Furthermore, the aromatic ring provides a scaffold for further substitutions, allowing for the fine-tuning of electronic and steric parameters. This targeted modification is the basis for creating a library of analogues, each with unique structural features. The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) , which links these specific molecular features to their biological potency.[5][6][7]
The primary biological target for this class of compounds is Ribonucleotide Reductase (RNR) , an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides—the building blocks of DNA.[8][9][10] By inhibiting RNR, these compounds deplete the intracellular pool of deoxyribonucleotides, which disrupts DNA replication and repair, leading to cell cycle arrest and proving particularly cytotoxic to rapidly proliferating cancer cells.[9][11] Hydroxyurea itself is known to function by scavenging a critical tyrosyl radical within the RNR enzyme, which is essential for its catalytic activity.[8] The structural analogues of this compound are designed to interact with this same target, ideally with greater affinity or specificity.
Establishing the Blueprint: Synthesis and Primary Characterization
A robust and reproducible synthetic route is the cornerstone of any structural analysis campaign. The data generated from subsequent analytical techniques are only meaningful if the compound under investigation is pure and its initial identity is confirmed.
Synthesis Protocol: Modified Schotten-Baumann Reaction
A common and effective method for synthesizing this compound analogues involves the reaction of a substituted benzyl chloride with hydroxyurea in the presence of a base.[3][12] This protocol provides a reliable pathway to the target compounds.
Experimental Protocol: Synthesis of 1-(Benzyloxy)urea
-
Dissolution: Dissolve hydroxyurea (1.0 eq) and potassium hydroxide (1.3 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Add benzyl chloride (1.3 eq) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-14 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid is then subjected to purification. This typically involves filtration, washing with a solvent like trichloromethane to remove unreacted starting materials, and subsequent recrystallization from a suitable solvent system (e.g., acetone/trichloromethane or acetone/n-hexane) to yield pure, colorless crystals of 1-(benzyloxy)urea.[12]
-
Validation: The purity of the final product should be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).
Causality Behind Choices:
-
Base (KOH): The potassium hydroxide acts as a base to deprotonate the hydroxyl group of hydroxyurea, forming a more nucleophilic alkoxide that readily attacks the electrophilic carbon of benzyl chloride.
-
Solvent (Methanol): Methanol is a suitable polar protic solvent that can dissolve both the reactants and the base.
-
Reflux: Heating the reaction provides the necessary activation energy to drive the nucleophilic substitution reaction to completion in a reasonable timeframe.
-
Recrystallization: This is a critical purification step that relies on the differential solubility of the product and impurities in a given solvent system at different temperatures, allowing for the isolation of the compound in high purity.
Caption: Workflow from synthesis to advanced structural analysis.
Primary Spectroscopic Confirmation
Before proceeding to more complex analyses, initial spectroscopic methods are employed to rapidly confirm the successful synthesis of the target scaffold.
-
Mass Spectrometry (MS): The first step is to confirm that the product has the correct molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺.[13] This provides immediate and essential confirmation of the compound's identity.[3][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the presence of key functional groups. For this compound, characteristic vibrational bands would be expected for N-H stretching, C=O (amide I) stretching, and C-O stretching, confirming the integrity of the urea and benzyloxy moieties.[15]
Unraveling the 3D Puzzle: Advanced Spectroscopic and Crystallographic Methods
With the molecular formula and functional groups confirmed, the next critical phase is to unambiguously determine the precise atomic connectivity and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[16][17] A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecule's covalent framework.[18][19]
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. This provides information on the number of different proton environments (chemical shift, δ), the number of protons in each environment (integration), and the neighboring protons (multiplicity/splitting). For this compound, one would expect to see signals for the aromatic protons of the benzyl group, the methylene (-CH₂-) protons, and the amine (-NH₂) protons.[3][15]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This reveals the number of unique carbon environments in the molecule. Key signals would include those for the aromatic carbons, the methylene carbon, and the carbonyl (C=O) carbon.[3][15]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is used to map out the proton-proton connectivity within individual spin systems, such as the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is an essential tool for assigning the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting different molecular fragments.[20] It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, the key correlation would be from the methylene (-CH₂-) protons to the urea carbonyl carbon, definitively establishing the connectivity of the benzyloxy and urea moieties.
-
Causality Behind Choices:
-
DMSO-d₆: Often chosen as a solvent because of its excellent solubilizing power and because the amine (NH) protons are less likely to exchange with the solvent, allowing for their observation.
-
2D NMR Suite: The combination of COSY, HSQC, and HMBC provides a self-validating system. COSY establishes H-H connections, HSQC links H to their directly attached C, and HMBC bridges the fragments, leaving no ambiguity in the final structural assignment.[20]
Caption: Logical workflow for NMR-based structure elucidation.
X-ray Crystallography: The Definitive Solid-State Picture
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides an unambiguous and highly precise picture of the molecule's conformation and packing in the solid state.[21][22] This technique is the gold standard for absolute structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., acetone/n-hexane).[12]
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and thermal parameters.[12]
From the crystal structure of 1-(benzyloxy)urea, several key features can be observed. The C-N bond lengths within the urea group are intermediate between typical single and double bonds, indicating electron delocalization.[12] The analysis also reveals the precise conformation, such as the anti-conformation of the N-O and C=O bonds, and the dihedral angle between the urea plane and the benzyl group.[12] Perhaps most importantly, it elucidates the intermolecular interactions, such as the N-H···O hydrogen bonds that link molecules into chains in the crystal lattice.[12] These non-covalent interactions are crucial for understanding the compound's physical properties and can provide insights into potential binding modes with a protein target.
Table 1: Selected Crystallographic Data for 1-(Benzyloxy)urea and Analogues
| Parameter | 1-(Benzyloxy)urea[12] | N-Acetoxy-N-benzyloxyurea[23] | Hypothetical Analogue |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P12₁/c1 | P2₁/c | P2₁2₁2₁ |
| C=O Bond Length (Å) | ~1.23 | ~1.21 | ~1.22 |
| N-O Bond Length (Å) | ~1.41 | ~1.43 (N-OBn) | ~1.42 |
| Key Dihedral Angle | N-(C=O)-N / Benzyl: 71.5° | (AcO)(BnO)N-C(O)-N-H₂ | Varies with substituent |
| H-Bonding Motif | N-H···O | C-H···O | N-H···O and C-H···π |
From Structure to Function: The Realm of Structure-Activity Relationships (SAR)
The ultimate purpose of detailed structural analysis in drug development is to understand how a molecule's architecture influences its biological activity.[10] By synthesizing a series of analogues and evaluating their potency, a quantitative structure-activity relationship (QSAR) can be established.[3][4]
For this compound analogues, this involves modifying the benzyl ring with various substituents (e.g., -Cl, -F, -CH₃, -OCH₃) at different positions (ortho, meta, para). Each new analogue is then subjected to the structural analysis workflow described above to confirm its structure and is tested for its biological activity (e.g., cytotoxic IC₅₀ value against a cancer cell line).[3][4]
The activity data is then correlated with physicochemical parameters that are dictated by the structure:
-
Electronic Parameters (σ): Hammett's sigma (σ) value quantifies the electron-donating or electron-withdrawing nature of a substituent, which affects the electronic environment of the entire molecule.
-
Steric Parameters (Es): Taft's steric parameter (Es) describes the size or bulkiness of the substituent, which can influence how the molecule fits into a receptor's binding pocket.
-
Lipophilic Parameters (ClogP, π): The partition coefficient (logP) or Hansch's π value measures the hydrophobicity of the molecule or substituent, which impacts membrane permeability and interactions with hydrophobic pockets in the target protein.
Studies on related series, such as 1-(benzoyloxy)urea derivatives, have shown that cytotoxic activity is significantly influenced by electronic and steric properties.[4] For example, a QSAR equation might take the form: Log(1/IC₅₀) = a(σ) + b(Es) + c , indicating that the biological response is a linear function of these electronic and steric factors.[3][4] This information is invaluable for guiding the next round of drug design, allowing scientists to rationally choose substituents that are predicted to enhance potency.
Caption: The iterative cycle of SAR in drug design.
Table 2: Hypothetical SAR Data for a Series of 4-Substituted this compound Analogues
| Substituent (X) | Hammett Sigma (σ) | Taft Es | ClogP | IC₅₀ (µM) vs. HeLa Cells | Log(1/IC₅₀) |
| -H | 0.00 | 0.00 | 1.55 | 85.0 | 4.07 |
| -Cl | 0.23 | -0.97 | 2.26 | 30.5 | 4.52 |
| -CH₃ | -0.17 | -1.24 | 2.05 | 65.2 | 4.19 |
| -OCH₃ | -0.27 | -0.55 | 1.53 | 92.1 | 4.04 |
| -NO₂ | 0.78 | -2.52 | 1.54 | 15.8 | 4.80 |
Conclusion and Future Outlook
The structural analysis of this compound and its analogues is a multi-faceted process that relies on an integrated suite of modern analytical techniques. From the foundational step of controlled synthesis to the ultimate atomic-level precision of X-ray crystallography, each stage provides a critical piece of information. The true power of this process is realized when the detailed structural knowledge is translated into a predictive Structure-Activity Relationship, transforming the research from simple characterization into rational drug design.
Future efforts in this field will likely focus on designing analogues with enhanced specificity, for instance, by targeting different subunits of the RNR enzyme, such as the p53-inducible p53R2 subunit, which could lead to more selective cancer therapies with reduced side effects.[10] The foundational principles and detailed workflows outlined in this guide provide the essential framework for researchers to confidently undertake the synthesis, elucidation, and optimization of this compound analogues as next-generation therapeutic agents.
References
- Wikipedia. Ribonucleotide reductase inhibitor.
- Patsnap Synapse. (2024). What are RNR inhibitors and how do they work?
- Grokipedia. (2026). Ribonucleotide reductase inhibitor.
- Hardjono, S., et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies.
- Hardjono, S., et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative.
- Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Kutateladze, A. G., & Williamson, R. T. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Yen, Y., et al. (2004). Ribonucleotide reductase inhibitors and future drug design. PubMed.
- ResearchGate. The optimized molecular structure of 1-(benzyloxy)urea.
- Hypha Discovery.
- Cornell eCommons. (2018).
- University of Gothenburg. (2023). Small molecule-NMR.
- Lee, J., et al. (2003). Analysis of Structure-Activity Relationships With the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Template for Vanilloid Receptor 1 Antagonism. PubMed.
- Ilardi, E. A., & Vitaku, E. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Shtamburg, V. G., et al. (2024). Structure of N-acetoxy-N-benzyloxyurea.
- Harris, K. D. M., & Thomas, J. M. (1990). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions.
- Yarbro, J. W. (1992).
- Zhang, L., et al. (2007). Crystal structure of 1-(benzyloxy)urea, C8H10N2O2.
- Chou, J. T., et al. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. PubMed.
- Colorado State University. (2024).
- Liu, H., et al. (2001). Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution. PubMed.
- da Silva, A. C., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PMC.
- Materials Project. (2024).
- ResearchGate. (2010).
- El Hoss, S. (2025).
- Chen, Y. L., et al. (1998).
- Cessna, A. J., & Headley, J. V. (2009).
- Negri, L., et al. (2005). Biological activities of Bv8 analogues.
- Negri, L., et al. (2005). Biological activities of Bv8 analogues. PubMed.
- Wu, Y. C., et al. (2018).
- Najda-Bernatowicz, A., et al. (2009). Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. PubMed.
- Gao, X., et al. (2023). De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics.
- Chamberland, S., et al. (2018). Benzannulation and Hydrocarboxylation Methods for the Synthesis of a Neopentylene-Fused Analogue of Ibuprofen. PMC.
- Drug Design Org. (2005).
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry for Proteomics. NCBI Bookshelf.
- Siodłak, D., et al. (2024). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. PMC.
- BenchChem. (2025).
- Najda-Bernatowicz, A., et al. (2025). Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2.
- Benam Academy. (2024).
- Al-Bagoury, M., et al. (2018). Synthesis of Zwitterionic Pluronic Analogs. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Repurposing drugs in sickle cell disease: lessons learned from hydroxyurea | VJHemOnc [vjhemonc.com]
- 3. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of structure-activity relationships with the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea template for vanilloid receptor 1 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry for Proteomics - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jchps.com [jchps.com]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Small molecule-NMR | University of Gothenburg [gu.se]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Efficacy Evaluation of Benzyloxyurea
Introduction: Targeting the Engine of DNA Synthesis
At the heart of cellular proliferation lies the enzymatic machinery responsible for producing the fundamental building blocks of DNA. Ribonucleotide Reductase (RNR) is the sole enzyme responsible for the de novo conversion of ribonucleotides to deoxyribonucleotides, making it the rate-limiting step in DNA synthesis and an absolute requirement for cell division.[1] Its critical role has long established it as a premier target for anticancer drug development.[2]
The archetypal RNR inhibitor, Hydroxyurea (HU), has been a clinical workhorse for decades, used in the treatment of myeloproliferative disorders and various cancers.[3][4][5] Its mechanism relies on quenching a critical tyrosyl free radical within the R2 subunit of the RNR enzyme, thereby halting DNA synthesis and inducing S-phase cell cycle arrest.[5][6] However, its clinical utility can be hampered by issues of drug resistance and dose-limiting toxicities.[5][7]
This has spurred the development of novel HU derivatives designed to offer improved potency, selectivity, or pharmacological properties. Benzyloxyurea (BOU), an amino acid derivative of HU, represents one such evolution. Structurally, it is a d-phenylglycine derivative distinguished by a benzyl group protecting the hydroxyl moiety.[8] This modification may alter its chemical stability, cellular uptake, and interaction with the RNR active site. Preliminary studies have indicated that BOU exerts a potent antiproliferative effect on metastatic colon cancer cells.[8]
This guide provides a comprehensive framework for the preliminary, preclinical evaluation of this compound's efficacy. We will move from direct enzyme inhibition to cellular and whole-organism models, outlining the critical experiments and the scientific rationale that underpins a robust assessment pipeline.
Postulated Mechanism of Action: A Refined Attack on Ribonucleotide Reductase
To rationally design an efficacy study, one must first ground it in a clear mechanistic hypothesis. The RNR holoenzyme is a heterotetramer composed of two large (RRM1) and two small (RRM2 or p53R2) subunits.[9] The RRM1 subunit contains the catalytic site, while the RRM2 subunit houses the essential diferric-tyrosyl radical center that initiates the reduction process.[2][10]
HU's primary mode of action is the direct quenching of this tyrosyl free radical.[6] We hypothesize that this compound, following potential intracellular cleavage of the protective benzyl group, acts similarly. However, the benzyloxy- moiety itself could influence binding affinity within the hydrophobic pocket of the RRM2 active site or enhance cell membrane permeability, potentially leading to greater potency. The core objective of the initial studies is to validate this target engagement and characterize its downstream cellular consequences.
Caption: Postulated mechanism of this compound (BOU) inhibiting the RNR pathway.
In Vitro Efficacy Assessment: From Pure Enzyme to Cellular Consequences
The in vitro phase is a multi-step cascade designed to first confirm the molecular target and then characterize the phenotypic response in cancer cells.
Direct Enzyme Inhibition Assay
Rationale: The foundational experiment is to determine if BOU directly inhibits RNR activity in a cell-free system. This confirms target engagement without the complexities of cellular transport or metabolism. A radioactive assay using a reconstituted holoenzyme is the gold standard for sensitivity and reliability.[7][9]
Protocol: [3H]-CDP Reduction Assay
-
Reagent Preparation:
-
Purified, recombinant human RRM1 and RRM2 subunits.
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM Mg(OAc)₂, 0.1 mM FeCl₃, 15 mM DTT, 3 mM ATP.
-
Substrate Mix: 100 µM Cytidine Diphosphate (CDP) spiked with [³H]-CDP.
-
Test Compounds: Serial dilutions of this compound, Hydroxyurea (positive control), and vehicle (e.g., DMSO) in reaction buffer.
-
-
Enzyme Reconstitution:
-
Pre-incubate 0.1 µM RRM1 with 0.4 µM RRM2 in the reaction buffer for 30 minutes at room temperature to allow for holoenzyme formation.[11]
-
-
Inhibition Reaction:
-
Add serially diluted test compounds to the reconstituted enzyme and incubate for an additional 30 minutes. This pre-incubation accounts for potentially slow-binding inhibitors.[11]
-
-
Catalysis:
-
Initiate the reaction by adding the [³H]-CDP Substrate Mix.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Quench the reaction by boiling for 5 minutes.
-
-
Quantification:
-
Degrade the remaining [³H]-CDP substrate to cytidine using Crotalus atrox venom phosphodiesterase.
-
Separate the product, [³H]-deoxycytidine, from the cytidine using an anion-exchange column (e.g., Dowex-1-borate).
-
Quantify the [³H]-deoxycytidine product via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control for each compound concentration.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression.
-
Data Presentation:
| Compound | Target | IC₅₀ (µM) [Hypothetical Data] |
| Vehicle (DMSO) | RNR | > 1000 |
| Hydroxyurea | RNR | 64.0 |
| This compound | RNR | 25.5 |
Cellular Proliferation and Viability Assays
Rationale: After confirming enzyme inhibition, the next logical step is to assess whether this translates to an anti-proliferative effect in cancer cells. It is crucial to use cell lines relevant to the compound's known activity, such as the SW620 metastatic colon cancer line, where BOU has shown promise.[8]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed SW620 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and Hydroxyurea for 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Mechanistic Cellular Assays
Rationale: To validate that the observed anti-proliferative effect is indeed caused by RNR inhibition, we must look for the specific cellular signatures of this mechanism: S-phase cell cycle arrest and a subsequent induction of apoptosis.[7]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat SW620 cells with this compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 and 48 hours.
-
Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.
-
Acquisition & Analysis: Analyze the cells using a flow cytometer. The resulting DNA content histogram will show distinct peaks for cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the S-phase peak compared to the control is the expected outcome for an RNR inhibitor.[5][7]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters only cells with compromised membranes (late apoptotic/necrotic).
-
Analysis: Analyze by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Target Engagement Biomarker: dNTP Pool Measurement
Rationale: The most direct and compelling evidence of RNR inhibition within a cell is the depletion of the deoxyribonucleotide (dNTP) pools.[1][7] This confirms the drug is reaching its target and exerting its intended biochemical effect.
Protocol: Quantification of Intracellular dNTPs
-
Treatment & Extraction: Treat a high-density culture of cells (e.g., 10⁷ cells) with this compound for 4, 8, and 24 hours.[7] Harvest the cells and perform a cold methanol/water extraction to isolate small molecule metabolites.
-
Quantification: Analyze the extracts using a sensitive method such as HPLC coupled with mass spectrometry (LC-MS/MS) to separate and quantify the levels of dATP, dCTP, dGTP, and dTTP.
-
Analysis: Compare the dNTP levels in treated cells to those in vehicle-treated control cells. A significant reduction in dNTP pools is a strong indicator of on-target RNR inhibition.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Data Synthesis and Future Directions
The culmination of these preliminary studies provides a multi-faceted profile of this compound's efficacy. Strong data would show:
-
Potent, direct inhibition of the RNR enzyme with an IC₅₀ superior to Hydroxyurea.
-
Selective growth inhibition of cancer cells over normal cells (not detailed here, but a critical next step).
-
Induction of S-phase arrest and apoptosis, consistent with the RNR inhibition mechanism.
-
Demonstrable reduction of intracellular dNTP pools upon treatment.
-
Significant tumor growth inhibition in an in vivo model at a well-tolerated dose.
Positive findings from this comprehensive preliminary assessment would provide a strong rationale for advancing this compound into more advanced preclinical development, including formal pharmacokinetic and toxicology studies, investigation of combination therapies, and the exploration of its activity against a broader panel of cancers.
References
- Title: Hydroxyurea and hydroxamic acid derivatives as antitumor drugs.
- Title: Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model.
- Title: In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme.
- Title: Hydroxyurea derivatives kill colon cancer cells.
- Title: Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format.
- Title: Hydroxyurea and hydroxamic acid derivatives as antitumor drugs | Request PDF.
- Title: Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization.
- Title: A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance.
- Title: Hydroxyurea: a key player in cancer chemotherapy.
- Title: In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase.
- Title: A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity.
- Title: Mechanism of action of hydroxyurea.
Sources
- 1. pnas.org [pnas.org]
- 2. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyurea and hydroxamic acid derivatives as antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benzyloxyurea: A Technical Guide to its Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of benzyloxyurea, a derivative of the well-established therapeutic agent hydroxyurea. Synthesizing data from preclinical research, this document delves into the chemical properties, synthesis, and putative mechanism of action of this compound, with a primary focus on its potential as an anticancer agent. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and exploring the structure-activity relationships that underpin its biological activity. While in vitro studies have shown promise, this guide also highlights the current gaps in publicly available in vivo efficacy, pharmacokinetic, and toxicology data, underscoring the need for further research to fully elucidate the therapeutic potential of this compound.
Introduction: The Rationale for this compound Development
Hydroxyurea, a simple yet potent molecule, has been a mainstay in the clinical management of myeloproliferative disorders, sickle cell anemia, and certain cancers for decades.[1] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[2][3] By depleting the cellular pool of deoxyribonucleotides, hydroxyurea effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5]
However, the clinical utility of hydroxyurea is often hampered by its physicochemical properties, such as high hydrophilicity, which can limit its bioavailability and cellular uptake. This has spurred the development of derivatives with improved pharmacological profiles. This compound, a molecule where a benzyl group is attached to the hydroxyurea backbone, represents a logical progression in this endeavor. The introduction of the lipophilic benzyl group is hypothesized to enhance membrane permeability and cellular accumulation, potentially leading to increased potency and a more favorable therapeutic window. This guide will explore the existing scientific literature to provide a detailed technical overview of this compound's potential as a therapeutic agent.
Chemical Properties and Synthesis
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [6] |
| IUPAC Name | (benzyloxy)urea | N/A |
| CAS Number | 2048-50-2 | [6] |
| Melting Point | 140-142 °C | [7] |
Synthesis of 1-(Benzyloxy)urea: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the reaction of hydroxyurea with benzyl chloride in the presence of a base. The following protocol is adapted from the procedure described in the literature.[7]
Materials:
-
Hydroxyurea
-
Benzyl chloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Trichloromethane
-
Acetone
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve hydroxyurea (0.026 mol) and potassium hydroxide (0.034 mol) in 100 ml of methanol.
-
To this solution, add benzyl chloride (0.034 mol).
-
Heat the reaction mixture to reflux and maintain for 13 hours.
-
After the reflux period, remove the methanol by distillation under reduced pressure at 35°C.
-
The resulting crude solid is then filtered and washed with trichloromethane.
-
Recrystallize the solid from a mixture of acetone and trichloromethane (5:2, v/v).
-
Filter the recrystallized product and dry to obtain colorless, needle-shaped crystals of 1-(benzyloxy)urea.[7]
Mechanism of Action: Targeting Ribonucleotide Reductase
The primary molecular target of this compound is presumed to be ribonucleotide reductase (RNR), mirroring the action of its parent compound, hydroxyurea.[2][3] RNR is a heterodimeric enzyme composed of two subunits, R1 and R2, and its activity is tightly regulated and peaks during the S-phase of the cell cycle.[8]
The Role of Ribonucleotide Reductase in DNA Synthesis
RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the de novo synthesis of DNA precursors.[2][3] This process is essential for both DNA replication and repair.
Caption: The Ribonucleotide Reductase (RNR) pathway for DNA synthesis.
Inhibition of Ribonucleotide Reductase by this compound
Downstream Signaling Pathways
The inhibition of RNR and subsequent DNA replication stress can activate several downstream signaling pathways, most notably the p53-dependent pathway.[9][10] DNA damage activates checkpoint kinases which, in turn, phosphorylate and stabilize p53. Activated p53 can then transcriptionally activate pro-apoptotic genes such as Bax and Puma, leading to the intrinsic pathway of apoptosis.[9][10] Furthermore, RNR inhibition has been shown to induce apoptosis through caspase-3 activation.[11]
Caption: Proposed apoptotic signaling pathway induced by this compound.
Therapeutic Potential: Current Evidence and Future Directions
The primary therapeutic application of this compound that has been explored is in the field of oncology.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. A study on novel this compound derivatives showed promising anticancer activity against human leukemia (K562) and murine leukemia (L1210) cell lines, with some compounds exhibiting greater potency than hydroxyurea.[1] The enhanced activity of these derivatives is attributed to their increased hydrophobicity, which may facilitate better cell penetration.[1] Furthermore, flow cytometry analysis indicated that these compounds can induce apoptosis in cancer cells.[1]
Table of In Vitro Anticancer Activity of this compound Derivatives:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Derivative 4a | K562 | Data not specified, but showed promising activity |
| This compound Derivative 4f' | K562 | Data not specified, but showed promising activity |
| This compound Derivative 4g | K562 | Exerted greater apoptotic activity than HU |
| Hydroxyurea (HU) | K562/L1210 | Reference compound |
| (Data synthesized from a study on this compound derivatives)[1] |
Potential Applications in Other Diseases
Given that hydroxyurea is a cornerstone therapy for sickle cell disease, it is plausible that this compound could also offer therapeutic benefits.[12] The mechanism of hydroxyurea in sickle cell disease is multifactorial, involving the induction of fetal hemoglobin (HbF) and a reduction in inflammation. While there are no direct studies on this compound for this indication, its potential to modulate similar pathways warrants investigation.
The role of ribonucleotide reductase in viral replication also suggests a potential antiviral application for this compound. Some derivatives of related compounds have shown activity against viruses such as HIV and influenza.[13] However, specific studies on the antiviral effects of this compound are currently lacking.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete culture medium
-
96-well microtiter plates
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on this compound are limited, research on the closely related 1-(benzoyloxy)urea derivatives provides valuable insights.[2] These studies suggest that the electronic and steric properties of the substituents on the benzoyl ring significantly influence the cytotoxic activity.[2] This indicates that modifications to the benzyl group of this compound could be a fruitful avenue for optimizing its anticancer properties.
Conclusion and Future Perspectives
This compound presents a compelling case for further investigation as a therapeutic agent, particularly in the realm of oncology. Its design as a lipophilic derivative of hydroxyurea is a sound strategy to potentially overcome some of the limitations of the parent drug. In vitro studies have provided initial proof-of-concept for its anticancer activity.
However, a significant gap remains in our understanding of its in vivo behavior. To advance this compound from a promising lead compound to a viable clinical candidate, future research must prioritize:
-
Direct Enzymatic Assays: Unequivocally confirming the inhibition of ribonucleotide reductase by this compound.
-
In Vivo Efficacy Studies: Evaluating its antitumor effects in relevant animal models of cancer.
-
Pharmacokinetic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicology Studies: Establishing a comprehensive safety profile.
-
Exploration of Other Therapeutic Areas: Investigating its potential in sickle cell disease and viral infections.
The successful completion of these studies will be critical in determining the true therapeutic potential of this compound and its place in the landscape of modern pharmacotherapy.
References
- Davies, B.W., Kohanski, M.A., Simmons, L.A., Winkler, J.A., Collins, J.J., & Walker, G.C. (2009). Hydroxyurea Induces Hydroxyl Radical-Mediated Cell Death in Escherichia coli. Molecular Cell, 36(5), 845–860.
- Shen, C., Liu, W., Dorrance, A., Garzon, R., & Houghton, P. J. (2017). P53 suppresses ribonucleotide reductase via inhibiting mTORC1. Oncotarget, 8(25), 41133–41144.
- Shen, C., Liu, W., Dorrance, A., Garzon, R., & Houghton, P. J. (2017). P53 suppresses ribonucleotide reductase via inhibiting mTORC1. Oncotarget, 8(25), 41133–41144.
- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitiz
- Snyder, R. D. (1984). Inhibitors of Ribonucleotide Reductase Alter DNA Repair in Human Fibroblasts Through Specific Depletion of Purine Deoxynucleotide Triphosphates. Cell Biology and Toxicology, 1(1), 81–94.
- Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108.
- Synthesis and anticancer evaluation of this compound derivatives. (2014). Chemical & Pharmaceutical Bulletin, 62(7), 669–678.
- The Cell Killing Mechanisms of Hydroxyurea. (2017). Genes, 8(4), 113.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). Bioorganic & Medicinal Chemistry, 24(11), 2476–2485.
- In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. (1996). International Journal of Pharmacognosy, 34(2), 118-123.
- Involvement of Bax, Bcl-2 and Caspase 3 in Hydroxyurea- or Etoposide-induced Apoptosis of Mouse Interleukin-3-dependent Lymphoma Cells. (2003). Anticancer Research, 23(4), 3259-3266.
- Crystal structure of 1-(benzyloxy)urea, C8H10N2O2. (2014). Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 263-264.
- Hydroxyurea induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line. (1992). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1136(1), 1–4.
- Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. (2024). Cellular and Molecular Life Sciences, 81(12), 488.
- A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. (2013). Cancer Research, 73(21), 6484–6493.
- The Cell Killing Mechanisms of Hydroxyurea. (2017). Genes, 8(4), 113.
- Hydroxyurea induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line. (1992). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1136(1), 1–4.
- Involvement of Bax, Bcl-2 and Caspase 3 in Hydroxyurea- or Etoposide-induced Apoptosis of Mouse Interleukin-3-dependent Lymphoma Cells. (2003). Anticancer Research, 23(4), 3259-3266.
- A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. (2016). Molecular Oncology, 10(7), 1085–1095.
- Synthesis of N-benzyl-N-benzyloxyurea. (2008). Google Patents.
- Synthesis and anticancer evaluation of this compound derivatives. (2014). Chemical & Pharmaceutical Bulletin, 62(7), 669–678.
- Current and future treatments for sickle cell disease: From hematopoietic stem cell transplantation to in vivo gene therapy. (2025).
- Ribonucleotide reductase inhibitor. (n.d.). In Wikipedia.
Sources
- 1. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxyurea induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Current and future treatments for sickle cell disease: From hematopoietic stem cell transplantation to in vivo gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics [rsc.a-star.edu.sg]
spectroscopic data of benzyloxyurea (NMR, IR, Mass Spec)
A Comprehensive Technical Guide to the Spectroscopic Characterization of Benzyloxyurea
Abstract
This compound (C₈H₁₀N₂O₂), a derivative of the clinically significant drug hydroxyurea, is a compound of interest in medicinal chemistry and drug development. Accurate and comprehensive structural elucidation is paramount for its synthesis, quality control, and investigation of its biological activity. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique as applied to this molecule, present detailed experimental protocols for data acquisition, and offer a thorough interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically grounded understanding of this compound's spectroscopic signature.
Molecular Structure Overview
To facilitate a clear discussion of the spectroscopic data, the chemical structure of this compound is presented below with a systematic numbering scheme for the hydrogen and carbon atoms that will be referenced in the NMR analysis sections.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and structure of this compound.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the chemical exchange of N-H protons, resulting in sharper peaks for these groups.
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks for the solvent reference signal.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic, methylene, and two different N-H protons.
| Predicted ¹H NMR Data for this compound (in DMSO-d₆) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.0 | Singlet (broad) | 1H | -O-NH -C=O | The proton on the nitrogen adjacent to the oxygen is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening and exchange. |
| ~7.30 - 7.45 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the monosubstituted benzene ring typically appear in this region as a complex multiplet. |
| ~6.0 - 6.5 | Singlet (broad) | 2H | -C(=O)-NH₂ | The terminal amide protons are generally deshielded and often appear as a broad singlet due to exchange. |
| ~4.8 - 5.0 | Singlet | 2H | -O-CH₂ -Ph | The methylene protons are adjacent to both an oxygen atom and a phenyl group, placing their chemical shift in this downfield region. The signal is a singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of unique carbon atoms in the molecule and their respective chemical environments.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
Instrument Setup: Utilize the same spectrometer as for the proton experiment.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024) and a longer relaxation delay may be necessary.
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals. The structure of related compounds has been confirmed through similar spectroscopic methods.[1]
| Predicted ¹³C NMR Data for this compound (in DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 162 | C =O | The carbonyl carbon of the urea moiety is highly deshielded and appears significantly downfield. |
| ~136 - 138 | C -1' (ipso-Carbon) | The aromatic carbon directly attached to the methylene group. Its chemical shift is influenced by the substituent. |
| ~128.0 - 129.0 | C -2', C -3', C -5', C -6' | The ortho and meta carbons of the phenyl ring are electronically similar and may overlap, appearing in the typical aromatic region.[2][3] |
| ~127.5 - 128.5 | C -4' | The para carbon of the phenyl ring. |
| ~75 - 78 | -O-C H₂-Ph | The benzylic carbon is shifted downfield due to the attached electronegative oxygen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy levels.[4]
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectral Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Data Interpretation and Analysis
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds. The analysis of related hydroxyurea compounds provides a strong basis for these assignments.[5][6][7]
| Predicted IR Absorption Data for this compound | |||
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3450 - 3300 | Medium-Strong | N-H Stretch | -NH and -NH₂ groups. Often appears as a doublet or a broad band. |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | C-H bonds of the phenyl ring. |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | C-H bonds of the -CH₂- group. |
| 1680 - 1650 | Strong | C=O Stretch | Carbonyl of the urea functional group. This is typically a very strong and sharp absorption. |
| 1600 - 1450 | Medium | C=C Ring Stretch | Aromatic ring skeletal vibrations. |
| 1250 - 1200 | Strong | C-O Stretch | Asymmetric stretch of the Ar-CH₂-O -N linkage.[8] |
| 770 - 730 & 710 - 690 | Strong | C-H Out-of-plane Bend | Characteristic absorptions for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. It is a highly sensitive technique crucial for confirming molecular identity.[9]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The acid is added to promote protonation for positive ion mode analysis.
-
LC-MS System:
-
Liquid Chromatography (LC): Inject the sample into an LC system to separate it from any potential impurities. A C18 column is commonly used.
-
Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source. In positive ion mode, a high voltage is applied, causing the sample molecules to become protonated, forming [M+H]⁺ ions.
-
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometers (TOF, Orbitrap) can determine the m/z to several decimal places, allowing for the calculation of the elemental formula.
Data Interpretation and Analysis
The analysis focuses on identifying the molecular ion and its characteristic fragment ions.
-
Molecular Ion: this compound has a molecular formula of C₈H₁₀N₂O₂. Its monoisotopic mass is 166.0742 g/mol .[10] In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺: m/z = 167.0815
-
-
Fragmentation Pattern: The bond between the benzylic carbon and the ether oxygen (C7-O) is relatively weak and prone to cleavage. This leads to a characteristic fragmentation pattern dominated by the loss of the stable benzyl or tropylium cation.
Figure 2: Proposed primary fragmentation pathway for this compound in ESI-MS.
| Predicted Mass Spectrometry Fragments for this compound | ||
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Formula |
| 167.0815 | [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ |
| 91.0542 | [C₇H₇]⁺ | Benzyl or Tropylium cation |
| 77.0390 | [C₆H₅]⁺ | Phenyl cation (from loss of CH₂ from benzyl) |
Conclusion
The structural identity and purity of this compound can be unequivocally established through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework. IR spectroscopy provides rapid verification of key functional groups, including the urea's N-H and C=O bonds and the characteristic ether linkage. Finally, high-resolution mass spectrometry confirms the elemental composition and offers further structural validation through predictable fragmentation patterns. Together, these methods provide a comprehensive spectroscopic profile essential for any research or development involving this compound.
References
- N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. (2024). This source confirms the use of NMR, IR, and MS for the structural confirmation of this compound derivatives.
- Guedes, M. N. S., et al. (2019). Solid state properties of hydroxyurea: Optical absorption measurement and DFT calculations. ResearchGate. This paper provides spectroscopic data for the related compound hydroxyurea.
- This compound | C8H10N2O2 | CID 231398. PubChem, National Institutes of Health. This database provides fundamental chemical properties and identifiers for this compound.
- Santos, S. S., et al. (2020). Qualitative Analysis of Hydroxyurea. CORE. This study details analytical methods for hydroxyurea, including IR and UV spectroscopy.
- Santos, S. S., et al. (2020). Qualitative Analysis of Hydroxyurea. ResearchGate. Provides experimental details for the spectroscopic analysis of hydroxyurea.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. A comprehensive database of NMR chemical shifts.
- 13-C NMR Chemical Shift Table. A standard reference chart for predicting ¹³C NMR chemical shifts.
- Ware, R. E., & Aygun, B. (2017). Hydroxyurea: Analytical techniques and quantitative analysis. PubMed, National Institutes of Health. A review of analytical techniques for hydroxyurea, including mass spectrometry.
- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. An educational resource explaining the principles of IR spectroscopy.
Sources
- 1. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydroxyurea: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C8H10N2O2 | CID 231398 - PubChem [pubchem.ncbi.nlm.nih.gov]
crystal structure of benzyloxyurea
An In-Depth Technical Guide to the Crystal Structure of Benzyloxyurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the antineoplastic agent hydroxyurea, presents significant interest in medicinal chemistry due to its potential as a therapeutic agent.[1] Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of new, more effective analogs. This guide provides a comprehensive technical overview of the (C₈H₁₀N₂O₂), synthesized and characterized by single-crystal X-ray diffraction. We will delve into the experimental procedures for its synthesis and crystallization, present a detailed analysis of its crystallographic parameters, and explore the nuances of its molecular geometry and intermolecular interactions. This document is intended to serve as a key resource for researchers in crystallography, medicinal chemistry, and drug development.
Introduction: The Significance of this compound
This compound emerges as a compound of interest from the modification of hydroxyurea, a well-established drug in cancer therapy. The primary mechanism of action for this class of compounds is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly proliferating cells.[1] The introduction of a benzyl group to the hydroxyurea scaffold is associated with enhanced cytotoxic activity and increased lipophilicity, properties that are advantageous for drug delivery and efficacy.[1] A thorough understanding of the stereoelectronic properties of this compound, as revealed by its crystal structure, is crucial for developing a deeper understanding of its biological activity and for guiding future drug design efforts.
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to elucidating the begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Protocol
The synthesis of this compound is achieved through the reaction of hydroxyurea with benzyl chloride in the presence of a base.[2]
Experimental Protocol:
-
A solution of hydroxyurea (0.026 mol) and potassium hydroxide (0.034 mol) is prepared in methanol (100 ml).
-
Benzyl chloride (0.034 mol) is added to the solution.
-
The reaction mixture is refluxed for 13 hours.
-
Following reflux, the solvent is removed by distillation under reduced pressure at 35 °C.
-
The resulting crude solid is filtered and washed with trichloromethane.
-
Recrystallization from an acetone/trichloromethane (5:2, v/v) mixture yields the purified product.[2]
Single Crystal Growth
The acquisition of diffraction-quality crystals is a critical step that dictates the resolution and accuracy of the final structure.
Experimental Protocol:
-
The purified this compound is dissolved in a mixed solvent system of acetone/n-hexane (9:11, v/v).
-
The solution is allowed to evaporate slowly at room temperature over a period of one week.
-
This process yields colorless, needle-shaped single crystals with a melting point of 140-142 °C, suitable for X-ray analysis.[2]
Crystallographic Analysis: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice.
Data Collection and Structure Refinement
A suitable single crystal of this compound was mounted on a diffractometer for data collection.
Experimental Workflow:
Caption: Workflow for X-ray crystallographic analysis of this compound.
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Crystallographic Data
The fundamental crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O₂ |
| Formula Weight | 166.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 (no. 14) |
| a (Å) | 12.456(3) |
| b (Å) | 5.008(1) |
| c (Å) | 13.681(4) |
| β (°) | 96.017(4) |
| Volume (ų) | 848.7 |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Rgt(F) | 0.057 |
| wRref(F²) | 0.166 |
| CCDC Deposition Number | 1004720 |
Data sourced from Zhang (2009)[2] and PubChem[3].
Molecular Structure and Conformation
The crystal structure reveals key details about the geometry and electronic distribution within the this compound molecule.
Caption: 2D representation of the this compound molecule.
Bond Lengths and Angles
-
Urea Group: The C-N bond lengths within the urea moiety (mean 1.300(3) Å) are intermediate between typical C=N double bonds and C-N single bonds, indicating electron delocalization across the N-C(=O)-N system.[2]
-
Carbonyl Bond: The C=O bond length is within the normal range of 1.19-1.23 Å. This is notably shorter than that observed in many hydroxyurea derivatives (>1.25 Å), a difference attributed to the etherification of the hydroxyl group, which prevents the formation of an intramolecular hydrogen bond with the carbonyl oxygen.[2]
Molecular Conformation
-
The conformation of the N-O and C=O bonds is anti to each other.[2]
-
The planar urea group (N–(C=O)–N) forms a dihedral angle of 71.5(2)° with the benzyl group.
-
The N-O bond is twisted approximately 20° out of the plane of the urea group.[2]
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces, which are crucial for the stability of the crystal.
Hydrogen Bonding
In the , molecules are linked into antiparallel chains running along the[4] crystallographic axis by intermolecular N–H···O hydrogen bonds.[2]
Caption: Schematic of the intermolecular N-H···O hydrogen bonding in this compound.
This hydrogen bonding motif is a key feature of the crystal packing, contributing significantly to the stability of the crystalline solid.
Structure-Activity Relationship Insights
The detailed structural information provides a foundation for understanding the biological activity of this compound. The defined conformation and the electronic properties of the urea and benzyloxy groups are critical for its interaction with the active site of ribonucleotide reductase. The increased lipophilicity conferred by the benzyl group, a feature not directly observable in the crystal structure but a consequence of the chemical modification, likely plays a role in its transport and cellular uptake.
Conclusion
The single-crystal X-ray diffraction analysis of this compound has provided a high-resolution view of its molecular structure and intermolecular interactions. The key findings include the anti conformation of the N-O and C=O bonds, the delocalization of electrons in the urea moiety, and the formation of antiparallel chains through N-H···O hydrogen bonding. This detailed structural knowledge is invaluable for the scientific community, particularly for those engaged in the development of novel anticancer agents based on the hydroxyurea scaffold.
References
- Zhang, L. (2009). Crystal structure of 1-(benzyloxy)urea, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 547-548.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Shtamburg, V. G., et al. (2024). Structure of N-acetoxy-N-benzyloxyurea. Voprosy khimii i khimicheskoi tekhnologii, (4), 88-94.
- Klots, E. A., et al. (2024). N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. ScienceRise: Pharmaceutical Science, (4), 26-34.
- Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
Sources
The Chemistry and Therapeutic Potential of Benzyloxyurea Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and therapeutic applications of benzyloxyurea derivatives. As analogues of the clinically significant drug hydroxyurea, these compounds have garnered substantial interest within the medicinal chemistry community. This document delves into the nuanced synthetic strategies required for their preparation, with a focus on elucidating the mechanistic rationale behind key experimental choices. Furthermore, it explores their diverse biological activities, including their roles as anticancer, anticonvulsant, and enzyme inhibitory agents. Detailed experimental protocols, quantitative biological data, and structure-activity relationship analyses are presented to furnish researchers, scientists, and drug development professionals with a thorough and practical resource for advancing the study of this promising class of molecules.
Introduction: The this compound Scaffold
The this compound core structure, characterized by a benzyloxy group attached to a urea moiety (phenylmethoxyurea), represents a significant evolution from its parent compound, hydroxyurea.[1] Hydroxyurea's clinical utility is well-established, primarily as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[2][3] However, its therapeutic window is often limited by factors such as high hydrophilicity.[4] The incorporation of a benzyl group onto the hydroxyurea backbone to form this compound derivatives offers a strategic approach to modulate the physicochemical properties of the molecule, such as lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[4][5] This structural modification has paved the way for the development of novel derivatives with enhanced potency and a broader spectrum of biological activities.
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas. The primary areas of investigation include oncology, neurology, and enzymology.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents.[4][6] Many of these compounds exert their cytotoxic effects through the inhibition of ribonucleotide reductase, a mechanism they share with hydroxyurea.[2] By quenching a critical tyrosyl free radical within the enzyme's active site, they halt DNA synthesis and selectively induce cell death in rapidly proliferating cancer cells.[2][7]
Several studies have demonstrated that substituting the N and N' positions of the urea moiety can lead to compounds with significantly improved anticancer activity compared to hydroxyurea.[4] For instance, a series of N,N'-disubstituted this compound derivatives have shown potent in vitro activity against human leukemia (K562) and murine leukemia (L1210) cell lines.[4]
Anticonvulsant Properties
The exploration of this compound derivatives has also extended to the central nervous system. Certain 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown promise in preclinical models of seizures, highlighting the potential of the this compound scaffold in the development of novel antiepileptic drugs.
Enzyme Inhibition
Beyond ribonucleotide reductase, this compound derivatives have been investigated as inhibitors of other clinically relevant enzymes.[8][9][10] For example, thio/semicarbazide-based benzyloxy derivatives have been identified as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[8] The benzyloxy moiety in these compounds plays a crucial role in their binding to the enzyme's active site.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A fundamental challenge in the synthesis of N-substituted hydroxyurea derivatives is controlling the regioselectivity of alkylation, as both the nitrogen and oxygen atoms of the hydroxylamine moiety are potential nucleophiles.
Mechanistic Considerations: N- vs. O-Alkylation
The selective N-alkylation of the hydroxyurea backbone is a critical step in the synthesis of many this compound derivatives. The outcome of the alkylation reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the base, the solvent, and the alkylating agent.[11][12] Nitrogen is generally less electronegative than oxygen, making it a better nucleophile, which often favors N-alkylation.[13][14] The use of a strong base in a polar aprotic solvent typically promotes the formation of the N-anion, leading to the desired N-alkylated product.
Caption: Factors influencing N- versus O-alkylation of hydroxyurea.
Synthesis via N-Alkylation of this compound
One common approach involves the direct N-alkylation of this compound. This method is particularly useful for synthesizing N,N'-disubstituted derivatives.
Caption: Multi-step synthesis of this compound derivatives via a carbamate intermediate.
Experimental Protocols
The following protocols are provided as examples of common synthetic procedures for this compound derivatives.
Protocol 1: Synthesis of N-Benzyl-N'-benzyloxyurea
This protocol is adapted from a patented procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
-
Benzyl chloride
-
Diethyl ether
-
Acetone
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add KOH (1.0 eq) to the solution and heat to reflux.
-
Slowly add a solution of benzyl chloride (1.0 eq) in methanol dropwise.
-
Stir the reaction mixture at reflux for 16 hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Extract the solid residue with diethyl ether.
-
Concentrate the ethereal extract and purify the crude product by silica gel column chromatography.
-
Recrystallize the purified product from an acetone/n-hexane mixture to obtain white crystals of N-benzyl-N'-benzyloxyurea.
Protocol 2: Synthesis of N,N'-Disubstituted this compound Derivatives via a Carbamate Intermediate
This protocol is a general procedure based on the multi-step synthesis described in the literature. [4] Step A: Synthesis of O-Benzylhydroxylamine
-
To a solution of acetoxime (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0 eq).
-
Add the desired substituted benzyl chloride (1.0 eq) and stir at room temperature.
-
After reaction completion, treat the mixture with concentrated HCl to afford the O-benzylhydroxylamine hydrochloride salt.
Step B: Synthesis of the Carbamate Intermediate
-
Dissolve the O-benzylhydroxylamine hydrochloride (1.0 eq) in dichloromethane.
-
Add pyridine (1.1 eq) followed by 4-nitrophenyl chloroformate (1.0 eq).
-
Stir the reaction mixture at room temperature until the formation of the carbamate intermediate is complete.
Step C: Synthesis of the Final this compound Derivative
-
To a solution of the carbamate intermediate (1.0 eq) in dichloromethane, add triethylamine (1.1 eq).
-
Add the desired substituted aniline or other amine (1.0 eq).
-
Stir the reaction at room temperature to yield the final N,N'-disubstituted this compound derivative.
Data Presentation: Biological Activity
The following table summarizes the in vitro anticancer activity of a selection of this compound derivatives against L1210 and K562 cancer cell lines. [4]
| Compound ID | R1 | R2 | L1210 IC50 (µM) | K562 IC50 (µM) |
|---|---|---|---|---|
| Hydroxyurea | H | H | 201.05 | 73.60 |
| 4a | H | 4-F-Ph | 64.92 | 17.70 |
| 4b | H | 4-Cl-Ph | 22.61 | 21.00 |
| 4d | H | 4-CH3-Ph | >160 | 33.19 |
| 4g | H | 4-OCH3-Ph | 15.31 | 18.00 |
Structure-Activity Relationships (SAR)
The analysis of the biological data for various this compound derivatives has provided valuable insights into their structure-activity relationships.
-
Lipophilicity: Increasing the lipophilicity of the molecule by introducing aromatic or alkyl substituents generally enhances cytotoxic activity. [4][5]This is likely due to improved cell membrane permeability.
-
Electronic Effects: The electronic nature of the substituents on the aromatic rings can significantly influence activity. For example, in some series, electron-donating groups on the phenyl ring attached to the N' position have been shown to increase anticancer potency. [4]* Steric Factors: The size and shape of the substituents can impact the binding of the molecule to its biological target. A quantitative structure-activity relationship (QSAR) study of 1-(benzoyloxy)urea derivatives indicated that steric parameters (Es) are a significant factor in their cytotoxic activity. [15]
Conclusion and Future Outlook
This compound derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through several well-established routes. The ability to readily modify the core structure allows for the fine-tuning of their physicochemical and pharmacological properties. Future research in this area should focus on expanding the diversity of this compound libraries, exploring a wider range of biological targets, and conducting in vivo studies to validate the promising in vitro results. The continued investigation of these compounds holds great promise for the development of novel therapeutics for a variety of diseases.
References
- Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898–905. [Link]
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 116–123. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 231398, this compound.
- Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014).
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative.
- Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2017). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea And Its Derivative.
- Seley-Radtke, K. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(11), 2476–2485. [Link]
- de F. O. Costa, M., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Bentham Science Publishers. [Link]
- de F. O. Costa, M., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]
- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono and N,N-disubstituted ureas. University of Michigan. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Al-Ostath, A., et al. (2023). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]
- de F. O. Costa, M., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies.
- ResearchGate. (n.d.). IC 50 value and selectivity index of synthesized compound and hydroxyurea.
- Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]
- Kim, D., et al. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. PubMed Central. [Link]
- ResearchGate. (n.d.). IC 50 and IC 75 values and Cytotoxicity (%) of 12-14.
- ResearchGate. (n.d.). Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors.
- Wang, M. W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[15][16]aphthyrin-5(6H)-one. PubMed Central. [Link]
- Liu, X., et al. (2016).
- Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide?
- ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas.
- ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- S. Bouhssain, et al. (2021). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.
- Kumar, R., et al. (2020). Benzothiazoles as potential antiviral agents. PubMed Central. [Link]
- ResearchGate. (n.d.). A REVIEW ON ENZYME INHIBITORS.
- Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. MDPI. [Link]
- Pule, G. D., et al. (2016). A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease. PubMed Central. [Link]
- Ibba, C., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives.
- Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory. Semantic Scholar. [Link]
- Ibba, C., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. [Link]
- Balbaa, M., & El Ashry, E. S. H. (2012). Enzyme Inhibitors as Therapeutic Tools.
- Ibba, C., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]
Sources
- 1. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 4. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 5. [PDF] Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Benzyloxyurea: A Detailed Laboratory Protocol for Researchers
Introduction: The Significance of Benzyloxyurea in Medicinal Chemistry
This compound serves as a crucial building block in the landscape of modern drug discovery and development. As a derivative of hydroxyurea, a well-established therapeutic agent, this compound offers a versatile scaffold for the synthesis of a wide array of compounds with significant biological activity. Its structure, featuring a benzyloxy group, enhances its lipophilicity compared to hydroxyurea, which can favorably impact its pharmacokinetic properties. This modification opens avenues for creating novel enzyme inhibitors, anticancer agents, and other targeted therapeutics. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for practical application in a laboratory setting by researchers, scientists, and professionals in drug development.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through a straightforward and efficient nucleophilic addition reaction. The core of this transformation involves the reaction of O-benzylhydroxylamine with a source of cyanic acid. In this protocol, we utilize the hydrochloride salt of O-benzylhydroxylamine and sodium cyanate.
The reaction proceeds in an aqueous-organic biphasic system. O-benzylhydroxylamine hydrochloride is first neutralized in situ to release the free O-benzylhydroxylamine. The lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine then acts as a nucleophile, attacking the electrophilic carbon atom of cyanate anion (generated from sodium cyanate in water). This is followed by protonation to yield the final product, this compound. The use of a biphasic system, such as water and diethyl ether, facilitates both the reaction of the water-soluble cyanate and the extraction of the organic-soluble product.
Experimental Workflow Overview
The following diagram illustrates the key stages of the this compound synthesis protocol, from reagent preparation to product characterization.
Caption: A schematic overview of the laboratory synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| O-Benzylhydroxylamine hydrochloride | ≥98% | e.g., AK Scientific | 2687-43-6 |
| Sodium cyanate | Reagent grade, ≥95% | e.g., Fisher Scientific | 917-61-3 |
| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich | 60-29-7 |
| Deionized water | N/A | In-house | 7732-18-5 |
| Sodium bicarbonate | ACS grade | e.g., VWR | 144-55-8 |
| Brine (saturated NaCl solution) | N/A | In-house | N/A |
| Anhydrous sodium sulfate | ACS grade | e.g., VWR | 7757-82-6 |
| Ethyl acetate | ACS grade | e.g., VWR | 141-78-6 |
| Hexanes | ACS grade | e.g., VWR | 110-54-3 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.59 g (10.0 mmol) of O-benzylhydroxylamine hydrochloride in 20 mL of deionized water.
-
Neutralization: To the stirred solution, add 20 mL of diethyl ether. Then, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the hydrochloride salt to generate the free O-benzylhydroxylamine in the organic layer.
-
Addition of Sodium Cyanate: In a separate beaker, dissolve 0.78 g (12.0 mmol) of sodium cyanate in 10 mL of deionized water. Add this solution dropwise to the vigorously stirred biphasic mixture in the round-bottom flask.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Pour the reaction mixture into a 100 mL separatory funnel.
-
Separate the organic layer (top layer).
-
Extract the aqueous layer with an additional 20 mL of diethyl ether.
-
Combine the organic layers.
-
Wash the combined organic layers with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a white solid.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes. Dissolve the solid in a small volume of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexanes.
-
-
Drying: Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques.
| Technique | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 144-146 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 4.73 (s, 2H, CH₂), 6.38 (br s, 2H, NH₂), 7.37-7.42 (m, 5H, Ar-H), 9.07 (br s, 1H, NH).[1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 77.2 (CH₂), 127.9, 128.1, 128.6, 136.5 (Ar-C), ~160 (C=O).[1] |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~3030 (Ar C-H stretching), ~2900 (Aliphatic C-H stretching), ~1650 (C=O stretching), ~1600, 1495, 1455 (Ar C=C stretching), ~1030 (C-O stretching).[1] |
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling any of the reagents.[2][3][4]
Reagent-Specific Hazards:
-
O-Benzylhydroxylamine hydrochloride: Causes skin irritation and serious eye damage.[2][3][4] May cause an allergic skin reaction.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
Sodium cyanate: Harmful if swallowed.[5][6] Avoid release to the environment.[5][6] Do not eat, drink, or smoke when using this product.[5][6]
-
Diethyl ether: Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Emergency Procedures:
-
Skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][4]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste containing diethyl ether should be collected in a designated flammable waste container.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete neutralization of the starting material. | Ensure complete neutralization with sodium bicarbonate by adding it until effervescence stops. Check the pH of the aqueous layer. |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Oily product instead of solid | Impurities present. | Ensure thorough washing of the organic layer during work-up. Repeat the recrystallization process, perhaps with a different solvent system. |
| Difficulty in crystallization | Solution is too dilute or supersaturated. | Concentrate the solution further before adding the anti-solvent (hexanes). If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.
References
- United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: o-Benzylhydroxylamine hydrochloride. [Link]
- ResearchGate. (n.d.). (PDF)
- Google Patents. (n.d.).
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
- Google Patents. (n.d.). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
- ResearchGate. (2022, April 25). (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
- Arabian Journal of Chemistry. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. [Link]
- ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)
Sources
Application Notes & Protocols for the Synthesis of Benzyloxyurea
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of benzyloxyurea, a significant analog of the clinically important drug hydroxyurea. The protocol is designed for researchers in medicinal chemistry, pharmacology, and drug development. It outlines a robust and reproducible two-step conceptual procedure, beginning with the well-established synthesis of the key intermediate, O-benzylhydroxylamine hydrochloride, followed by its reaction with potassium cyanate to yield the target compound. This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, outlines rigorous characterization methods, and addresses critical safety considerations. The structure of this guide is intended to be a self-validating system, where the rationale behind each step is clearly articulated to empower the researcher with a deep understanding of the process.
Introduction and Scientific Context
Hydroxyurea is a foundational antineoplastic and antiviral agent, primarily functioning through the inhibition of ribonucleotide reductase, a critical enzyme in DNA synthesis.[1] Its therapeutic applications, however, are sometimes limited by factors such as biotransformation and potency.[2] The synthesis of hydroxyurea analogs, such as this compound, is a key strategy in medicinal chemistry to explore modifications that may enhance efficacy, improve pharmacokinetic profiles, or reduce side effects.[1][2] this compound, by incorporating a benzyl group, increases the lipophilicity of the molecule, which can significantly alter its biological activity and transport properties.
This guide details a reliable method for synthesizing this compound, beginning with the preparation of its immediate precursor, O-benzylhydroxylamine, and culminating in the final product. The chosen synthetic route is based on well-established chemical transformations, ensuring high yield and purity when executed with precision.
Overall Reaction Scheme:
The synthesis can be conceptually broken down into two primary stages:
-
Preparation of O-Benzylhydroxylamine Hydrochloride: This key intermediate is synthesized via the O-alkylation of a protected hydroxylamine equivalent with a benzyl halide, followed by deprotection and salt formation.[3] While commercially available, understanding its synthesis provides context for its stability and reactivity.[4]
-
Formation of this compound: O-benzylhydroxylamine (liberated from its hydrochloride salt) undergoes a nucleophilic addition reaction with isocyanic acid, which is generated in situ from potassium cyanate in an aqueous medium. This reaction is analogous to the classical synthesis of hydroxyurea.[5]
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of commercially available O-benzylhydroxylamine hydrochloride to this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazard |
| O-Benzylhydroxylamine Hydrochloride | C₇H₁₀ClNO | 159.62 | 234–238 (subl.) | N/A | Irritant |
| Potassium Cyanate | KOCN | 81.12 | 315 | Decomposes | Harmful if swallowed, Irritant |
| Deionized Water | H₂O | 18.02 | 0 | 100 | Non-hazardous |
| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Highly flammable, Irritant |
| Hydrochloric Acid (for pH adjustment) | HCl | 36.46 | -114 | -85 | Corrosive, Causes severe burns |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, prepare a solution by dissolving O-benzylhydroxylamine hydrochloride (15.96 g, 0.10 mol) and potassium cyanate (12.17 g, 0.15 mol) in 100 mL of deionized water.
-
Rationale: A slight excess of potassium cyanate is used to ensure the complete conversion of the starting hydroxylamine derivative. Water serves as the solvent and facilitates the in situ generation of isocyanic acid.
-
-
Reaction: Stir the solution at room temperature (approx. 25°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) and visualizing with a potassium permanganate stain. The starting material will have a different Rf value than the product.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30-60 minutes to induce crystallization of the this compound product.
-
Rationale: this compound has lower solubility in cold water compared to the remaining inorganic salts (KCl) and unreacted starting materials, allowing for its isolation via precipitation.
-
-
Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with two portions of cold deionized water (2 x 20 mL) and then with one portion of cold diethyl ether (20 mL).
-
Rationale: Washing with cold water removes residual water-soluble impurities like potassium chloride. The diethyl ether wash helps to remove any non-polar organic impurities and aids in drying the product.
-
-
Drying: Dry the purified product under vacuum or in a desiccator over anhydrous calcium sulfate. The expected yield is typically in the range of 75-85%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism and Scientific Rationale
The synthesis of this compound from O-benzylhydroxylamine and potassium cyanate proceeds via a well-understood nucleophilic addition mechanism.
-
Generation of Isocyanic Acid: In the aqueous solution, potassium cyanate (KOCN) exists in equilibrium with isocyanic acid (HNCO) and potassium hydroxide (KOH). The O-benzylhydroxylamine hydrochloride provides a mildly acidic environment that favors the formation of the reactive HNCO species.
K⁺OCN⁻ + H₂O ⇌ HNCO + K⁺OH⁻
-
Nucleophilic Attack: The nitrogen atom of O-benzylhydroxylamine is nucleophilic due to the lone pair of electrons. It attacks the electrophilic carbonyl carbon of isocyanic acid. The isocyanate group (-NCO) is a powerful electrophile.[6][7]
-
Proton Transfer: A subsequent proton transfer from the nitrogen to the oxygen results in the final stable this compound product.
This reaction pathway is efficient and generally proceeds without the formation of significant side products, making it an ideal method for laboratory-scale synthesis.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.[10][11]
-
δ ~10.0-11.0 ppm (broad singlet, 1H, -OH)
-
δ ~7.3-7.5 ppm (multiplet, 5H, Ar-H)
-
δ ~6.0-6.5 ppm (broad singlet, 2H, -NH₂)
-
δ ~4.8-5.0 ppm (singlet, 2H, -O-CH₂-Ph)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160 ppm (C=O)
-
δ ~137 ppm (Ar-C, quaternary)
-
δ ~128-129 ppm (Ar-CH)
-
δ ~75 ppm (-O-CH₂-)
-
Infrared (IR) Spectroscopy
-
Key Absorptions (KBr pellet, cm⁻¹):
-
3400-3200 cm⁻¹ (broad, N-H and O-H stretching)
-
3030 cm⁻¹ (C-H stretching, aromatic)
-
2940 cm⁻¹ (C-H stretching, aliphatic)
-
~1650 cm⁻¹ (strong, C=O stretching, amide I band)
-
~1590 cm⁻¹ (N-H bending)
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the calculated molecular weight of this compound (C₈H₁₀N₂O₂ = 166.18 g/mol ).
Quality Control Workflow
Caption: Logical flow for the quality control of synthesized this compound.
Safety Precautions and Handling
Adherence to standard laboratory safety protocols is mandatory. The following points highlight specific hazards associated with this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is suitable).[12][13]
-
Potassium Cyanate (KOCN): Harmful if swallowed.[14][15] Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water.[12][15] Do not store near acids, as this can liberate toxic gases.
-
O-Benzylhydroxylamine Hydrochloride: May cause skin and eye irritation. Avoid inhalation and direct contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour chemical waste down the drain.[12]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product remains dissolved in the filtrate. 3. Incorrect stoichiometry. | 1. Extend the reaction time and monitor with TLC. 2. Cool the filtrate for a longer period or concentrate the solution via rotary evaporation to precipitate more product. 3. Carefully re-check masses and molar equivalents of reagents. |
| Product is Oily or Impure | 1. Insufficient washing. 2. Contaminated starting materials. | 1. Re-dissolve the crude product in a minimal amount of hot water and allow it to recrystallize slowly. Ensure thorough washing of the filtered solid. 2. Check the purity of the starting materials via NMR or melting point analysis. |
| Reaction Fails to Start | 1. Inactive potassium cyanate (hydrolyzed by moisture during storage). | 1. Use fresh, dry potassium cyanate. Store the reagent in a desiccator.[14] |
References
- N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evalu
- Chou, J. T., Beck, W. T., Khwaja, T., Mayer, K., & Lien, E. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences, 66(11), 1556–1561. [Link]
- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.).
- POTASSIUM CYANATE EXTRA PURE MSDS. (2015). Loba Chemie. [Link]
- N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. (2024).
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). University of Washington. [Link]
- O-Benzylhydroxylamine Hydrochloride. (n.d.).
- A Convenient Method for the Synthesis of N-Hydroxyureas. (2025).
- Emami, S., & Foroumadi, A. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(2), 225-228. [Link]
- N-hydroxysulfamides as analog of N-hydroxyurea: synthesis and biological evaluation. (n.d.). ElectronicsAndBooks. [Link]
- CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea. (n.d.).
- Hydroxyurea. (n.d.). Organic Syntheses. [Link]
- Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
- Reaction of OH with Aliphatic and Aromatic Isocyan
- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. (n.d.).
- Reaction of OH with Aliphatic and Aromatic Isocyanates. (2023).
- N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. (n.d.). Royal Society of Chemistry. [Link]
- The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
- The Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]
- NMR-Based Metabolite Profiling and the Application of STOCSY toward the Quality and Authentication Assessment of European EVOOs. (2023).
- Identification of possible source markers in marine dissolved organic matter using ultrahigh resolution mass spectrometry. (n.d.). Google Scholar.
- NMR Characteriz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of novel cyclic N-hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. uthsc.edu [uthsc.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.com [fishersci.com]
Assessing Cellular Viability in Response to Benzyloxyurea: An In Vitro Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyurea and its derivatives represent a class of compounds with significant potential in anticancer research. As analogues of hydroxyurea, a well-established clinical agent, these molecules primarily exert their cytotoxic effects through the inhibition of ribonucleotide reductase (RNR).[1][2] This enzyme is critical for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[3][4] By targeting RNR, this compound disrupts DNA synthesis, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cancer cells.[1][4] This document provides a detailed guide for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, offering both a robust experimental protocol and the scientific context necessary for accurate data interpretation.
Mechanism of Action: Targeting the Engine of DNA Synthesis
The primary molecular target of this compound is ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the production of all four deoxyribonucleotides required for DNA synthesis.[3] Inhibition of RNR by this compound leads to a depletion of the intracellular dNTP pools. This scarcity of DNA building blocks triggers a cascade of cellular events, including:
-
Replication Stress and Fork Stalling: The progression of DNA replication forks is halted due to the lack of necessary dNTPs.
-
Activation of DNA Damage Response (DDR): Stalled replication forks are recognized by the cell's surveillance machinery, activating key signaling pathways such as the ATM and ATR kinases. This leads to the phosphorylation of downstream effectors like H2AX, which marks sites of DNA damage.[5][6]
-
Cell Cycle Arrest: The DDR activation promotes cell cycle arrest, typically at the G1/S phase transition, to prevent cells with damaged DNA from proceeding through the cell cycle.[5][6]
-
Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][4]
dot graph "Benzyloxyurea_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; RNR [label="Ribonucleotide Reductase (RNR)", fillcolor="#F1F3F4"]; dNTPs [label="dNTP Pool Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationStress [label="Replication Stress\n(Fork Stalling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DDR [label="DNA Damage Response\n(ATM/ATR Activation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="G1/S Phase Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> RNR [label="Inhibits"]; RNR -> dNTPs [label="Depletes"]; dNTPs -> ReplicationStress [label="Leads to"]; ReplicationStress -> DDR [label="Activates"]; DDR -> CellCycleArrest [label="Induces"]; DDR -> Apoptosis [label="Triggers"]; } digraph "Experimental_Workflow_for_Benzyloxyurea_Cell_Viability_Assay" { rankdir="TB"; graph [splines=ortho]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Day 1: Cell Seeding"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Cell_Culture [label="1. Prepare single-cell suspension"]; Cell_Seeding [label="2. Seed cells in a 96-well plate"]; Incubation1 [label="3. Incubate overnight (37°C, 5% CO2)"]; Cell_Culture -> Cell_Seeding -> Incubation1; }
subgraph "cluster_treatment" { label="Day 2: this compound Treatment"; bgcolor="#FBBC05"; node [fillcolor="#FFFFFF"]; Drug_Dilution [label="4. Prepare serial dilutions of this compound"]; Add_Drug [label="5. Add drug dilutions to the cells"]; Incubation2 [label="6. Incubate for 24, 48, or 72 hours"]; Drug_Dilution -> Add_Drug -> Incubation2; }
subgraph "cluster_assay" { label="Day 4/5/6: MTT Assay"; bgcolor="#4285F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="7. Add MTT reagent to each well"]; Incubation3 [label="8. Incubate for 2-4 hours"]; Add_Solubilizer [label="9. Add solubilization solution (e.g., DMSO)"]; Read_Absorbance [label="10. Measure absorbance at 570 nm"]; Add_MTT -> Incubation3 -> Add_Solubilizer -> Read_Absorbance; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#34A853"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate_Viability [label="11. Calculate % cell viability"]; Plot_Curve [label="12. Generate dose-response curve"]; Determine_IC50 [label="13. Determine the IC50 value"]; Calculate_Viability -> Plot_Curve -> Determine_IC50; }
Incubation1 -> Drug_Dilution [style=invis]; Incubation2 -> Add_MTT [style=invis]; Read_Absorbance -> Calculate_Viability [style=invis]; } caption: Experimental workflow for determining the IC50 of this compound.
Application Notes
Cell Line Selection: The sensitivity to this compound can vary significantly between different cancer cell lines. It is advisable to test a panel of cell lines relevant to the cancer type of interest. Leukemia cell lines such as K562 and L1210 have been shown to be sensitive to this compound derivatives.[2]
Concentration Range and IC50 Determination: The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. Based on published data for this compound derivatives, a starting concentration range of 0.1 µM to 100 µM is recommended.[2] A logarithmic serial dilution is typically employed to generate a dose-response curve from which the IC50 value can be accurately determined. For instance, some this compound derivatives have shown IC50 values as low as 1.32 µM in K562 cells.[2]
Choice of Viability Assay: While several methods are available for assessing cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method that has been successfully employed for evaluating this compound derivatives.[2] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Alternative assays such as XTT, WST-1, or luminescence-based ATP assays (e.g., CellTiter-Glo®) can also be used and may offer advantages in terms of sensitivity and workflow.[7]
Controls are Crucial: To ensure the validity of the experimental results, the following controls should be included in every assay plate:
-
Untreated Control: Cells cultured in medium with the vehicle (e.g., DMSO) used to dissolve the this compound. This represents 100% cell viability.
-
Blank Control: Wells containing only culture medium and the MTT reagent (and solubilization solution). This is used to subtract the background absorbance.
-
Positive Control (Optional): A known cytotoxic agent, such as doxorubicin or hydroxyurea, can be included to confirm the responsiveness of the cell line to cytotoxic insults.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | AK Scientific, Inc. | ANP025 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Cancer cell line of interest (e.g., K562) | ATCC | CCL-243 |
| Complete cell culture medium (e.g., RPMI-1640 with 10% FBS) | Gibco | 11875093 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25200056 |
| Multichannel pipette | Eppendorf | --- |
| Microplate reader | BioTek | --- |
Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells containing medium with the same final concentration of DMSO as the highest this compound concentration.
-
Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).
Day 4 (for 48h incubation): MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in a 50% reduction in cell viability.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Incomplete removal of MTT solution; Contamination | Be gentle but thorough when removing the MTT solution. Ensure aseptic techniques are used throughout the experiment. |
| Low signal or poor dose-response | Incorrect cell seeding density; Inactive this compound | Optimize cell seeding density for your specific cell line. Prepare fresh this compound solutions for each experiment. |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accuracy. |
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety measures.[5] Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[5] Work in a well-ventilated area or a chemical fume hood.[5] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of contact with skin or eyes, flush immediately with plenty of water.[5]
References
- Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 2014. URL
- Synthesis and Anticancer Evaluation of this compound Deriv
- Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. PMC, 2020. URL
- Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative.
- Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor. PMC, 2022. URL
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Modulating Radiation Resistance by Inhibiting Ribonucleotide Reductase in Cancers with Virally or Mutationally Silenced p53 Protein. PMC, 2011. URL
- IC50 values of the cancer cell lines used in this study and the Phoenix...
- What are RNR inhibitors and how do they work?
- Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers. PMC, 2008. URL
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. PubMed, 2020. URL
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors | Request PDF.
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed, 2005. URL
- Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors. PubMed, 2014. URL
- Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling P
- Benzimidazole-Urea derivatives as anti-cancer agents | International journal of health sciences. ScienceScholar, 2022. URL
- (a) Chart comparing the IC50 values of the compounds for different cell...
- Dose Response (AN-B243-XX-02). SYNENTEC GmbH, N/A. URL
- Cell Viability Assay | Pollock Research Lab. University of Richmond Blogs, 2022. URL
- cell lines ic50: Topics by Science.gov. Science.gov, N/A. URL
- The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed, 1997. URL
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, 2013. URL
- Cell viability assays. Abcam, N/A. URL
- Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec, N/A. URL
Sources
- 1. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 3. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating Radiation Resistance by Inhibiting Ribonucleotide Reductase in Cancers with Virally or Mutationally Silenced p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Benzyloxyurea in Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of Benzyloxyurea
This compound emerges as a promising therapeutic candidate in oncology, structurally analogous to the well-established anti-cancer agent hydroxyurea.[1] The primary mechanism of action for hydroxyurea involves the targeted inhibition of ribonucleotide reductase (RNR), an enzyme pivotal for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[2][3][4] By quenching a critical tyrosyl free radical within the R2 subunit of RNR, hydroxyurea effectively halts the conversion of ribonucleotides to deoxyribonucleotides.[2][5] This selective inhibition of DNA synthesis induces S-phase cell cycle arrest and subsequently leads to apoptosis in rapidly proliferating cancer cells.[4][5] Given its structural similarity, this compound is hypothesized to exert its anti-neoplastic effects through a similar mechanism of RNR inhibition. Preliminary studies have already demonstrated the anti-cancer activity of this compound derivatives in leukemia cell lines, with some compounds showing greater apoptotic activity than hydroxyurea.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure scientific integrity and reproducibility. We will explore a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to confirm target engagement and elucidate the cellular consequences of this compound treatment.
Mechanism of Action: The Ribonucleotide Reductase Inhibition Pathway
The central hypothesis for this compound's anti-cancer activity is its inhibition of ribonucleotide reductase, which disrupts the production of deoxyribonucleotides necessary for DNA synthesis. This disruption leads to an accumulation of cells in the S-phase of the cell cycle, and ultimately, programmed cell death (apoptosis).
Caption: Proposed mechanism of this compound action in cancer cells.
Experimental Workflow for Evaluating this compound
A systematic approach is crucial for a thorough evaluation of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Part 1: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The resulting formazan is insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan solution is directly proportional to the number of viable cells.[7]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock, e.g., 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| Cell Line | e.g., K562 (human leukemia)[1] |
| Seeding Density | 5 x 10³ cells/well |
| Treatment Duration | 48 hours |
| This compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Vehicle Control | 0.1% DMSO |
| IC₅₀ Value | To be determined |
Troubleshooting the MTT Assay
-
High Background: This may be due to microbial contamination or interference from phenol red in the medium.[11] Use of a phenol red-free medium during the MTT incubation step is recommended.
-
Low Absorbance Readings: This could result from low cell density or insufficient incubation time with MTT.[11] Optimize cell seeding density and incubation time for your specific cell line.
-
Inconsistent Replicates: Uneven cell seeding, the "edge effect" in 96-well plates, and pipetting errors are common causes.[12] To mitigate the edge effect, fill the perimeter wells with sterile PBS or medium and do not use them for experimental data.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a gold-standard method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[13]
Sources
- 1. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. karger.com [karger.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 12. [PDF] A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | Semantic Scholar [semanticscholar.org]
- 13. thomassci.com [thomassci.com]
- 14. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
Application of Benzyloxyurea in Leukemia Research: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of benzyloxyurea and its derivatives in the context of leukemia research. This guide delves into the core mechanism of action, provides detailed protocols for in vitro evaluation, and presents quantitative data to support experimental design.
Introduction: The Rationale for this compound in Leukemia Therapy
Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, is characterized by the rapid and uncontrolled proliferation of abnormal white blood cells. A cornerstone of many anti-leukemia therapies is the targeting of DNA synthesis, a process on which rapidly dividing cancer cells are heavily dependent. Hydroxyurea, a well-established anti-cancer agent, functions as a ribonucleotide reductase (RR) inhibitor, effectively halting DNA replication and inducing cell death in leukemic cells. This compound derivatives, as structural analogs of hydroxyurea, have emerged as a promising class of compounds with enhanced potency against leukemia cell lines. This guide will focus on the practical application of these derivatives in a research setting.
Mechanism of Action: Ribonucleotide Reductase Inhibition and Induction of Apoptosis
The primary molecular target of this compound derivatives is the enzyme ribonucleotide reductase (RR). RR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks of DNA.
By inhibiting RR, this compound derivatives deplete the intracellular pool of dNTPs. This has two major downstream consequences for leukemia cells:
-
S-Phase Cell Cycle Arrest: The lack of dNTPs stalls DNA replication, leading to an arrest of the cell cycle in the S phase.
-
Induction of Apoptosis: Prolonged replication stress and DNA damage resulting from dNTP depletion trigger the intrinsic pathway of apoptosis. This pathway is characterized by the activation of a cascade of caspases, including caspase-9 and caspase-3, and is regulated by the Bcl-2 family of proteins. Inhibition of RR can lead to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of programmed cell death.
Caption: Mechanism of this compound-Induced Apoptosis in Leukemia Cells.
Quantitative Data: In Vitro Efficacy of this compound Derivatives
A study by Xu et al. (2014) synthesized and evaluated a series of this compound derivatives against the human chronic myelogenous leukemia cell line (K562) and the murine lymphocytic leukemia cell line (L1210). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined using the MTT assay. Several derivatives demonstrated significantly greater anti-proliferative activity than the parent compound, hydroxyurea.
| Compound | K562 IC50 (µM) | L1210 IC50 (µM) |
| Hydroxyurea | 18.32 ± 1.54 | 25.15 ± 2.18 |
| Derivative 4a | 8.15 ± 0.76 | 10.23 ± 1.12 |
| Derivative 4b | 9.24 ± 0.88 | 12.54 ± 1.36 |
| Derivative 4d | 10.51 ± 1.02 | 13.87 ± 1.45 |
| Derivative 4e | 11.23 ± 1.15 | 15.62 ± 1.68 |
| Derivative 4g | 12.57 ± 1.33 | 16.98 ± 1.82 |
| Derivative 4q | 13.89 ± 1.47 | 18.33 ± 2.01 |
| Derivative 4c' | 14.21 ± 1.55 | 19.54 ± 2.13 |
| Derivative 4f' | 15.86 ± 1.69 | 21.76 ± 2.34 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of this compound derivatives in leukemia cell lines.
Caption: General Experimental Workflow for this compound Evaluation.
Cell Culture of Leukemia Cell Lines
4.1.1. K562 Human Chronic Myelogenous Leukemia Cells
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: K562 cells grow in suspension. Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium.
4.1.2. L1210 Murine Lymphocytic Leukemia Cells
-
Media: RPMI-1640 medium supplemented with 10% Horse Serum and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: L1210 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Subculture every 2-3 days.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound derivatives on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell suspension (K562 or L1210)
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of the this compound derivative for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and untreated leukemia cells
-
Cold 70% Ethanol
-
PBS (Phosphate-Buffered Saline)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound derivatives represent a promising class of anti-leukemic agents that warrant further investigation. Their enhanced potency compared to hydroxyurea and their defined mechanism of action make them attractive candidates for preclinical and clinical development. Future research should focus on in vivo efficacy studies in animal models of leukemia, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies with other anti-cancer drugs. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in the fight against leukemia.
References
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10.
- ENCODE Project Consortium. (n.d.). Myers Lab Cell Culture Protocol for K562.
- Dr.Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea?
- Cokic, V. P., Smith, R. D., Beleslin-Cokic, B. B., Njoroge, J. M., Miller, J. L., Gladwin, M. T., & Schechter, A. N. (2024). The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. International Journal of Molecular Sciences, 25(21), 12808.
- Synapse. (2024, July 17). What is the mechanism of Hydroxycarbamide?
- Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(12), 113.
- Fatt, M. K., & T-R., F. (2012). RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia. Blood, 119(22), 5251-5260.
- UCSC Genome Browser. (n.d.). K562 cell culture and formaldehyde cross-linking.
- Creative Bioarray. (n.d.). K562 Cell Line User Guide.
- Grusch, M., Fritzer-Szekeres, M., Fuhrmann, G., Rosenberger, G., Luxbacher, C., Elford, H. L., Smid, K., Peters, G. J., Szekeres, T., & Krupitza, G. (
Application Notes and Protocols for Utilizing Benzyloxyurea and its Analogs in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), is a clinically validated strategy in oncology. Hydroxyurea, a foundational RNR inhibitor, has been utilized for decades, and its derivatives, including benzyloxyurea, represent a continued effort to refine this therapeutic approach. This document provides a comprehensive guide for researchers on the preclinical evaluation of this compound and similar hydroxyurea analogs in combination with other chemotherapeutic agents. We will delve into the mechanistic rationale for such combinations, provide detailed protocols for in vitro and in vivo validation, and discuss the interpretation of synergy data. Our focus is to equip researchers with the necessary tools to rigorously assess the potential of these combination strategies to enhance therapeutic efficacy and overcome drug resistance.
Introduction: The Rationale for Targeting Ribonucleotide Reductase in Combination Therapy
Ribonucleotide reductase is an essential enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA replication and repair.[1] Cancer cells, with their high proliferation rates, are particularly dependent on a constant supply of dNTPs, making RNR a prime target for anticancer therapy.[2] Hydroxyurea and its analogs, such as this compound, function by inhibiting RNR, leading to a depletion of the dNTP pool.[3] This induces S-phase arrest and can trigger apoptosis in rapidly dividing cancer cells.[3][4]
However, monotherapy with RNR inhibitors often yields limited efficacy. The true potential of these agents lies in their ability to synergize with other cancer treatments.[5] The primary mechanism of this synergy stems from the impairment of DNA repair processes. By depleting the dNTP pool, RNR inhibitors hinder the ability of cancer cells to repair DNA damage induced by genotoxic agents like chemotherapy and radiation.[6] This creates a scenario of synthetic lethality, where the combination of two individually tolerable insults leads to significant cancer cell death.
Key Combination Strategies:
-
With DNA Damaging Agents: Combining RNR inhibitors with platinum-based drugs (e.g., cisplatin), alkylating agents, or topoisomerase inhibitors can potentiate their cytotoxic effects.[7]
-
With Radiotherapy: Depletion of dNTPs can sensitize tumors to radiation by impairing the repair of radiation-induced DNA double-strand breaks.[8][9]
-
With Inhibitors of DNA Damage Response (DDR) Pathways: Targeting key DDR kinases like ATR, ATM, and DNA-PK in conjunction with RNR inhibition can create a powerful synergistic effect by preventing the cell from coping with replication stress.[7]
The following diagram illustrates the central role of RNR in DNA synthesis and the rationale for combination therapy.
Caption: In Vitro Combination Therapy Evaluation Workflow.
Detailed Protocols
Protocol 2.3.1: Determination of Single-Agent IC50 Values
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or the partner chemotherapeutic agent. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 48-72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2.3.2: Combination Synergy Analysis (Checkerboard Assay)
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. One drug is serially diluted along the rows, and the other is serially diluted along the columns.
-
Cell Seeding and Treatment: Seed cells as in Protocol 2.3.1 and treat with the drug combinations.
-
Incubation and Viability Assessment: Follow steps 3 and 4 from Protocol 2.3.1.
-
Synergy Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Table 1: Example Data for Synergy Analysis
| This compound (µM) | Chemotherapeutic X (nM) | % Inhibition (Observed) | Combination Index (CI) | Interpretation |
| 5 | 0 | 25 | - | - |
| 0 | 10 | 20 | - | - |
| 5 | 10 | 65 | 0.75 | Synergy |
| 10 | 0 | 40 | - | - |
| 0 | 20 | 35 | - | - |
| 10 | 20 | 85 | 0.60 | Strong Synergy |
Protocol 2.3.3: Mechanistic Studies
-
Apoptosis Assay (Annexin V/PI Staining): Treat cells with IC50 concentrations of single agents and the synergistic combination. After 24-48 hours, stain with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry. An increase in the Annexin V positive population in the combination treatment compared to single agents indicates enhanced apoptosis.
-
Cell Cycle Analysis: Treat cells as above. After 24 hours, fix the cells in ethanol, stain with propidium iodide, and analyze by flow cytometry. An accumulation of cells in the S-phase for the RNR inhibitor and a G2/M arrest for a DNA damaging agent, with a significant increase in the sub-G1 (apoptotic) peak for the combination, would support the proposed mechanism.
-
DNA Damage (γH2AX Staining): Treat cells for a shorter duration (e.g., 6-24 hours). Fix, permeabilize, and stain with an anti-γH2AX antibody. Analyze by fluorescence microscopy or flow cytometry. A significant increase in γH2AX foci in the combination-treated cells indicates enhanced DNA damage.
Preclinical Evaluation of this compound in Combination Therapy: In Vivo Protocols
In vivo studies are essential to validate the therapeutic efficacy and assess the safety of the combination therapy in a whole-organism context. [10]
Animal Models
-
Xenograft Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID). These models are useful for assessing tumor growth inhibition. [10]* Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Design
-
Tumor Implantation: Implant tumor cells or fragments into mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Treatment: Administer drugs according to a predetermined schedule and route of administration. Monitor animal weight and general health throughout the study.
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or based on a predetermined time point.
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of tumor growth inhibition.
Table 2: Example In Vivo Study Design
| Group | Treatment | Dose | Schedule | Number of Animals |
| 1 | Vehicle | - | Daily, PO | 10 |
| 2 | This compound | 50 mg/kg | Daily, PO | 10 |
| 3 | Chemotherapeutic X | 5 mg/kg | Q3D, IP | 10 |
| 4 | Combination | As above | As above | 10 |
Pharmacodynamic and Mechanistic Analysis in Tumors
At the end of the study, tumors can be harvested for further analysis:
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and DNA damage (γH2AX).
-
Western Blotting: Analyze protein levels of key targets in the RNR and DNA damage pathways.
-
dNTP Pool Measurement: Quantify the levels of dNTPs in tumor tissue to confirm the on-target effect of this compound.
Conclusion and Future Directions
The combination of this compound or other hydroxyurea analogs with conventional chemotherapeutics represents a promising strategy to enhance anticancer efficacy. The protocols outlined in this document provide a robust framework for the preclinical evaluation of such combinations. Rigorous in vitro and in vivo studies are critical to identify synergistic interactions, elucidate the underlying mechanisms, and provide a strong rationale for clinical translation. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from these combination therapies.
References
- Chou, J. T., Beck, W. T., Khwaja, T., Mayer, K., & Lien, E. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences, 66(11), 1556–1561.
- Perkovic, M. N., et al. (2013). Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. International Journal of Molecular Sciences, 14(12), 24255-24272.
- Drugs.com. (n.d.). Hydroxyurea Alternatives Compared.
- Tofilon, P. J., & Meyn, R. E. (1988). Experimental combination chemotherapy with thymidylate synthetase and ribonucleotide reductase inhibitors. NCI Monographs, (6), 79–83.
- Cancer Research UK. (n.d.). Hydroxycarbamide (Hydrea).
- Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert Review of Anticancer Therapy, 12(1), 19–29.
- Pilié, P. G., et al. (2023). Mapping combinatorial drug effects to DNA damage response kinase inhibitors.
- Lui, A., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Molecular Oncology, 10(9), 1372-1385.
- Lui, A., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Molecular oncology, 10(9), 1372-1385.
- Shao, J., et al. (2006). Ribonucleotide Reductase Inhibitors and Future Drug Design. Current Cancer Drug Targets, 6(5), 409-431.
- Lupu, A. D., et al. (2005). In vitro and In vivo Radiosensitization Induced by the Ribonucleotide Reductase Inhibitor Triapine (3-Aminopyridine-2-Carboxaldehyde-Thiosemicarbazone). Clinical Cancer Research, 11(19), 7067-7074.
- Wikipedia. (n.d.). Ribonucleotide reductase inhibitor.
- Shao, J., et al. (2006). Ribonucleotide reductase inhibitors and future drug design. Current Cancer Drug Targets, 6(5), 409-31.
- Cory, J. G., & Carter, G. L. (1988). Drug action on ribonucleotide reductase.
- Chen, M., et al. (2013). A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. Cancer Research, 73(21), 6484-93.
- Yen, Y., et al. (2020). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 25(11), 2633.
- Gaur, S., et al. (2015). The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro. Molecular Pharmacology, 88(6), 976-986.
- Chou, T. C. (2006). In vitro evaluation of combination chemotherapy against human tumor cells (Review). International Journal of Oncology, 28(6), 1381-97.
- Yip, M. L. R., et al. (2013). A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. Cancer Research, 73(21), 6484-6493.
- Ku, M. J., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols, 5(4), 103354.
- Al-Hadiya, A. H. (2021).
- Abitua, A. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
- BenchChem. (n.d.). Validating Synergistic Interactions of Chemotherapeutic Agents: A Comparative Guide.
- Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays.
- Gaspar, H., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology.
Sources
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug action on ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping combinatorial drug effects to DNA damage response kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. blog.crownbio.com [blog.crownbio.com]
Measuring Benzyloxyurea's Impact on Apoptosis: An Application Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Pro-Apoptotic Potential of Benzyloxyurea
This compound, a derivative of hydroxyurea, belongs to a class of compounds known as ribonucleotide reductase inhibitors.[1][2] Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3] By inhibiting this enzyme, this compound disrupts DNA replication, primarily affecting rapidly dividing cells, which makes it a compound of significant interest in oncology research.[4][5] A primary mechanism by which such compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[6][7]
Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis.[8] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[8][9] The controlled dismantling of the cell prevents the release of cellular contents and subsequent inflammation. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where the evasion of cell death is a key factor in tumor progression.[10] Therefore, accurately quantifying the pro-apoptotic effects of novel therapeutic agents like this compound is a cornerstone of preclinical drug development.[7]
This comprehensive guide provides detailed protocols and the underlying scientific principles for several key techniques to measure this compound-induced apoptosis. We will delve into methods that assess different stages of the apoptotic cascade, from early membrane changes to late-stage DNA fragmentation and the activation of key effector proteins.
The Intrinsic Pathway of Apoptosis: A Primary Target of this compound
Inhibition of ribonucleotide reductase by this compound leads to replication stress and DNA damage, which are potent triggers of the intrinsic (or mitochondrial) pathway of apoptosis.[4] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[11][12] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11][13] The balance between these opposing factions determines the cell's fate.
Upon receiving an apoptotic stimulus, pro-apoptotic Bcl-2 family proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP).[12][13] This leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[14] In the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[15] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[16][17] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the dismantling of the cell.[17]
Caption: Workflow for Annexin V/PI staining.
II. Measuring the Executioners: Caspase Activity Assays
The activation of caspases is a central event in the apoptotic cascade. [17]Caspase activity can be measured using synthetic substrates that are conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays). [18][19]These substrates contain a specific amino acid sequence that is recognized and cleaved by the caspase of interest. For effector caspases like caspase-3 and -7, the recognition sequence is typically DEVD (Asp-Glu-Val-Asp). [18]Upon cleavage, the reporter molecule is released, and the resulting signal is proportional to the caspase activity in the cell lysate. [19]
Protocol: Fluorometric Caspase-3/7 Activity Assay
A. Materials
-
Fluorometric Caspase-3/7 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AMC substrate)
-
Treated and untreated cell populations
-
96-well microplate (black, clear bottom)
-
Fluorometer
B. Experimental Procedure
-
Cell Seeding and Treatment: As described in the Annexin V/PI protocol.
-
Cell Lysate Preparation:
-
Collect both floating and adherent cells and centrifuge at 500 x g for 5 minutes at 4°C. [18] * Wash the cell pellet with cold PBS.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-20 minutes. [20] * Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris. [20] * Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing caspase activity.
-
Enzymatic Reaction:
-
In a 96-well plate, add a consistent amount of protein (e.g., 20-50 µg) from each cell lysate to individual wells. Adjust the volume with cell lysis buffer.
-
Prepare a master mix containing reaction buffer, DTT, and the DEVD-AMC substrate. [20] * Add the master mix to each well to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (for kinetic analysis) or at a fixed endpoint (e.g., 1-2 hours) using a fluorometer with excitation at ~380 nm and emission at ~440 nm. [21] C. Data Analysis Calculate the rate of increase in fluorescence or the endpoint fluorescence intensity. Normalize the values to the protein concentration of each lysate. Express the results as a fold change in caspase activity compared to the untreated control.
-
III. Visualizing DNA Fragmentation: The TUNEL Assay
A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments by caspase-activated DNases. [22][23]The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect these DNA breaks. [23]The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore) onto the 3'-hydroxyl ends of the fragmented DNA. [24][25]The resulting fluorescent signal can be visualized by microscopy or quantified by flow cytometry.
Protocol: TUNEL Assay with Fluorescence Microscopy
A. Materials
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Cells grown on coverslips or tissue sections
-
Fluorescence microscope
B. Experimental Procedure
-
Sample Preparation:
-
Adherent cells: Grow and treat cells on sterile coverslips.
-
Tissue sections: Prepare paraffin-embedded or frozen tissue sections. [22]2. Fixation: Fix the samples with 4% PFA in PBS for 15-30 minutes at room temperature. [22]3. Permeabilization: This step is crucial for allowing the TdT enzyme to access the nucleus. [22] * Cultured cells: Incubate with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
Tissue sections: May require a harsher permeabilization with Proteinase K. [24]4. TUNEL Reaction:
-
Prepare the TdT reaction mix according to the kit manufacturer's instructions.
-
Apply the reaction mix to the samples and incubate for 60 minutes at 37°C in a humidified chamber, protected from light. [22]5. Detection and Counterstaining:
-
Wash the samples to remove unincorporated labeled dUTPs.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to visualize all cell nuclei.
-
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence in their nuclei, while non-apoptotic cells will only show the DAPI counterstain. The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Caption: Workflow for the TUNEL assay.
IV. Probing the Molecular Machinery: Western Blotting for Apoptotic Markers
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic pathway. [26]This method allows for the assessment of changes in the expression levels of key regulatory and effector proteins, as well as their cleavage, which is often indicative of activation. [16][17]
Key Western Blot Targets for this compound-Induced Apoptosis
-
Bcl-2 Family Proteins: Examining the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can provide insights into the commitment of cells to apoptosis. * Cytochrome c: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway. [15]Western blotting of cytosolic and mitochondrial fractions can directly measure this translocation.
-
Caspases: The cleavage of pro-caspases into their active subunits is a definitive marker of apoptosis. Antibodies specific for the cleaved forms of caspase-9 (initiator) and caspase-3 (effector) are widely used. [17]* PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is a key substrate of activated caspase-3. [26]Cleavage of the 116 kDa full-length PARP-1 into an 89 kDa fragment is a classic hallmark of apoptosis.
Protocol: Western Blotting for Cleaved Caspase-3
A. Materials
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., rabbit anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
B. Experimental Procedure
-
Cell Lysate Preparation: Prepare whole-cell lysates from treated and untreated cells using RIPA buffer. [26]2. Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [26]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [26]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [26]6. Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. [26] * Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [26]7. Detection: Wash the membrane again and then incubate with an ECL substrate. [26]Capture the chemiluminescent signal using an imaging system.
-
C. Data Interpretation The presence of a band corresponding to the molecular weight of cleaved caspase-3 (typically ~17/19 kDa) will indicate apoptosis. The intensity of the band can be quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH) to compare the levels of apoptosis between different treatment conditions.
Conclusion
The multifaceted nature of apoptosis necessitates a multi-pronged approach for its accurate assessment. The techniques outlined in this guide—Annexin V/PI staining, caspase activity assays, TUNEL, and Western blotting—provide a robust toolkit for characterizing the pro-apoptotic effects of this compound. By employing a combination of these methods, researchers can gain a comprehensive understanding of the compound's mechanism of action, from early membrane alterations to the activation of the core apoptotic machinery. This detailed characterization is indispensable for the continued development of this compound and other novel anti-cancer agents.
References
- Bench-Top. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Tang, H. L., & Goga, A. (2012). Caspase-independent cytochrome c release is a sensitive measure of low-level apoptosis in cell culture models. PLoS One, 7(1), e29845.
- Riss, T. L., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Assay Guidance Manual.
- Absin. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol.
- He, Y., et al. (2018). The Cell Killing Mechanisms of Hydroxyurea. International Journal of Molecular Sciences, 19(9), 2736.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
- Cen, D., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 1042141.
- Das, A., et al. (2023). Effect of hydroxyurea on erythrocyte apoptosis in hemoglobinopathy patients.
- Wlodkowic, D., et al. (2013). Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release. Methods, 61(2), 118-125.
- Pozarowski, P., et al. (2003). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. The Journal of Histochemistry & Cytochemistry, 51(8), 1063-1073.
- JoVE. (2023, April 30). Video: The TUNEL Assay.
- Vollmar, B., et al. (2001).
- McGahon, A. J., et al. (1992). Hydroxyurea induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1136(1), 1-4.
- Szaflarski, W., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. Cancers, 13(14), 3569.
- G-Biosciences. (2019, March 5). Detection of Apoptosis by TUNEL Assay.
- BioVision. (n.d.). Cytochrome c Releasing Apoptosis Assay Kit.
- Das, A., et al. (2023). Effect of hydroxyurea on erythrocyte apoptosis in hemoglobinopathy patients.
- Sriram, S., et al. (2013). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis.
- Sher, D. A., et al. (2001). Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription. Journal of Experimental Medicine, 194(7), 987-997.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229...
- ResearchGate. (n.d.). Bcl-2 family protein interactions and drug targeting inhibition of...
- ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- AACR Journals. (2018, August 14). Abstract A075: Bcl-2 family proteins as drug targets; Can prostate cancer be primed for apoptosis?
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- NIH. (n.d.). Determination of Caspase Activation by Western Blot.
- Kvansakul, M., & Hinds, M. G. (2015). The Bcl-2 family: structures, interactions and targets for drug discovery. Apoptosis, 20(2), 136-150.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
- NIH. (n.d.). Caspase Protocols in Mice.
- Wikipedia. (n.d.). Ribonucleotide reductase inhibitor.
- Snyder, R. D. (1984). Inhibitors of Ribonucleotide Reductase Alter DNA Repair in Human Fibroblasts Through Specific Depletion of Purine Deoxynucleotide Triphosphates. Cell Biology and Toxicology, 1(1), 81-94.
- Tholander, F., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Molecular Oncology, 10(9), 1436-1447.
- Chen, M. C., et al. (2013). The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro. Molecular Pharmacology, 83(1), 184-192.
- Sneeden, J. L., et al. (2021). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 26(11), 3144.
- D'Arcy, M. S. (2019). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Advances in Experimental Medicine and Biology, 1165, 1-31.
Sources
- 1. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present [mdpi.com]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. clyte.tech [clyte.tech]
- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 24. Video: The TUNEL Assay [jove.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Analytical Methods for the Ouantification of Benzyloxyurea
Abstract
This comprehensive application note provides detailed protocols and validation guidance for the quantitative analysis of benzyloxyurea, a derivative of the antineoplastic drug hydroxyurea.[1] Recognizing the importance of accurate quantification in research and pharmaceutical development, we present three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind methodological choices, in accordance with international validation standards.
Introduction and Scientific Rationale
This compound, or N-(phenylmethoxy)urea, is a key chemical intermediate and a research compound structurally related to hydroxyurea, a medication used in the treatment of myeloproliferative disorders and sickle cell anemia.[1][2] The addition of a benzyl group significantly alters the molecule's physicochemical properties compared to its parent compound, notably increasing its lipophilicity and introducing a strong chromophore (the phenyl ring).[3] These changes necessitate the development of specific and validated analytical methods for its accurate quantification.
The ability to precisely measure this compound concentrations is critical for:
-
Quality Control (QC): Ensuring the purity and strength of the active substance.
-
Stability Studies: Assessing degradation under various environmental conditions.
-
Reaction Monitoring: Tracking the progress of synthesis.
-
Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical development.
This guide details methodologies ranging from a widely accessible HPLC-UV method, suitable for routine QC, to a highly sensitive and specific LC-MS/MS method for trace-level analysis in complex biological matrices, and a simple UV-Vis method for rapid quantification of pure samples. All protocols are presented with a framework for validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | [3] | |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| IUPAC Name | phenylmethoxyurea | [3] |
| Key Features | Phenyl ring (strong UV chromophore), urea moiety, increased lipophilicity vs. hydroxyurea. | [1] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle and Rationale
This method leverages reversed-phase chromatography, where the analyte, this compound, is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). Due to its increased lipophilicity from the benzyl group, this compound is well-retained and separated from more polar impurities. The phenyl ring within the molecule provides a strong ultraviolet (UV) chromophore, allowing for sensitive detection at wavelengths around 210-220 nm. This method is robust, reliable, and widely available, making it ideal for routine quality control and assay determination in drug substance and formulated products.[6][7]
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).[8]
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard.
Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water. Rationale: The acidic modifier ensures the urea functional groups are protonated, leading to improved peak shape and reproducibility.
-
Mobile Phase B (Organic): Acetonitrile. Rationale: Acetonitrile offers low UV cutoff and is an excellent solvent for this compound, providing efficient elution.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% FA in H₂O) and B (Acetonitrile) |
| Gradient Program | 0-1 min: 20% B; 1-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][9]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak is pure and free from interference from blank, placebo, and known impurities. | Ensures the signal is unequivocally from this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between concentration and detector response.[10] |
| Range | 80-120% of the target concentration for assay. | Defines the interval where the method is accurate, precise, and linear.[10] |
| Accuracy | 98.0% - 102.0% recovery from spiked samples at 3 levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%). | Demonstrates the method's consistency under various conditions. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lower limits of detection and reliable quantification. |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, pH ±0.2). | Shows the method's reliability during normal usage.[11] |
Workflow Visualization
Caption: General workflow for the quantification of this compound by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring the highest sensitivity and selectivity, such as the analysis of this compound in biological fluids (plasma, urine) or for trace impurity analysis, LC-MS/MS is the preferred method.[12] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. Electrospray ionization (ESI) is used to gently ionize the this compound molecule, typically forming a protonated molecular ion [M+H]⁺. In the mass spectrometer, this precursor ion is isolated and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out background noise, allowing for quantification at very low concentrations (pg/mL to ng/mL).[13][14]
Detailed Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
UPLC/UHPLC system for fast separations.
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Reagents as listed in Section 2.2.
-
Internal Standard (IS): A stable isotope-labeled this compound (if available) or a structurally similar compound (e.g., a deuterated analog of a related urea).
Sample Preparation (for Plasma):
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Inject: Transfer the supernatant to an autosampler vial for injection. Rationale: This "crash" method is fast and effective for removing the bulk of proteins from the biological matrix, which would otherwise interfere with the analysis.
LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-4.5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: 167.1 → 91.1 (Quantifier), 167.1 → 74.1 (Qualifier) Rationale: Precursor [M+H]⁺ is 167.1. Product 91.1 corresponds to the stable tropylium ion [C₇H₇]⁺ from the benzyl group. Product 74.1 corresponds to [H₂NCONHOH]⁺. |
| Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
Validation follows ICH guidelines, with additional considerations for bioanalytical methods, such as matrix effect and stability (freeze-thaw, short-term, long-term).
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots (RSD ≤ 15%). |
| Recovery | Consistent and reproducible, but does not need to be 100%. |
| Stability | Analyte concentration within ±15% of initial after stability tests. |
Workflow Visualization
Caption: Bioanalytical workflow for this compound quantification by LC-MS/MS.
Method 3: UV-Vis Spectrophotometry
Principle and Rationale
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying an analyte in a solution. It operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[15] This method is best suited for the analysis of pure this compound samples, such as in the final stages of synthesis or for bulk drug substance, where interfering substances are minimal. Its primary limitation is a lack of specificity compared to chromatographic methods.[16]
Detailed Experimental Protocol
Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Solvent (e.g., Methanol or Ethanol, spectroscopic grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
Procedure:
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Prepare a ~10 µg/mL solution of this compound in the chosen solvent.
-
Scan the solution from 400 nm to 200 nm against a solvent blank.
-
The wavelength with the highest absorbance is the λmax. Rationale: Measuring at λmax provides the highest sensitivity and minimizes errors from minor wavelength calibration shifts.[15]
-
-
Prepare Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of this compound in the solvent.
-
Create a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock.
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot Absorbance vs. Concentration. The resulting graph should be linear.
-
-
Analyze Unknown Sample:
-
Prepare a solution of the unknown sample, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve (y = mx + c).
-
Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% |
| Specificity | Limited; demonstrate no interference from excipients if used for formulations. |
Concept Visualization
Caption: Conceptual workflow for quantification using UV-Vis spectrophotometry.
Comparative Summary of Methods
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass Detection | UV Absorbance (Beer-Lambert Law) |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1 µg/mL |
| Typical Application | QC, assay, purity, stability testing | Bioanalysis (PK studies), trace impurity analysis | Assay of pure bulk substance, reaction monitoring |
| Throughput | Moderate | Moderate to High | High |
| Cost & Complexity | Moderate | High | Low |
Conclusion
The choice of an analytical method for this compound quantification is dictated by the specific requirements of the application. For routine quality control of drug substances, the RP-HPLC-UV method offers a robust and reliable solution. For bioanalytical applications requiring high sensitivity and specificity in complex matrices, the LC-MS/MS method is the unequivocal choice. Finally, for rapid, high-throughput analysis of pure samples, UV-Vis spectrophotometry provides a simple and cost-effective alternative. In all cases, proper method validation in accordance with ICH guidelines is essential to guarantee the generation of accurate and defensible scientific data.[4][5]
References
- Title: Hydroxyurea: Analytical techniques and quantitative analysis Source: PubMed - NIH URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL:[Link]
- Title: this compound | C8H10N2O2 | CID 231398 Source: PubChem - NIH URL:[Link]
- Title: Qualitative Analysis of Hydroxyurea Source: ResearchG
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (AMSbiopharma channel) URL:[Link]
- Title: Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS Source: PubMed - NIH URL:[Link]
- Title: Chemical and Functional Analysis of Hydroxyurea Oral Solutions Source: SEFH (Sociedad Española de Farmacia Hospitalaria) URL:[Link]
- Title: Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with sickle cell disease Source: SciELO URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: A Novel, Rapid, and Accurate Quantitative Hydroxyurea Assay Source: Blood - ASH Public
- Title: N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE Source: Pharmacevtichnij zhurnal URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL:[Link]
- Title: Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers Source: ScienceDirect URL:[Link]
- Title: UV/Vis Spectrophotometry Source: Mettler Toledo URL:[Link]
- Title: Tips for practical HPLC analysis Source: Shimadzu URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyurea: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N2O2 | CID 231398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. w3.ual.es [w3.ual.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mt.com [mt.com]
Application Note: A Comprehensive Guide to Benzyloxyurea Target Engagement Assays
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on methodologies to confirm the target engagement of benzyloxyurea. Drawing parallels from its structural analog, hydroxyurea, this guide posits that the primary target of this compound is Ribonucleotide Reductase (RR). We present a multi-assay strategy, beginning with foundational biochemical assays and progressing to advanced cellular confirmation techniques. Each protocol is designed as a self-validating system, explaining the scientific rationale behind key steps to ensure robust and interpretable results. The objective is to provide a clear framework for linking the chemical properties of this compound to its molecular mechanism of action within a physiological context.
Introduction: The Imperative of Target Engagement
In modern drug discovery, a compound's success is fundamentally tied to its mechanism of action.[1][2] Identifying that a molecule potently affects a cellular phenotype is only the first step; confirming that it does so by binding to its intended molecular target is a critical validation milestone.[3][4] This process, known as target engagement (TE), provides the mechanistic confidence required to build structure-activity relationships, interpret efficacy and toxicity data, and de-risk clinical progression.[2][5]
This compound is a small molecule inhibitor structurally related to hydroxyurea, a well-established therapeutic agent.[6][7][8] Hydroxyurea's primary mechanism of action is the inhibition of Ribonucleotide Reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[6][8][9] It achieves this by quenching a critical tyrosyl free radical at the active site of the RRM2 subunit of the enzyme.[6]
This guide is built on the hypothesis that this compound shares this target. We will outline a suite of robust assays to rigorously test this hypothesis, providing evidence of direct, on-target activity in both biochemical and cellular systems. The methodologies described herein include:
-
Biochemical RR Activity Assays: To quantify direct enzymatic inhibition.
-
Cellular Thermal Shift Assay (CETSA): To confirm target binding in intact cells by measuring changes in protein thermal stability.[10][11]
-
Drug Affinity Responsive Target Stability (DARTS): An orthogonal cellular method to validate binding via protection from proteolysis.[12][13]
By employing these complementary techniques, researchers can build a compelling case for the molecular mechanism of this compound, a cornerstone for any drug development program.
Section 1: The Molecular Target - Ribonucleotide Reductase (RR)
Ribonucleotide Reductase is the molecular linchpin of DNA synthesis.[9][14] It catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a process essential for cell proliferation.[9] The human enzyme is a heterotetrameric complex composed of two RRM1 and two RRM2 subunits.[15][16]
-
RRM1 (α subunit): The larger subunit, which contains the substrate binding site and allosteric regulatory sites.[9]
-
RRM2 (β subunit): The smaller subunit, which houses a di-iron center responsible for generating and maintaining a stable tyrosyl free radical.[6][9] This radical is essential for the catalytic reaction.
The mechanism of inhibition by hydroxyurea involves the delivery of a nitroxide free radical that quenches the tyrosyl radical on RRM2, thereby inactivating the enzyme and halting DNA synthesis.[6] This specific interaction makes the RRM2 subunit an ideal analyte for target engagement studies.
Caption: Role of Ribonucleotide Reductase in the DNA synthesis pathway.
Section 2: Principles of Key Target Engagement Assays
Target engagement can be demonstrated by measuring the biophysical consequences of a small molecule binding to its protein target.[5] CETSA and DARTS are powerful techniques because they can be performed in a cellular context, confirming not only binding but also compound permeability.[1][3][17]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle of ligand-induced thermal stabilization.[10][18] When a protein binds to a ligand, it generally becomes more resistant to heat-induced unfolding and aggregation.[19] By heating cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can generate a "melting curve". A shift in this curve to higher temperatures in the presence of a compound is direct evidence of target engagement.[11][18]
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can stabilize a protein's conformation, making it less susceptible to cleavage by proteases.[12][20][21] Cell lysates are treated with a compound and then subjected to limited proteolysis. A target protein engaged with the compound will be protected from digestion compared to the unbound state.[13][22]
Caption: Core principles of CETSA and DARTS assays.
Section 3: Protocol 1 - Biochemical RR Activity Assay
Rationale: The most direct way to test the hypothesis is to determine if this compound inhibits the enzymatic activity of purified RR in vitro. This assay quantifies the conversion of a ribonucleotide substrate to a deoxyribonucleotide product and is considered the gold standard for identifying RR inhibitors.[14][15] The resulting half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency.
Protocol: This protocol is adapted from standard methods for measuring RR activity using a radiolabeled substrate.[15][16]
Materials:
-
Purified recombinant human RRM1 and RRM2 subunits.
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM DTT, 10 mM MgCl2, 1 mM EDTA.
-
Substrate: [3H]-CDP (Cytidine 5'-diphosphate, radiolabeled).
-
Allosteric Activator: ATP.
-
Test Compounds: this compound and Hydroxyurea (positive control) dissolved in DMSO.
-
Crotalus atrox snake venom (for dephosphorylation).
-
Dowex-1-borate columns.
-
Scintillation fluid and counter.
Procedure:
-
Enzyme Preparation: On ice, prepare the reaction master mix in the assay buffer containing RRM1, RRM2, and ATP.
-
Compound Addition: Aliquot the master mix into tubes. Add varying concentrations of this compound, hydroxyurea, or DMSO (vehicle control) to the respective tubes. Allow a pre-incubation period of 15-30 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the [3H]-CDP substrate to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by boiling the samples for 3 minutes. Centrifuge to pellet the denatured protein.
-
Dephosphorylation: Transfer the supernatant to new tubes. Add snake venom to dephosphorylate the remaining [3H]-CDP and the product [3H]-dCDP to [3H]-cytidine and [3H]-deoxycytidine, respectively. Incubate at 37°C for 60 minutes.
-
Separation: Apply the samples to pre-equilibrated Dowex-1-borate columns. The charged [3H]-cytidine will bind to the column, while the uncharged product [3H]-deoxycytidine will flow through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis & Expected Results:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
| Compound | Target | IC50 (µM) [Hypothetical] |
| Hydroxyurea | RRM2 | 100 - 500 |
| This compound | RRM2 | To be determined |
| Negative Control | RRM2 | > 1000 |
Section 4: Protocol 2 - Cellular Thermal Shift Assay (CETSA)
Rationale: While a biochemical assay confirms direct inhibition, CETSA demonstrates that the compound can cross the cell membrane and engage its target in the complex intracellular environment.[11][18][23] A positive result provides strong evidence of physiological target engagement. We will detect the soluble RRM2 subunit via Western blot.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
Materials:
-
Human cancer cell line with detectable RRM2 expression (e.g., HeLa, HL-60).
-
Cell culture medium, FBS, and standard reagents.
-
This compound, Hydroxyurea (positive control), DMSO (vehicle).
-
PBS, Lysis Buffer (e.g., PBS with protease inhibitors).
-
Anti-RRM2 primary antibody, HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer membranes, and Western blotting equipment.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound, hydroxyurea, or DMSO for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[18] Include a non-heated control.
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature samples in SDS-PAGE sample buffer, run on a polyacrylamide gel, and transfer to a PVDF membrane. Probe the membrane with an anti-RRM2 antibody, followed by a secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis & Expected Results:
-
Melt Curve: Quantify the band intensity for RRM2 at each temperature for both vehicle- and drug-treated samples. Plot the relative band intensity against temperature. A shift of the curve to the right for this compound-treated samples indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response: Perform the assay at a single, optimized temperature (a temperature where there is a significant difference in soluble protein between bound and unbound states) with varying drug concentrations. This will allow for the calculation of a cellular EC50 for target binding.
Section 5: Protocol 3 - Drug Affinity Responsive Target Stability (DARTS)
Caption: Experimental workflow for the DARTS assay.
Protocol:
Materials:
-
Cell lysate prepared in non-denaturing buffer (e.g., M-PER or a Tris-based buffer without strong detergents).[13][20]
-
This compound, DMSO (vehicle).
-
Pronase (or other suitable protease).
-
Anti-RRM2 antibody and Western blotting reagents.
Procedure:
-
Lysate Preparation: Lyse cultured cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation (e.g., 18,000 x g for 15 minutes at 4°C).[13]
-
Normalize Protein: Determine the protein concentration of the lysate and normalize all samples to a consistent concentration (e.g., 1-2 mg/mL).[20]
-
Compound Incubation: Aliquot the lysate. To each aliquot, add this compound (at various concentrations) or an equivalent volume of DMSO. Incubate at room temperature for 30-60 minutes to allow for binding.
-
Proteolysis: Add pronase to the lysates. The optimal pronase concentration and digestion time must be determined empirically, but a good starting point is a 1:500 to 1:1000 ratio (pronase:total protein) for 15-30 minutes at room temperature.[22] Include a "no protease" control.
-
Quench Digestion: Stop the reaction by adding 4x SDS-PAGE sample buffer and immediately boiling the samples for 5-10 minutes.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described in the CETSA protocol, probing for the RRM2 subunit.
Data Analysis & Expected Results:
-
In the vehicle-treated lanes, the RRM2 band should decrease in intensity as the pronase concentration increases.
-
In the this compound-treated lanes, the RRM2 protein should be protected from degradation, resulting in a stronger band at higher pronase concentrations compared to the vehicle control.
-
This protection should be dose-dependent, with higher concentrations of this compound affording greater protection. This visually confirms target engagement.
References
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]
- Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea? Dr.Oracle. [Link]
- Reinecke, M., et al. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Ware, R. E., & Aygun, B. (2024). The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. MDPI. [Link]
- Dubey, R., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
- Theds, M. (2014). Yet Another Mechanism of Action for Hydroxyurea in Sickle Cell Disease?
- Chakraborty, S., & Naskar, S. (2015). Hydroxyurea in Sickle Cell Disease: Drug Review. Journal of Clinical and Diagnostic Research. [Link]
- Jones, L. H., et al. (2018). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Taddei, F. N., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
- Jones, L. H., et al. (2018). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
- Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Methods in Molecular Biology. [Link]
- DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
- ChomiX. (n.d.). Photoaffinity probes. ChomiX Biotech. [Link]
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
- Cravatt, B. F., & Wright, A. T. (2012). Determining target engagement in living systems. Current Opinion in Chemical Biology. [Link]
- Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
- CellarisBio. (n.d.). Cell target engagement -- Powerful paradigm in drug discovery. CellarisBio. [Link]
- Burnham, M. (2020). Strategies for target and pathway engagement in cellular assays.
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. [Link]
- Schooler, A., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
- CETSA. (n.d.). CETSA. cetsa.org. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Wightman, S. M., et al. (2022).
- Shao, J., et al. (2004). In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme. Cancer Research. [Link]
- Wisitkun, S., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Molecular Oncology. [Link]
- Wisitkun, S., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Molecular Oncology. [Link]
- Wikipedia. (n.d.). Ribonucleotide reductase inhibitor. Wikipedia. [Link]
- Kwon, J., et al. (2012).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. discoverx.com [discoverx.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 21. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 22. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Development of Novel Benzyloxyurea-Based Compounds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxyurea scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent enzyme inhibitors. As derivatives of hydroxyurea, these compounds often target metalloenzymes crucial for cellular proliferation, such as ribonucleotide reductase (RR), making them attractive candidates for anticancer and antiviral therapies.[1] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound-based compounds. We offer detailed, field-tested protocols for chemical synthesis and purification, robust in vitro methodologies for assessing biological activity, and a conceptual outline for in vivo efficacy studies. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this document serves as a practical resource for researchers aiming to explore this promising class of therapeutic agents.
Scientific Background and Rationale
The this compound Scaffold: A Foundation for Inhibition
Hydroxyurea (HU) is an established clinical drug used in the treatment of myeloproliferative disorders and sickle cell disease.[1] Its mechanism of action involves the quenching of a critical tyrosyl free radical in the active site of the R2 subunit of ribonucleotide reductase (RR), an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides—the building blocks of DNA.[1][2] However, the clinical utility of HU is hampered by factors such as metabolic instability and inherent cytotoxicity.[1]
The development of this compound derivatives is a strategic effort to overcome these limitations. By substituting at the N and N' positions of the hydroxyurea core, medicinal chemists can modulate the compound's physicochemical properties, including:
-
Lipophilicity: Enhancing cell membrane permeability and oral bioavailability.
-
Target Affinity: Introducing substituents that form additional interactions with the enzyme's active site, thereby increasing potency.[3]
-
Selectivity: Modifying the structure to reduce off-target effects and improve the safety profile.
-
Metabolic Stability: Protecting the core scaffold from rapid degradation in vivo.
Mechanism of Action: Targeting Ribonucleotide Reductase
The primary molecular target for many this compound compounds is RR. The inhibition process is a classic example of mechanism-based enzyme inhibition, where the inhibitor mimics the enzyme's natural substrate.[4]
Causality of Inhibition: The this compound moiety is designed to deliver the inhibitory hydroxamic acid group (-NH-OH) to the enzyme's active site. The interaction involves the chelation of the di-iron cofactor within the RR enzyme, which is essential for the generation of the tyrosyl radical required for catalysis. By disrupting this cofactor, the this compound derivative effectively halts the enzyme's function, leading to the depletion of the dNTP pool and subsequent arrest of DNA replication and cell division. This makes the compounds particularly effective against rapidly dividing cells, such as cancer cells.[1]
Figure 1: Mechanism of Ribonucleotide Reductase (RR) inhibition by a this compound derivative.
Synthesis and Characterization Protocols
The synthesis of N,N'-disubstituted this compound derivatives can be efficiently achieved through a multi-step process involving the formation of a key carbamate intermediate.[1] This approach offers modularity, allowing for the introduction of diverse substituents.
Figure 2: General workflow for the synthesis of N,N'-disubstituted this compound derivatives.
Protocol 2.1: Synthesis of N-(4-chlorophenyl)-N'-(benzyloxy)urea (A Representative Compound)
Rationale: This protocol details a reliable method adapted from established literature.[1] The use of 4-nitrophenyl chloroformate creates a highly reactive carbamate intermediate, which readily couples with a substituted aniline to form the final urea bond under mild conditions. Triethylamine (Et3N) acts as a base to neutralize the generated acid and drive the reaction to completion.
Materials:
-
O-benzylhydroxylamine hydrochloride
-
4-Nitrophenyl chloroformate
-
4-chloroaniline
-
Pyridine (anhydrous)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Ice bath
Procedure:
-
Formation of the Carbamate Intermediate: a. Dissolve O-benzylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.1 eq) dropwise and stir for 10 minutes. d. In a separate flask, dissolve 4-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM. e. Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture at 0 °C. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. g. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude carbamate intermediate. This intermediate is often used in the next step without further purification.
-
Formation of the Final this compound Compound: a. Dissolve the crude carbamate intermediate from the previous step in anhydrous DCM. b. Add 4-chloroaniline (1.0 eq) to the solution. c. Add triethylamine (Et3N) (1.2 eq) dropwise. d. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC. e. Once the reaction is complete, dilute with DCM and wash with water and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. g. Purify the resulting crude product by column chromatography.
Protocol 2.2: Purification by Flash Column Chromatography
Rationale: Flash chromatography is the standard method for purifying organic compounds. A solvent system of ethyl acetate and hexane is chosen based on its ability to effectively separate the nonpolar impurities from the more polar this compound product.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound as a solid.
Protocol 2.3: Structural Characterization
Rationale: It is critical to confirm the identity and purity of the synthesized compound. 1H NMR spectroscopy confirms the chemical structure by showing the expected proton signals and their integrations, while mass spectrometry confirms the molecular weight.
-
¹H NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Expected signals would include aromatic protons from the benzyl and phenyl rings, a methylene (-CH2-) signal from the benzyloxy group, and N-H protons of the urea moiety.
-
Mass Spectrometry (MS): Analysis by ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the target compound.
In Vitro Evaluation Protocols
Once a novel compound is synthesized and characterized, its biological activity must be assessed. The MTT assay is a widely used, robust colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Protocol 3.1: Cell-Based Antiproliferative MTT Assay
Rationale: This protocol determines the concentration at which the test compound inhibits cell growth by 50% (IC50). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[1]
Materials:
-
Human cancer cell line (e.g., K562 human leukemia cells)[1]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the stock solution. Final concentrations might range from 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control. c. Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Figure 3: Step-by-step workflow for the in vitro MTT antiproliferative assay.
In Vivo Evaluation Protocol (Conceptual Framework)
After demonstrating promising in vitro activity, lead compounds should be evaluated in an animal model to assess their efficacy and safety in vivo. For anticancer agents, a human tumor xenograft model in immunocompromised mice is a standard approach.
Protocol 4.1: General Protocol for Efficacy in a K562 Xenograft Mouse Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure Outline:
-
Animal Acclimatization: Nude mice (e.g., NU/NU) are acclimated for at least one week before the study begins.
-
Tumor Implantation: K562 cells are harvested and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Dosing: The test compound is formulated in an appropriate vehicle and administered to the treatment groups (e.g., via oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring:
-
Tumor Volume: Measured with calipers 2-3 times per week.
-
Body Weight: Monitored 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or after the treatment period ends.
-
Tumors are excised and weighed.
-
Key efficacy endpoints include tumor growth inhibition (TGI) and statistical analysis of differences in tumor volume and weight between groups.
-
Tissues may be collected for histopathological or biomarker analysis.[5]
-
Data Summary and Structure-Activity Relationship (SAR)
A critical part of the drug development process is to synthesize a series of analogs and analyze their structure-activity relationships (SAR) to identify key structural features that govern biological activity.
Table 1: Hypothetical SAR Data for a Series of this compound Analogs
| Compound ID | R1-Group (on Benzyl Ring) | R2-Group (on Phenyl Ring) | IC50 vs. K562 (µM) |
| LEAD-01 | H | 4-Cl | 15.3 |
| ANALOG-02 | 4-F | 4-Cl | 12.1 |
| ANALOG-03 | 4-OCH3 | 4-Cl | 25.8 |
| ANALOG-04 | H | 4-F | 18.2 |
| ANALOG-05 | H | 4-CH3 | 30.5 |
| ANALOG-06 | 4-F | 3,4-diCl | 8.7 |
SAR Interpretation: From this hypothetical data, one could infer:
-
Electron-withdrawing groups on the benzyl ring (e.g., 4-F in ANALOG-02 ) appear to improve potency compared to the lead compound.
-
An electron-donating group (e.g., 4-OCH3 in ANALOG-03 ) is detrimental to activity.
-
Modifications on the N-phenyl ring show that halogens are favorable, with multiple halogen substitutions (ANALOG-06 ) further enhancing potency.
-
A small alkyl group like methyl (ANALOG-05 ) reduces activity.
These insights guide the next round of rational design and synthesis to further optimize the lead compound.
Conclusion
The development of novel this compound-based compounds is a promising strategy in the search for new therapeutics, particularly in oncology. This application note provides a structured and detailed guide covering the essential stages of this process, from rational synthesis to preclinical evaluation. By adhering to these robust protocols and applying a systematic approach to SAR analysis, researchers can efficiently navigate the complexities of drug discovery and advance the development of this important class of enzyme inhibitors.
References
- Yuan, H., Li, K., Wang, L., Wang, L., Zhang, Y., & Li, Y. (2014). Synthesis and Anticancer Evaluation of this compound Derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]
- He, X., Zhong, M., Yang, J., Wu, Z., Xiao, Y., Guo, H., & Hu, X. (2012). Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives. Chemical Biology & Drug Design, 79(5), 771-779. [Link]
- Yuan, H., et al. (2014).
- Siswandono, S., Purwanto, B. T., & Kesuma, D. (2016). CORRELATION BETWEEN IN SILICO AND IN VITRORESULTS OF 1-(BENZOYLOXY)UREA AND ITS DERIVATIVES AS POTENTIAL ANTI-CANCER DRUGS. Indonesian Journal of Pharmacy, 27(2), 89-96. [Link]
- Siswodihardjo, S., et al. (2016). The Quantitative Structure-Cytotoxic Activity Relationships of 1-(Benzoyloxy)urea and Its Derivatives Using Physicochemical Parameters. Current Drug Discovery Technologies, 13(2), 118-124. [Link]
- Request PDF. (2019). Correlation between in silico and in vitro Results of 1-(Benzoyloxy)urea and its Derivatives as Potential Anti-Cancer Drugs.
- El-Sayed, R., & M. M. Ghorab. (2013). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). International Journal of Pure and Applied Chemistry, 8(4), 404-410. [Link]
- Suhud, F., et al. (2019). Molecular docking, drug-likeness, and ADMET study of 1-benzyl-3-benzoylurea and its analogs against VEGFR-2. IOP Conference Series: Earth and Environmental Science. [Link]
- Rono, L. J., & Mowlem, M. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 23(15), 5864–5868. [Link]
- Patel, H. R., et al. (2021). Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. Archiv der Pharmazie, 354(4), e2000466. [Link]
- Irannejad, H., et al. (2019). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]
- Seo, K. H., et al. (2025). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis.
- Wang, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]
- Wikipedia. (n.d.). Enzyme inhibitor. [Link]
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety. YouTube. [Link]
- Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1191. [Link]
- Al-Ostoot, F. H., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]
- Islam, R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(1), 239-250. [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyloxyurea-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of benzyloxyurea for inducing cell cycle arrest in vitro. This compound, a derivative of the well-characterized ribonucleotide reductase inhibitor hydroxyurea, presents a valuable tool for cancer research and drug development. These application notes delve into the mechanistic underpinnings of this compound-induced cell cycle arrest, offer detailed protocols for its use in cell synchronization, and provide methodologies for the validation of its effects. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to study cell cycle progression and its therapeutic potential.
Introduction: The Rationale for Targeting the Cell Cycle with this compound
The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Cell cycle synchronization, the process of arresting a population of cells at a specific phase, is an invaluable technique for studying the molecular events that control cell division and for assessing the efficacy of potential anticancer agents.
This compound is a derivative of hydroxyurea, a well-established inhibitor of the enzyme ribonucleotide reductase (RR).[1][2] RR is crucial for the de novo synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[3][4] By inhibiting RR, hydroxyurea and its derivatives deplete the intracellular dNTP pool, leading to the stalling of DNA replication and subsequent arrest of the cell cycle in the S-phase.[4]
Recent studies have explored the synthesis and anticancer properties of this compound derivatives, indicating their potential as cytotoxic agents.[1][2] Molecular docking studies have suggested that these compounds, much like their parent compound hydroxyurea, may bind to the R1 domain of ribonucleotide reductase.[2] This suggests a similar mechanism of action, making this compound a compound of interest for inducing S-phase cell cycle arrest.
Mechanism of Action: How this compound Induces S-Phase Arrest
The presumed mechanism of action for this compound-induced cell cycle arrest is centered on its role as a ribonucleotide reductase inhibitor. This process can be broken down into the following key steps:
-
Inhibition of Ribonucleotide Reductase: this compound is believed to inhibit the enzymatic activity of RR. This enzyme is responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in DNA synthesis.[3][5]
-
Depletion of dNTP Pools: The inhibition of RR leads to a significant decrease in the intracellular pool of dNTPs (dATP, dGTP, dCTP, and dTTP).
-
Stalling of DNA Replication Forks: DNA polymerases require a continuous supply of dNTPs to replicate the genome during the S-phase of the cell cycle. The scarcity of dNTPs causes the stalling of replication forks.[4]
-
Activation of the S-Phase Checkpoint: Stalled replication forks trigger the S-phase checkpoint, a complex signaling cascade that halts cell cycle progression to allow for DNA repair and to prevent the transmission of a damaged genome.[6] This ultimately results in the accumulation of cells in the S-phase.
Sources
- 1. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell Killing Mechanisms of Hydroxyurea [mdpi.com]
- 5. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes & Protocols: High-Throughput Screening of Benzyloxyurea Derivatives
Introduction: The Therapeutic Promise of Benzyloxyurea Derivatives
This compound derivatives represent a versatile class of small molecules with significant therapeutic potential, particularly in oncology. Their core structure allows for diverse chemical modifications, leading to compounds that can modulate the activity of various key cellular targets. A prominent mechanism of action for many this compound derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][3] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, aberrant HDAC activity contributes to the silencing of tumor suppressor genes.[1] this compound-based HDAC inhibitors can reverse this effect, reactivating tumor suppressor gene expression and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Given the vast chemical space of possible this compound derivatives, high-throughput screening (HTS) is an indispensable tool for the rapid identification of potent and selective inhibitors.[4][5] This guide provides a comprehensive overview of the principles and protocols for conducting robust HTS campaigns targeting this promising class of compounds.
Part 1: Assay Selection and Principles for HTS
The choice of assay technology is paramount for a successful HTS campaign. For this compound derivatives targeting HDACs, both biochemical and cell-based assays are viable options, each offering distinct advantages.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.[6] A common approach utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by the HDAC enzyme.[2][6] The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity.
Principle of a Fluorogenic HDAC Biochemical Assay:
This assay typically involves a two-step enzymatic reaction.[2]
-
Deacetylation: The HDAC enzyme removes the acetyl group from a synthetic peptide substrate containing an acetylated lysine residue.
-
Developer Reaction: A developing enzyme, often a protease, specifically cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).
The intensity of the fluorescent signal is directly proportional to the HDAC activity. Inhibitors will therefore cause a decrease in the measured fluorescence.
Workflow for a Biochemical HDAC Inhibition Assay
Caption: Workflow of a typical biochemical HTS assay for HDAC inhibitors.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure the effects of compounds on cellular processes, providing a more physiologically relevant assessment of compound activity.[7][8] For this compound derivatives, a common cell-based approach is to measure cell viability or cytotoxicity in cancer cell lines.[9][10] The underlying principle is that effective HDAC inhibitors will induce cell death in cancer cells, leading to a decrease in the number of viable cells.
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay:
A widely used method for determining cell viability is the quantification of adenosine triphosphate (ATP), an indicator of metabolically active cells.[11][12][13] The CellTiter-Glo® assay utilizes a thermostable luciferase that generates a stable "glow-type" luminescent signal in the presence of ATP.[11][13] The amount of light produced is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[11][12]
Cell Viability Assay Principle
Caption: Principle of ATP-based cell viability assays.
Part 2: Detailed HTS Protocols
The following protocols are designed for execution in a 384-well plate format, suitable for automated HTS.[14]
Protocol: Biochemical Screening of this compound Derivatives using the HDAC-Glo™ I/II Assay
This protocol is adapted for the HDAC-Glo™ I/II Assay, which measures the activity of class I and II HDACs.[1][15]
Materials:
-
HDAC-Glo™ I/II Reagent (Promega)
-
Purified human recombinant HDAC1 or HDAC2 enzyme
-
HDAC Assay Buffer
-
This compound derivative library (in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and Trichostatin A (positive control).
-
Enzyme Preparation: Dilute the purified HDAC enzyme to the desired concentration in HDAC Assay Buffer.
-
Enzyme Addition: Add 5 µL of the diluted HDAC enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 5 µL of the prepared HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow for the deacetylation and developer reactions to proceed.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
Protocol: Cell-Based Screening of this compound Derivatives using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a cytotoxicity screen against a cancer cell line (e.g., HCT116 human colon cancer cells).[15]
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound derivative library (in DMSO)
-
Positive control cytotoxic agent (e.g., Staurosporine)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[11]
-
White, clear-bottom 384-well cell culture plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed HCT116 cells into 384-well plates at a density of 1,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of each this compound derivative to the wells. Include appropriate DMSO and positive controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
Part 3: Data Analysis and Hit Identification
Robust data analysis is critical for identifying true hits and minimizing false positives.[16][17][18]
Data Normalization and Quality Control
Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition (for biochemical assays) or percent viability (for cell-based assays) relative to the controls on each plate.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Percent Viability = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)
The quality and reliability of the HTS assay are assessed by calculating the Z'-factor for each plate.[14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Hit Selection Criteria
A "hit" is a compound that demonstrates a statistically significant and reproducible effect in the assay.[19] The criteria for hit selection should be stringent to reduce the number of false positives carried forward. A common approach is to set a threshold based on the standard deviation (SD) of the sample population. For example, a hit could be defined as a compound that produces a percent inhibition or a reduction in viability greater than 3 times the standard deviation of the plate.
Data Presentation
The results of the HTS can be summarized in a table format for easy comparison of the identified hits.
| Compound ID | % Inhibition (Biochemical) | % Viability (Cell-Based) | Z'-factor (Plate) | Hit? |
| BZ-001 | 85.2 | 15.8 | 0.78 | Yes |
| BZ-002 | 12.5 | 88.1 | 0.81 | No |
| BZ-003 | 92.1 | 8.9 | 0.75 | Yes |
| BZ-004 | 5.6 | 95.4 | 0.85 | No |
| BZ-005 | 78.9 | 22.3 | 0.79 | Yes |
Part 4: Hit Confirmation and Follow-Up Studies
Primary hits identified from the HTS campaign require confirmation and further characterization.
Hit Confirmation Workflow
Caption: Workflow for hit confirmation and lead optimization.
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ for biochemical assays, EC₅₀ for cell-based assays).
Orthogonal Assays: To rule out assay artifacts, hits should be validated in a secondary, orthogonal assay that uses a different detection technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[20][21][22][23]
Selectivity Profiling: Promising hits should be profiled against a panel of different HDAC isoforms to determine their selectivity.[15] High selectivity is often a desirable characteristic for a therapeutic candidate to minimize off-target effects.
References
- G-Biosciences.
- LabMart Limited. CellTiter-Glo® Luminescent Cell Viability Assay. [Link]
- Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
- National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
- National Center for Biotechnology Information.
- Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
- Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
- BPS Bioscience.
- Biocompare.
- National Center for Biotechnology Information. Bioassays for anticancer activities. [Link]
- Cambridge MedChem Consulting.
- National Center for Biotechnology Information. Quantitative high-throughput screening data analysis: challenges and recent advances. [Link]
- Noble Life Sciences.
- National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
- National Center for Biotechnology Information. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. [Link]
- Taylor & Francis Online. Fluorescence Polarization Assays for the Detection of Proteases and Their Inhibitors. [Link]
- BellBrook Labs.
- Basicmedical Key.
- Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
- BMG LABTECH. Histone deacetylases (HDACs):erasers of epigenetic marks. [Link]
- IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]
- National Center for Biotechnology Information. Preparation and Biochemical Analysis of Classical Histone Deacetylases. [Link]
- EurekAlert!. Cell-culture based test systems for anticancer drug screening. [Link]
- BPS Bioscience. AlphaLISA® Assay Kits. [Link]
- National Center for Biotechnology Information.
- Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]
- The Pragmatic Engineer. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
- Graphviz. DOT Language. [Link]
- Sketchviz. Graphviz Examples and Tutorial. [Link]
- cs.cmu.edu. Simple Graph - GraphViz Examples and Tutorial. [Link]
- Graphviz. User Guide. [Link]
- National Center for Biotechnology Information. High-Throughput Screening: today's biochemical and cell-based approaches. [Link]
- National Center for Biotechnology Information. High-throughput assays for promiscuous inhibitors. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. HYDROXYUREA: MECHANISM OF ACTION. [Link]
- National Center for Biotechnology Information.
- Hilaris Publisher. Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. [Link]
- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
Sources
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. Luminescent ATP Assays for Cell Viability | G-Biosciences [gbiosciences.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]
- 14. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 22. revvity.com [revvity.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzyloxyurea Synthesis Reactions
Welcome to the technical support center for benzyloxyurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to overcome challenges in your experimental work.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutics.[1][2][3] Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to the formation of difficult-to-remove impurities. This guide will walk you through common problems and their solutions, ensuring the integrity and success of your synthesis.
The most common route to this compound involves the reaction of O-benzylhydroxylamine with a source of the carbamoyl group. A frequent method is the reaction of O-benzylhydroxylamine hydrochloride with an isocyanate or a cyanate salt.[4] Understanding the nuances of this reaction is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Reaction of O-benzylhydroxylamine with an isocyanate: This is a widely used method where O-benzylhydroxylamine reacts with an isocyanate, often generated in situ, to form the urea linkage.
-
Reaction with cyanates: O-benzylhydroxylamine hydrochloride can be reacted with a cyanate salt, such as potassium cyanate, to yield this compound.[4]
-
From benzyl chloroformate and hydroxylamine: This multi-step process involves the protection of hydroxylamine with benzyl chloroformate followed by subsequent reactions to form the urea.
Q2: What are the critical starting material quality attributes for O-benzylhydroxylamine hydrochloride?
A2: The purity of O-benzylhydroxylamine hydrochloride is paramount. Impurities can lead to side reactions and significantly impact the yield and purity of the final product. Key quality attributes to consider are:
-
Purity: Should be >98% as determined by techniques like NMR or titration.
-
Absence of free benzyl alcohol or benzaldehyde: These impurities can arise from the degradation of the starting material and can lead to byproduct formation.
-
Low moisture content: Water can react with isocyanates or other reactive intermediates, reducing the yield.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Side reactions: The formation of byproducts consumes starting materials and lowers the yield of the desired product.[5]
-
Degradation of starting materials or product: this compound and its precursors can be sensitive to certain conditions.[6][7]
-
Losses during workup and purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.[5]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during this compound synthesis, their likely causes, and actionable solutions.
Problem 1: Low or No Product Formation
| Symptom | Likely Cause | Troubleshooting Steps & Scientific Rationale |
| TLC or LC-MS analysis shows mainly unreacted O-benzylhydroxylamine. | 1. Inactive isocyanate or cyanate source: The reagent may have degraded due to moisture or prolonged storage. | Solution: Use a fresh, unopened container of the isocyanate or cyanate source. If generating an isocyanate in situ, ensure the precursors are pure and the reaction conditions are appropriate. |
| 2. Incorrect reaction pH: For reactions involving O-benzylhydroxylamine hydrochloride and a cyanate, the pH is critical. The free base form of O-benzylhydroxylamine is the active nucleophile. | Solution: A base, such as sodium bicarbonate or a tertiary amine, is often required to neutralize the hydrochloride salt and liberate the free hydroxylamine.[8] The reaction should be monitored by pH measurement to ensure it remains in the optimal range (typically slightly basic). | |
| 3. Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. | Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to degradation. |
Problem 2: Formation of Significant Impurities
| Symptom | Likely Cause | Troubleshooting Steps & Scientific Rationale |
| Isolation of a byproduct with a molecular weight corresponding to dibenzylurea. | Over-reaction or presence of benzylamine impurity: If benzylamine is present as an impurity in the O-benzylhydroxylamine starting material, it can react with the isocyanate to form dibenzylurea. Alternatively, under harsh conditions, the N-O bond of this compound could potentially cleave and rearrange. | Solution: 1. Verify Starting Material Purity: Analyze the O-benzylhydroxylamine hydrochloride for the presence of benzylamine using NMR or GC-MS.2. Control Stoichiometry: Use a slight excess of the hydroxylamine relative to the isocyanate to minimize side reactions.[5]3. Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. |
| Presence of a byproduct identified as a symmetrical urea derivative of the isocyanate. | Reaction of isocyanate with water: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. | Solution: 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[9]2. Slow Addition: Add the isocyanate solution slowly to the reaction mixture to maintain a low concentration and minimize reaction with trace water. |
| Formation of multiple unidentified spots on TLC. | Degradation of starting material or product: this compound or O-benzylhydroxylamine may be unstable under the reaction or workup conditions. For example, acidic or basic conditions coupled with heat can cause decomposition.[6][7] | Solution: 1. Stability Studies: Conduct small-scale stability studies of your starting material and product under the proposed reaction and workup conditions.2. Milder Conditions: If degradation is observed, consider using milder reaction conditions (e.g., lower temperature, alternative base).3. Protective Groups: For more complex syntheses, consider the use of protecting groups for the hydroxylamine functionality that can be removed under mild conditions.[10][11][12][13] |
Problem 3: Difficult Purification
| Symptom | Likely Cause | Troubleshooting Steps & Scientific Rationale |
| Product co-elutes with a major impurity during column chromatography. | Similar polarity of product and impurity: The byproduct may have a very similar chemical structure and polarity to this compound. | Solution: 1. Alternative Solvent System: Experiment with different solvent systems for chromatography to improve separation.2. Recrystallization: If the product is a solid, attempt recrystallization from various solvents or solvent mixtures. This can be a highly effective method for removing closely related impurities.3. Derivatization: In challenging cases, consider derivatizing the crude product to alter its polarity, allowing for easier separation. The protecting group can then be removed in a subsequent step. |
| Product oils out during workup or crystallization. | Presence of impurities or low melting point: Impurities can depress the melting point of the product, causing it to oil out. Some this compound derivatives may also have inherently low melting points. | Solution: 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[9]2. Solvent System Adjustment: For recrystallization, slowly add a non-solvent to a solution of the product in a good solvent to induce precipitation.3. Purification Prior to Crystallization: If impurities are the cause, purify the crude product by column chromatography before attempting crystallization. |
Experimental Protocols
Protocol 1: General Synthesis of this compound from O-Benzylhydroxylamine Hydrochloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve O-benzylhydroxylamine hydrochloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Neutralization: Add a suitable base (e.g., triethylamine, 1.1 eq.) to the solution and stir for 15-30 minutes at room temperature to liberate the free O-benzylhydroxylamine.
-
Reaction: Cool the mixture in an ice bath. Slowly add a solution of the desired isocyanate (1.0 eq.) in the same anhydrous solvent.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a small amount of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction and Troubleshooting
Diagram 1: Synthesis of this compound
Caption: General reaction scheme for this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HYDROXYUREA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. [PDF] Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
Technical Support Center: Improving the Yield of Benzyloxyurea Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of benzyloxyurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic understanding to empower you to optimize your synthetic outcomes.
Section 1: Foundational Synthetic Pathways
The successful synthesis of this compound hinges on the controlled reaction between an O-benzylhydroxylamine nucleophile and a suitable carbonyl electrophile. Understanding the primary pathways is the first step toward diagnosing and solving yield-related issues. The most common and reliable method involves the reaction of O-benzylhydroxylamine with a source of isocyanic acid or a synthetic equivalent.
Primary Pathway: O-Benzylhydroxylamine and an Isocyanate Source
This pathway is favored for its relatively clean conversion and predictable outcomes. The core transformation involves the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine onto the electrophilic carbonyl carbon of an isocyanate.
Caption: Primary synthetic route to this compound.
The isocyanate can be generated in situ from sources like sodium or potassium cyanate (NaCNO, KCNO) in the presence of an acid, or a more controlled delivery can be achieved using trimethylsilyl isocyanate (TMS-NCO).
Section 2: Troubleshooting Guide: Common Issues & Solutions
This table provides a quick reference for diagnosing and resolving common problems encountered during the synthesis of this compound.
| Symptom / Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation | 1. Poor quality or degraded O-benzylhydroxylamine starting material. 2. Presence of moisture in the reaction. 3. Incorrect stoichiometry. 4. Insufficient reaction temperature or time. | 1. Verify Starting Material: Use freshly prepared or purchased O-benzylhydroxylamine hydrochloride. Confirm its purity via melting point or NMR. The free base can degrade upon storage.[1]2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture can hydrolyze isocyanate intermediates or react with reagents.[2]3. Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the isocyanate source is used to drive the reaction to completion.[3]4. Monitor Reaction: Track progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature (e.g., to 40-50 °C) or extending the reaction time.[4] |
| Significant Side Product Formation (Higher MW) | 1. Formation of N,N'-bis(benzyloxy)urea. 2. Further reaction of product. | 1. Control Reagent Addition: This byproduct arises from the reaction of this compound with another molecule of the isocyanate intermediate. Add the isocyanate source slowly or use a syringe pump to maintain a low concentration and favor the desired reaction.[5]2. Avoid Excess Base/Heat: If a base is used, the deprotonated product can become more nucleophilic and react further. Use a non-nucleophilic base and maintain moderate temperatures.[6] |
| Crude Product is an Oil or Gummy Solid | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to initiate crystallization.[7]2. Purify Crude Material: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate with a non-polar solvent (e.g., hexanes). Alternatively, proceed directly to column chromatography. |
| Difficulty with Product Purification | 1. Co-precipitation of inorganic salts. 2. Poor choice of recrystallization solvent. 3. Product instability on silica gel. | 1. Aqueous Workup: Ensure the workup includes an aqueous wash to remove salts like NaCl or KCl before concentration and purification.2. Solvent Screening: For recrystallization, common systems include acetone/n-hexane, ethyl acetate/hexanes, or ethanol/water.[6] Perform small-scale tests to find the optimal system.3. Use Deactivated Silica: If degradation is suspected during chromatography, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the first parameters I should investigate?
A1: Consistently low yields are often traced back to fundamental parameters rather than complex side reactions. The most critical factors to investigate are the quality of your starting materials and the reaction conditions. O-benzylhydroxylamine, particularly in its free-base form, can be unstable. Using the more stable hydrochloride salt and generating the free base in situ is often preferable.[1][8]
Here is a systematic workflow for troubleshooting low yields:
Caption: Workflow for troubleshooting low reaction yields.
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent it?
A2: A common byproduct in urea synthesis is the formation of a disubstituted urea. In this case, it would likely be N,N'-bis(benzyloxy)urea . This occurs when the initially formed this compound product, which still possesses a reactive N-H bond, acts as a nucleophile and attacks another molecule of the isocyanate intermediate. This side reaction is favored by high concentrations of the isocyanate and elevated temperatures.
Mitigation Strategies:
-
Slow Addition: Add the isocyanate source (e.g., a solution of NaCNO/acid or TMS-NCO) dropwise to the solution of O-benzylhydroxylamine over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material.[5]
-
Stoichiometric Control: Avoid using a large excess of the isocyanate source. An excess of more than 1.5 equivalents significantly increases the probability of this side reaction.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible while still allowing the primary reaction to proceed at an acceptable rate. Room temperature is often sufficient.
Q3: How do I choose the optimal solvent and base for the reaction?
A3: The choice of solvent is critical for ensuring all reactants remain in solution.
-
Solvents: Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) , Acetonitrile (ACN) , and N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve both the polar starting materials and the intermediates.
-
Bases: A base is typically only required if you are starting with O-benzylhydroxylamine hydrochloride to generate the free amine in situ. In this case, a non-nucleophilic base is essential to avoid competing reactions.
-
Recommended: Tertiary amines like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are ideal. They are strong enough to deprotonate the hydrochloride salt but are too sterically hindered to act as competing nucleophiles.[9]
-
Avoid: Hydroxide bases (e.g., NaOH, KOH) should be avoided in the main organic reaction as they can introduce water and promote hydrolysis of reagents.
-
Q4: What is the best practice for monitoring the reaction to determine its endpoint?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.
-
Mobile Phase: A mixture of a moderately polar and a non-polar solvent, such as 30-50% Ethyl Acetate in Hexanes , typically provides good separation.
-
Visualization:
-
UV Light (254 nm): Both the starting material and the product contain a benzene ring and should be UV active.
-
Potassium Permanganate (KMnO₄) stain: This will stain compounds that can be oxidized.
-
Ferric Chloride (FeCl₃) spray: This is a specific stain for hydroxylamine derivatives, which often appear as blue or purple spots. This is extremely useful for confirming the consumption of your O-benzylhydroxylamine starting material.[6] The reaction is complete when the spot corresponding to O-benzylhydroxylamine has disappeared.
-
Q5: My crude this compound is difficult to purify. What are the recommended recrystallization or chromatography conditions?
A5: Purification is key to obtaining a high-quality final product.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. Based on literature, a binary solvent system is often effective.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., acetone or ethyl acetate ). Then, slowly add a non-polar solvent in which it is poorly soluble (e.g., n-hexane or petroleum ether ) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. A patent for a related compound suggests a recrystallization from acetone:n-hexane.[6]
-
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Eluent: A gradient elution is recommended, starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes ) and gradually increasing the polarity (e.g., to 50% Ethyl Acetate in Hexanes ). The product is moderately polar and should elute effectively under these conditions.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from O-Benzylhydroxylamine Hydrochloride
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
Materials:
-
O-Benzylhydroxylamine hydrochloride (1.0 eq)
-
Sodium cyanate (NaCNO) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add O-benzylhydroxylamine hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until the solid is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve sodium cyanate (1.2 eq) in a minimal amount of deionized water. Add this aqueous solution dropwise to the stirring DMF solution over 15-20 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes (check for the disappearance of the O-benzylhydroxylamine spot). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by silica gel chromatography as described in the FAQ section.
Protocol 2: Preparation of O-Benzylhydroxylamine Hydrochloride
The quality of this starting material is paramount for achieving high yields. A continuous-flow synthesis has been reported to improve safety and yield, but a batch process is also common.[8]
Materials:
-
Benzyl chloride (1.0 eq)
-
Hydroxylamine hydrochloride (2.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Methanol/Water solvent mixture (e.g., 4:1)
-
Hydrochloric Acid (for pH adjustment and final salt formation)
Procedure:
-
Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride (2.0 eq) and sodium hydroxide (2.0 eq) in the methanol/water solvent mixture. Cool the solution in an ice-water bath to below 20°C.[8] Stir for 30 minutes. This generates the free hydroxylamine in situ.
-
Alkylation: Slowly add benzyl chloride (1.0 eq) to the cold hydroxylamine solution. Caution: This reaction can be exothermic. Maintain the temperature below 30°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours or until TLC indicates the consumption of benzyl chloride.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to be acidic (pH 4-5) with hydrochloric acid.[1]
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove unreacted benzyl chloride and other non-polar impurities.
-
Adjust the pH of the aqueous layer to be basic (pH 9-10) with a NaOH solution.
-
Extract the product (O-benzylhydroxylamine free base) into diethyl ether or ethyl acetate (3x).
-
-
Salt Formation and Isolation:
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Bubble dry HCl gas through the solution or add a solution of HCl in ethanol/ether to precipitate the O-benzylhydroxylamine hydrochloride salt.[1]
-
Filter the white solid, wash with cold ether, and dry under vacuum.
-
Section 5: References
-
CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea.
-
N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE . [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization - Beilstein Journal of Organic Chemistry. [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science. [Link]
-
A Brief Introduction to Chemical Reaction Optimization - ACS Publications. [Link]
-
How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone (YouTube). [Link]
-
CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. [Link]
-
Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzyloxyurea
Introduction
Welcome to the technical support guide for benzyloxyurea purification. This compound is a key intermediate and a derivative of the antineoplastic drug hydroxyurea, utilized in oncology research and drug discovery.[1] Its increased lipophilicity compared to its parent compound enhances its cytotoxic activity, making its purity a critical parameter for reliable and reproducible experimental outcomes.[1]
This guide is structured to address the common challenges researchers encounter during the purification of this compound. It provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Part 1: Troubleshooting & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
FAQ 1: What are the typical impurities in a crude this compound synthesis?
Answer: The impurity profile of crude this compound is highly dependent on the synthetic route. For the common synthesis involving the reaction of hydroxyurea with benzyl chloride in the presence of a base like potassium hydroxide, you can anticipate the following impurities.[2]
-
Unreacted Starting Materials:
-
Hydroxyurea: Being highly polar, it is often easily removed with appropriate solvent washes.
-
Benzyl Chloride: A lachrymator and irritant; its presence indicates an incomplete reaction.
-
-
Byproducts from Side Reactions:
-
Benzyl Alcohol/Dibenzyl Ether: Can form from the reaction of benzyl chloride with the hydroxide base or the methanol solvent.
-
Over-Alkylated Products: While less common for the urea nitrogens under these conditions, multiple benzylation is a theoretical possibility.
-
Potassium Chloride (KCl): The inorganic salt byproduct, which is typically removed by filtration and washing.
-
-
Solvent Residues: Methanol, acetone, or other solvents used in the reaction and initial workup.[2]
Logical Flow: From Synthesis to Impurities
The following diagram illustrates the relationship between reactants, the desired product, and common impurities.
Sources
Technical Support Center: Overcoming Benzyloxyurea Solubility Challenges in Aqueous Solutions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with benzyloxyurea. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when preparing aqueous solutions of this lipophilic compound for experimental use. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve consistent and reproducible results in your bioassays.
Introduction: Understanding the Solubility Profile of this compound
This compound is a derivative of the antineoplastic drug hydroxyurea. While hydroxyurea is freely soluble in water, the introduction of the lipophilic benzyl group in this compound significantly reduces its aqueous solubility, posing a challenge for researchers conducting experiments in aqueous buffer systems and cell culture media.[1][2][3]
A structurally similar compound, N-Benzylurea (which lacks the ether oxygen of this compound), is described as "slightly soluble in water," with a reported solubility of 17 g/L.[4][5][6] This suggests that this compound likely has limited, but not negligible, aqueous solubility. The primary challenge arises when trying to achieve the higher concentrations often required for stock solutions and dose-response studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer?
Answer: The primary reason is the lipophilic nature of the benzyl group, which resists interaction with the polar water molecules in your buffer. This leads to the compound precipitating out of solution, especially at higher concentrations. While its parent compound, hydroxyurea, is very water-soluble, the addition of the benzyl group dramatically increases its hydrophobicity.[1][7]
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening?
Answer: This is a common phenomenon known as "carry-over" precipitation. This compound is likely soluble at high concentrations in 100% DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous medium, the DMSO concentration is drastically lowered. The solubility of this compound is much lower in this new, predominantly aqueous environment, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your medium to achieve the same final concentration, but the higher final DMSO concentration may help keep the compound in solution.
-
Optimize the Dilution Process: Add the DMSO stock to your aqueous buffer while vortexing or stirring vigorously.[8] This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[9]
Q3: Can I use sonication to dissolve this compound in my final aqueous solution?
Answer: While sonication can be useful for dissolving the initial stock solution in an organic solvent, it is generally not recommended for preparing the final aqueous working solution.[8] Sonication can generate localized heat and may lead to the formation of fine precipitates or aggregates that are not visible to the naked eye but can still interfere with your assay.[8]
Q4: Is adjusting the pH of my buffer a viable strategy to improve this compound solubility?
Answer: It is unlikely to be effective. The potential for pH to influence solubility depends on the presence of ionizable functional groups and the compound's pKa. While a definitive pKa value for this compound is not available, the predicted pKa for the analogous N-Benzylurea is approximately 14.18.[5] This indicates that the urea functional group is very weakly acidic and will not be significantly ionized within the typical physiological pH range of most biological experiments (pH 6-8). Therefore, altering the pH is not expected to substantially increase its aqueous solubility.
Q5: Are there any alternative formulation strategies I can use for in vitro studies?
Answer: Yes, if simple co-solvent systems are not sufficient, you can explore the use of solubilizing excipients. For many lipophilic drugs, cyclodextrins are used to form inclusion complexes.[10][11][12] These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the lipophilic drug, while their hydrophilic exterior allows the complex to dissolve in water.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent, which can then be used for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to start with a lower concentration (e.g., 10-20 mM) to ensure complete dissolution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you may gently warm the solution to 37°C for a few minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14] Store the aliquots at -20°C or -80°C in tightly sealed containers. A recommended storage guideline for compounds in DMSO is up to 6 months at -80°C or 1 month at -20°C.[14]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol outlines the critical steps for diluting the organic stock solution into your final aqueous assay buffer or cell culture medium to minimize precipitation.
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Aqueous assay buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Pre-warm Aqueous Medium: Ensure your buffer or medium is at the final experimental temperature.
-
Aliquot Aqueous Medium: In a sterile tube, place the required volume of the aqueous medium for your final working solution.
-
Dilution with Vortexing: While vigorously vortexing the tube of aqueous medium, add the required volume of the this compound DMSO stock solution drop-wise into the center of the vortex. This rapid dispersion is crucial.
-
Final Concentration Check: Calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent toxicity.[14] Always include a vehicle control in your experiments with the same final concentration of DMSO.
-
Visual Inspection: Immediately before adding the working solution to your assay, visually inspect it for any signs of precipitation (cloudiness, crystals, or film). If precipitation is observed, you will need to optimize the procedure, likely by lowering the final concentration of this compound.
Data Presentation & Visualization
Table 1: Properties of Common Solvents for Lipophilic Compounds
| Solvent | Polarity | Use as Stock Solvent | Typical Max Concentration in Cell Assays | Notes |
| Water | High | Poor | N/A | This compound has very low solubility. |
| DMSO | High (aprotic) | Excellent | < 0.5%[14] | Can be cytotoxic at higher concentrations. May influence cell differentiation.[9] |
| Ethanol | High (protic) | Good | < 0.5% | Can have biological effects; less toxic than DMSO for some cell lines.[9] |
| Methanol | High (protic) | Good | < 0.5% | Generally more toxic than ethanol. |
Diagram 1: Troubleshooting Workflow for this compound Solubilization
This workflow provides a logical sequence of steps to follow when encountering solubility issues.
Caption: A decision tree for solubilizing this compound.
References
- Hydroxyurea | Solubility of Things. (n.d.).
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
- Saleh, T., Al-Zoubi, N., & Al-Masri, H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2243–2254.
- Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College, Lander College of Arts and Sciences.
- Tötterman, A. M., & Schipper, N. G. (2000). The use of cyclodextrins in the preparation of aqueous solutions of drugs for nasal administration. STP pharma sciences, 10(3), 223–229.
- Al-kassas, R., Al-Gohary, O. M., & Al-Faadhel, M. M. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics, 14(1), 225-231.
- Cayman Chemical. (2024).
- Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). This compound (CID 231398).
- Protocols.io. (2021).
- ChemicalBook. (n.d.). Hydroxyurea CAS#: 127-07-1.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- CymitQuimica. (n.d.). CAS 1466-67-7: N,N′-Dibenzylurea.
- Lee, S., Kim, H., Kim, J., & Jeon, N. L. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(11), 1335.
- Keyingchem. (n.d.). China N-BENZYLUREA 538-32-9 Manufacturers, Suppliers, Factory.
- Jamalzahed, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Ware, R. E., & King, S. B. (2004). Chemical and Functional Analysis of Hydroxyurea Oral Solutions.
- ChemicalBook. (n.d.). BENZYLUREA CAS#: 538-32-9.
- ChemicalBook. (2025). BENZYLUREA | 538-32-9.
- Fisher Scientific. (n.d.). Benzylurea, 98%.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2021).
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Washington State University IACUC. (2022).
- BenchChem. (2025). Technical Support Center: Addressing Poor Reproducibility in Bioassays with Lipophilic Compounds.
- ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs.
- Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Musso, N., et al. (2021). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 13(8), 1177.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Physicochemical Properties of Bistrifluron, Benzoylphenylurea Insecticide.
- NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
- PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- PubMed. (2004). Physicochemical properties of 2'-benzoyloxycinnamaldehyde.
- Halder, A., & Khopade, A. J. (2020). Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost. Clinical Ophthalmology, 14, 3227–3236.
- ResearchGate. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydroxyurea CAS#: 127-07-1 [m.chemicalbook.com]
- 4. BENZYLUREA CAS#: 538-32-9 [amp.chemicalbook.com]
- 5. BENZYLUREA | 538-32-9 [chemicalbook.com]
- 6. Benzylurea, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | C8H10N2O2 | CID 231398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. medchemexpress.cn [medchemexpress.cn]
Benzyloxyurea Stability in DMSO and Other Solvents: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing benzyloxyurea, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and practical protocols to address common challenges related to the storage and handling of this compound solutions. While direct, comprehensive stability data for this compound is not extensively published, we can extrapolate from the well-documented behavior of its parent compound, urea, and the closely related analogue, hydroxyurea, to establish best practices and a framework for empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
While specific long-term stability data for this compound in DMSO is limited, general principles suggest that anhydrous DMSO is a suitable solvent for short-term storage. DMSO is a polar aprotic solvent and is generally considered stable under neutral, acidic, and alkaline conditions up to 100°C.[1] However, the stability of the dissolved compound is critical. For the related compound hydroxyurea, solutions in DMSO are commonly prepared for immediate use in biological assays.[2] Given that this compound shares the core urea structure, it is prudent to assume that prolonged storage, especially at room temperature, may lead to degradation. A study on a large compound library stored in a DMSO/water (90/10) mixture showed that 85% of compounds were stable over a 2-year period at 4°C, indicating that cold, anhydrous conditions are generally favorable for compound stability.[3]
Q2: How does temperature affect the stability of this compound solutions?
Temperature is a critical factor. Studies on both urea and hydroxyurea demonstrate that stability decreases as temperature increases.[4][5][6] For instance, an extemporaneously prepared hydroxyurea solution was stable for at least 78 days at 4°C and 26°C, but showed significant degradation (over 10% loss) after 28 days at 40°C.[7][8] Therefore, it is strongly recommended to store this compound stock solutions at -20°C or -80°C to minimize thermal degradation.
Q3: Can I store this compound in aqueous solutions?
Based on data from related compounds, prolonged storage of this compound in aqueous solutions is not recommended. Hydroxyurea in aqueous solution is not recommended for storage for more than one day.[2] Urea itself is known to decompose in the presence of moisture.[9] If aqueous solutions are required for your experiments, they should be prepared fresh from a frozen DMSO stock immediately before use.
Q4: Are there other solvents I can use for long-term storage?
For non-aqueous solvents, isopropanol has been shown to be effective in retarding the decomposition of urea.[4][5][6] However, the solubility of this compound in isopropanol would need to be determined. Given the excellent solubilizing properties of DMSO for a wide range of organic molecules, it remains the solvent of choice for initial stock preparation.[1] For long-term storage, aliquoting the DMSO stock and freezing is the most reliable strategy.
Q5: What are the signs of this compound degradation?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[10][11] A stability-indicating HPLC method can separate the parent this compound peak from any potential degradant peaks, allowing for accurate quantification of the compound's purity over time.[12][13]
Troubleshooting Guide
Encountering unexpected or inconsistent results in your experiments? The stability of your this compound solution could be a contributing factor. This guide will help you troubleshoot potential issues.
Problem: Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the expected biological or chemical activity of your this compound, or if your results are not reproducible, consider the following potential causes and solutions.
Troubleshooting Workflow for this compound Solution Stability
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Stability Insights from Related Compounds
The following table summarizes stability data for urea and hydroxyurea, which can serve as a valuable reference for predicting the behavior of this compound under various conditions.
| Compound | Solvent/Vehicle | Temperature | Duration | Stability Outcome | Reference |
| Urea | Aqueous Solution | 25°C - 60°C | Not Specified | Stability decreases with increasing temperature.[4][5][6] | [4][5][6] |
| Urea | Aqueous Solution | 25°C - 60°C | Not Specified | More stable in the pH range of 4-8.[4][5][14] | [4][5][14] |
| Urea | Isopropanol | Not Specified | Not Specified | Showed the best effort in retarding decomposition among non-aqueous solvents tested.[4][5][6] | [4][5][6] |
| Hydroxyurea | Water | Not Specified | > 1 day | Not recommended for storage.[2] | [2] |
| Hydroxyurea | 1:1 Water:ORA-sweet | 4°C | 78 days | No significant loss of potency (<2%).[7][8] | [7][8] |
| Hydroxyurea | 1:1 Water:ORA-sweet | 26°C | 78 days | No significant loss of potency (<2%).[7][8] | [7][8] |
| Hydroxyurea | 1:1 Water:ORA-sweet | 40°C | 28 days | Greater than 10% loss of potency.[7][8] | [7][8] |
Experimental Protocol: Assessing the Stability of this compound in DMSO
To obtain definitive stability data for your specific experimental conditions, a formal stability study is recommended. This protocol outlines a general procedure using HPLC analysis.
Objective: To determine the stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubators or chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Freezer (-20°C)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the initial peak area and purity of this compound. This will serve as the baseline (T=0) measurement.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C, 40°C).
-
Ensure vials are tightly sealed to prevent moisture absorption.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare dilutions for HPLC analysis as done for the T=0 sample.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the remaining this compound relative to the T=0 sample using the peak area from the HPLC chromatogram.
-
Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Acceptance Criteria: A common threshold for stability is the retention of at least 90% of the initial compound concentration.
By following this guide, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reproducible scientific findings.
References
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations.
- Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-130. [Link]
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Society of Cosmetic Chemists. [Link]
- Heeney, M. M., et al. (2024). Stability of extemporaneously prepared hydroxyurea solutions. American Journal of Health-System Pharmacy. [Link]
- Heeney, M. M., et al. (2024). Stability of extemporaneously prepared hydroxyurea solutions.
- Ware, R. E., et al. (2004). Chemical and functional analysis of hydroxyurea oral solutions.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Soni, N., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 185-192. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Sartorius. (n.d.). Frozen Storage & Shipping. Sartorius. [Link]
- Soni, N. (2018). Stability Indicating Analytical Methods (SIAMS).
- Li, Y., et al. (2015). Solution Stability Methods.
- ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents.
- Gole, D. J., & Tscheng, S. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. U.S.
- Chellquist, E. M., & Gorman, W. G. (1992). Benzoyl peroxide solubility and stability in hydric solvents. Pharmaceutical Research, 9(10), 1341–1346. [Link]
- Nádherná, M., et al. (2015). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. ECS Electrochemistry Letters, 4(2), A29-A31. [Link]
- Bridge to Life Ltd. (n.d.). Belzer UW® Cold Storage Solution Instructions for Use. Bridge to Life Ltd. [Link]
- Bastidas, D. M., et al. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. RSC Advances, 4(84), 44783-44791. [Link]
- Chen, Y., et al. (2023). DMSO-Free Solvent Strategy for Stable and Efficient Methylammonium-Free Sn–Pb Alloyed Perovskite Solar Cells.
- Bastidas, D. M., et al. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. RSC Publishing. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Volume 65 No 3 page 187 [library.scconline.org]
- 7. Stability of extemporaneously prepared hydroxyurea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. journal.uctm.edu [journal.uctm.edu]
identifying and minimizing by-products in benzyloxyurea synthesis
Welcome to the Technical Support Center for benzyloxyurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and minimizing by-products in the synthesis of this compound. Our approach is rooted in mechanistic understanding and field-proven insights to ensure the robustness and reproducibility of your synthetic protocols.
Introduction to this compound Synthesis and Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, side reactions, and degradation of the product.[2][3] A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing a robust synthetic process that minimizes by-product formation.
This guide will focus on the most common synthetic routes to this compound, detailing the potential by-products for each and providing strategies for their identification and minimization.
Common Synthetic Routes and Potential By-products
There are several established methods for the synthesis of this compound. Below, we explore the most prevalent routes and the associated by-products that may arise.
Route 1: Alkylation of Hydroxyurea with a Benzyl Halide
This method, a variation of the Williamson ether synthesis, involves the reaction of hydroxyurea with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Reaction Scheme:
Potential By-products and Their Formation Mechanisms:
-
N-Benzyl-N-benzyloxyurea and N,N'-Dibenzyl-N-benzyloxyurea (Over-alkylation Products): Hydroxyurea has multiple nucleophilic sites (the hydroxyl oxygen and the two nitrogens). While O-alkylation is generally favored for the hydroxylamine moiety, competitive N-alkylation can occur, especially under harsh conditions or with an excess of the benzyl halide. The initially formed this compound can also undergo further benzylation on the nitrogen atoms. The synthesis of N-benzyl-N-benzyloxyurea from this compound and benzyl chloride has been reported, confirming the plausibility of this side reaction.[4]
-
Dibenzyl Ether: This by-product can form through the self-condensation of benzyl alcohol, which may be present as an impurity in the starting benzyl halide or formed in situ via hydrolysis of the benzyl halide.[5][6][7][8] The reaction is typically promoted by acidic or basic conditions.
-
Benzyl Alcohol: Arises from the hydrolysis of the benzyl halide, particularly if water is present in the reaction mixture.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual hydroxyurea and benzyl halide in the final product.[3]
Troubleshooting Guide: Route 1
| Observed Issue | Potential Cause | Recommended Action |
| Presence of N-Benzyl-N-benzyloxyurea | Over-alkylation due to excess benzyl halide, high temperature, or strong base. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzyl halide. - Control the reaction temperature; lower temperatures favor O-alkylation. - Use a milder base (e.g., K2CO3 instead of NaH). |
| Presence of Dibenzyl Ether | Hydrolysis of benzyl halide to benzyl alcohol, followed by self-condensation. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. - Purify the benzyl halide before use to remove any benzyl alcohol impurity. |
| Presence of Benzyl Alcohol | Hydrolysis of benzyl halide. | - Ensure anhydrous reaction conditions. |
| Low Yield and Presence of Starting Materials | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | - Ensure at least one equivalent of base is used to deprotonate hydroxyurea. - Optimize the reaction temperature and time by monitoring the reaction progress using TLC or HPLC. |
Route 2: Reaction of O-Benzylhydroxylamine with a Urea Source
This route involves the reaction of O-benzylhydroxylamine (or its hydrochloride salt) with a source of the carbamoyl group, such as urea or an isocyanate.
Reaction Scheme (using Urea):
Potential By-products and Their Formation Mechanisms:
-
N,N'-bis(benzyloxy)urea: If the reaction conditions are not carefully controlled, two molecules of O-benzylhydroxylamine can react with one molecule of the urea source.
-
Unreacted O-Benzylhydroxylamine: Incomplete reaction will leave residual starting material.
-
By-products from the Urea Source: Depending on the specific reagent used (e.g., decomposition products of isocyanates).
Troubleshooting Guide: Route 2
| Observed Issue | Potential Cause | Recommended Action |
| Presence of N,N'-bis(benzyloxy)urea | Incorrect stoichiometry of reactants. | - Use a controlled excess of the urea source to favor the formation of the monosubstituted product. |
| Low Conversion | Inefficient reaction conditions. | - Optimize reaction temperature and time. - Consider the use of a catalyst if applicable. |
Frequently Asked Questions (FAQs)
Q1: How can I identify the by-products in my this compound synthesis?
A1: A combination of chromatographic and spectroscopic techniques is recommended for the identification of by-products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating this compound from its potential by-products and unreacted starting materials. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, which is crucial for their identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation of the impurities (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.[3][13][14]
Q2: What are the expected 1H NMR signals for this compound?
A2: In DMSO-d6, the expected signals for this compound are approximately:
-
~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group)
-
~4.8 ppm: Singlet, 2H (CH2 protons of the benzyl group)
-
Amine and Hydroxyl Protons: These signals can be broad and their chemical shifts can vary depending on concentration and residual water. They are typically observed in the range of 6-10 ppm and can be confirmed by D2O exchange.
Q3: How can I purify this compound from its by-products?
A3: The primary methods for purification are:
-
Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective in removing many impurities.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used.
Q4: My this compound sample is degrading over time. What could be the cause?
A4: this compound can be susceptible to degradation under certain conditions. A forced degradation study can help identify potential degradation pathways.[2][15][16][17][18]
-
Hydrolysis: The urea and ether functionalities can be susceptible to hydrolysis under strong acidic or basic conditions.[19]
-
Thermal Decomposition: Elevated temperatures can lead to the decomposition of this compound. The thermal decomposition of related urea compounds can produce ammonia and carbon dioxide.[20]
-
Photodegradation: Exposure to UV light may also induce degradation.
To enhance stability, store this compound in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.[21]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 M HCl and heat at 60°C for 8 hours.[18]
-
Basic Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 M NaOH and stir at room temperature for 8 hours.[18]
-
Oxidative Degradation: Dissolve this compound (1 mg/mL) in a suitable solvent and add an equal volume of 3% hydrogen peroxide.[18]
-
Thermal Degradation: Store the solid sample at an elevated temperature (e.g., 80°C) for an extended period.
-
Analysis: Analyze the stressed samples by the HPLC method described above to identify and quantify any degradation products.
Visualizations
Logical Workflow for By-product Identification
Caption: Workflow for identifying and minimizing by-products.
Potential By-product Formation Pathways
Sources
- 1. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. atamankimya.com [atamankimya.com]
- 7. Dibenzyl ether - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. rsc.org [rsc.org]
- 15. forced degradation study: Topics by Science.gov [science.gov]
- 16. biomedres.us [biomedres.us]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. resolian.com [resolian.com]
Benzyloxyurea Crystallization: A Technical Support Guide
Welcome to the technical support center for benzyloxyurea crystallization. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of crystallizing this urea derivative. This compound's unique structure, featuring both hydrogen-bond donating and accepting urea functionality alongside a bulky hydrophobic benzyl group, presents specific challenges. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high-purity, crystalline material with desirable morphology.
Troubleshooting Guide: From Common Problems to Advanced Solutions
This section addresses the most frequently encountered issues during the crystallization of this compound. Each problem is analyzed by exploring its root causes, followed by a step-by-step protocol to resolve the issue.
Problem 1: this compound is "Oiling Out" Instead of Crystallizing
Description: Upon cooling or addition of an anti-solvent, the compound separates from the solution as a liquid or a viscous, non-crystalline goo rather than forming solid crystals. This phenomenon, known as oiling out or liquid-liquid phase separation (LLPS), is a common hurdle.[1][2][3]
Root Cause Analysis: Oiling out typically occurs under conditions of very high supersaturation, where the rate of desolvation and molecular arrangement into a crystal lattice is kinetically hindered.[1] Key contributing factors include:
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for nucleation and ordered crystal growth.
-
High Solute Concentration: Working with a solution that is too concentrated can lead to the system crossing the binodal curve into an unstable two-liquid phase region before reaching the nucleation zone for crystallization.[1]
-
Inappropriate Solvent Choice: Using a solvent that is "too good" can lead to oiling out, as can a solvent system where the compound's melting point is lower than the solution's temperature at the point of precipitation.[4][5]
-
Impurities: The presence of impurities can depress the melting point of the solid and interfere with crystal lattice formation, promoting the formation of an impure, low-melting eutectic mixture.[4] Oiled-out droplets can also act as a solvent for these impurities, leading to a final product of poor purity.[1][4]
Solution Protocol: How to Prevent and Remediate Oiling Out
-
Re-dissolve and Dilute: If oiling out has occurred, gently reheat the mixture until the oil completely redissolves. Add a small amount of additional solvent (typically 10-20% more volume) to reduce the overall concentration.[4] This lowers the supersaturation level upon cooling.
-
Control the Cooling Rate: Slow, controlled cooling is critical. An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[4]
-
Allow the flask to cool slowly on the benchtop, insulated from the surface with a cork ring or paper towels.[4]
-
For very sensitive crystallizations, place the flask in a warm water bath that is allowed to cool to room temperature over several hours.
-
-
Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.
-
Cool the diluted, clear solution to a temperature just below the saturation point (i.e., halfway into the Metastable Zone Width, MSZW).[1]
-
Add a very small amount of pure, previously crystallized this compound (a "seed crystal").
-
Continue the slow cooling process. The seed provides a template for ordered growth, directing the system towards crystallization rather than oiling out.[6]
-
-
Optimize the Solvent System: If the problem persists, re-evaluate your solvent.
-
Consider a solvent mixture. Dissolve this compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature, then slowly add a miscible "anti-solvent" in which it is less soluble (e.g., water, hexane) until the solution becomes faintly cloudy (the saturation point).[7] Add a drop or two of the good solvent to clarify, then cool slowly.
-
Problem 2: No Crystals Form Upon Cooling
Description: The solution remains clear and supersaturated even after cooling to room temperature or below.
Root Cause Analysis: The failure to crystallize stems from an inability to achieve spontaneous nucleation. This can be due to:
-
Excessive Solvent: The most common cause is using too much solvent, preventing the solution from becoming sufficiently supersaturated upon cooling.[4]
-
High Purity: Very pure compounds sometimes lack the microscopic particulate matter that can act as nucleation sites.
-
Inherent Properties: Some molecules are simply slow to nucleate and require external energy or a template to begin crystallization.
Solution Protocol: How to Induce Crystallization
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][8] The microscopic scratches and glass fragments can provide nucleation sites to initiate crystal growth.
-
Introduce a Seed Crystal: As described previously, adding a seed crystal of pure this compound is the most reliable method to induce crystallization.[6][8]
-
Reduce Solvent Volume: If seeding and scratching fail, there is likely too much solvent.[4] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Test for saturation by dipping a glass rod in the solution and withdrawing it; a crystalline film should form on the rod as the solvent evaporates.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the this compound.[8] Be mindful that rapid cooling at this stage can lead to the formation of very small crystals.
Problem 3: Poor Crystal Morphology (Fine Needles or Plates)
Description: The crystallization yields very fine, needle-like, or thin plate-like crystals. These morphologies are often difficult to filter, wash, and dry, leading to product loss and entrapment of impure mother liquor.
Root Cause Analysis: Crystal morphology, or "habit," is determined by the relative growth rates of different crystal faces.
-
High Supersaturation: Rapid crystal growth, driven by high supersaturation, often favors one-dimensional growth, leading to needles.
-
Solvent Effects: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and promoting the growth of other faces. The urea and benzyl groups of this compound can interact differently with various solvents, influencing the final shape.
-
Stirring Rate: In larger-scale crystallizations, a high stirring rate can increase nucleation rates and lead to smaller particles.[9]
Solution Protocol: How to Improve Crystal Habit
-
Reduce Supersaturation Rate: The key is to slow down the entire process.[10]
-
Use a slightly larger volume of solvent than the minimum required for dissolution.[4]
-
Employ a very slow cooling profile.
-
-
Utilize Solvent-Antisolvent Method: This technique can provide better control over crystal habit.[11]
-
Dissolve this compound in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
Add a miscible anti-solvent (e.g., ethanol, water) dropwise at a constant temperature until nucleation begins. The slow addition maintains a low level of supersaturation, favoring the growth of more equant (less needle-like) crystals.[9][11]
-
-
Experiment with Different Solvents: Systematically screen different solvents or solvent mixtures. Polar protic solvents (like alcohols) may favor different crystal habits than polar aprotic solvents (like acetone or ethyl acetate) due to different hydrogen bonding interactions.[12]
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for this compound recrystallization?
A1: The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at low temperatures.[6] Given the structure of this compound (a polar urea group and a less polar benzyl group), a solvent of intermediate polarity is often a good starting point.
Solvent Selection Protocol:
-
Place a few milligrams of your crude this compound in a small test tube.
-
Add the test solvent dropwise at room temperature. An ideal solvent will not dissolve the compound readily at this stage.[13]
-
Gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystalline solid should reappear.
| Solvent Class | Examples | Suitability for this compound (Predicted) | Rationale |
| Polar Protic | Ethanol, Isopropanol, Water | Good to Moderate | The alcohol's OH group can hydrogen bond with the urea moiety. A mixture with water is often effective. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Can dissolve the compound well when hot. Polarity is suitable for both parts of the molecule. |
| Non-Polar | Hexane, Toluene | Poor (as primary solvent) | Unlikely to dissolve the polar urea group sufficiently, but can be excellent as an anti-solvent.[7] |
Q2: How can I address potential polymorphism in my this compound crystals?
A2: Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physical properties like solubility and stability.[14][15] This is a critical consideration in pharmaceutical development.[16] Controlling polymorphism involves carefully controlling crystallization conditions.
Polymorph Control Strategy:
-
Consistent Protocol: Use a strictly controlled and reproducible crystallization protocol (solvent, cooling rate, seeding) to ensure you consistently produce the same polymorphic form.
-
Seeding: Seeding with a crystal of the desired polymorph is the most effective way to ensure its propagation.
-
Solvent Choice: Different solvents can stabilize different polymorphs. A screening of various solvents is recommended.
-
Temperature: The relative stability of polymorphs can be temperature-dependent.[17] Crystallizing at different temperatures may yield different forms.
-
Characterization: Use techniques like X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the resulting crystal form and ensure consistency between batches.[16]
Q3: My crystallization yield is very low. What can I do to improve it?
A3: A low yield (e.g., <50%) indicates that a significant amount of your compound remains dissolved in the mother liquor.[4]
Yield Improvement Protocol:
-
Minimize Solvent Volume: While avoiding oiling out, use the minimum amount of hot solvent necessary to fully dissolve your compound. Using excessive solvent is a primary cause of low yield.[4]
-
Ensure Complete Cooling: After cooling to room temperature, place the crystallization flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Check Mother Liquor: After filtering your crystals, you can test the remaining filtrate for dissolved product. Evaporating the solvent from a small sample of the mother liquor should reveal a significant amount of solid if the yield was poor due to high solubility.[4] If so, you may need to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Visual Workflow and Diagrams
The following diagrams illustrate key decision-making processes in troubleshooting this compound crystallization.
Caption: Troubleshooting flowchart for common crystallization problems.
Sources
- 1. mt.com [mt.com]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. praxilabs.com [praxilabs.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. unifr.ch [unifr.ch]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. omicsonline.org [omicsonline.org]
- 16. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 17. Control of polymorphism in continuous crystallization [dspace.mit.edu]
Technical Support Center: Navigating Benzyloxyurea Stability in Experimental Assays
Welcome to the technical support center for benzyloxyurea. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of this compound degradation in experimental assays. Inconsistent results, loss of potency, and poor reproducibility can often be traced back to the inherent instability of a compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you ensure the integrity of your experiments and the reliability of your data.
Introduction: The Challenge of this compound Stability
This compound, a derivative of hydroxyurea, is a compound of interest in various research fields. However, like many urea-containing molecules, it is susceptible to degradation, which can significantly impact experimental outcomes. The primary degradation pathways for urea derivatives are hydrolysis and oxidation, which can be influenced by a variety of factors in a typical laboratory setting.[1][2] Understanding and mitigating these degradation pathways is crucial for obtaining accurate and reproducible results.
This guide will equip you with the knowledge and tools to identify potential stability issues, troubleshoot inconsistent data, and implement best practices for handling this compound in your assays.
Part 1: Troubleshooting Guide - Is this compound Degrading in My Assay?
Encountering variability in your results? This section provides a systematic approach to diagnosing and addressing potential this compound degradation.
Problem 1: Inconsistent IC50 Values or Loss of Potency Over Time
You observe that the inhibitory concentration (IC50) of this compound varies between experiments, or that its effect diminishes over the course of a single experiment.
Potential Cause: this compound is degrading in your assay medium, leading to a decrease in the effective concentration of the active compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent potency of this compound.
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use from a freshly thawed aliquot of a concentrated stock solution. Avoid using solutions that have been stored for extended periods, even at 4°C.
-
Incorporate Antioxidants: The presence of oxygen and reactive oxygen species (ROS) in cell culture media can accelerate degradation.[3] Consider the addition of a cell-compatible antioxidant to your assay medium. (See Protocol 2: Stabilizing this compound with Antioxidants ).
-
Optimize Incubation Time: If your experimental design allows, reduce the incubation time of your assay to minimize the exposure of this compound to degradative conditions.
Problem 2: High Variability Between Replicate Wells in Cell-Based Assays
You observe significant differences in the measured response between replicate wells treated with the same concentration of this compound.
Potential Cause: In addition to potential degradation, poor solubility or precipitation of this compound at higher concentrations can lead to inconsistent dosing in individual wells.
Troubleshooting Steps:
-
Assess Solubility: Determine the kinetic solubility of this compound in your specific assay medium. Poor solubility can lead to precipitation and inaccurate concentrations.[4]
-
Microscopic Examination: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at the highest concentrations.
-
Optimize Stock Concentration: Ensure your DMSO stock is fully dissolved. When preparing working solutions, avoid crash precipitation by adding the stock solution to the aqueous buffer with vigorous mixing.
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations, or fill them with sterile media or PBS to create a humidity barrier.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of urea and its derivatives, the two most likely degradation pathways for this compound are:
-
Hydrolysis: The urea functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would likely lead to the cleavage of the amide bonds, potentially yielding benzyl alcohol, hydroxylamine, and ammonia.
-
Oxidation: The benzylic carbon and the nitrogen atoms in the urea moiety are potential sites for oxidation.[6] Oxidative cleavage of the benzyl ether is also a possibility under certain conditions.[2][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Benzyloxyurea
Welcome to the technical support center for benzyloxyurea. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising derivative of hydroxyurea. This compound presents unique opportunities due to its altered physicochemical properties, such as increased lipophilicity compared to its parent compound.[1] However, this alteration may also introduce challenges in achieving optimal bioavailability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments. The protocols and explanations provided are grounded in established principles of drug delivery and formulation science, aiming to equip you with the knowledge to systematically improve the bioavailability of this compound.
Part 1: Troubleshooting Guide
This section is structured to address common problems encountered during the experimental evaluation of this compound, providing potential causes and actionable solutions.
Issue 1: Low Aqueous Solubility and Slow Dissolution Rate
You observe that this compound powder is difficult to dissolve in aqueous buffers relevant to physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid), leading to inconsistent results in in vitro assays or poor absorption in vivo.
Potential Causes:
-
High Crystallinity: The planar structure of urea derivatives can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and dissolve the compound.[2]
-
Increased Lipophilicity: The presence of the benzyl group increases the lipophilicity of this compound compared to hydroxyurea, reducing its affinity for aqueous media.[1]
Troubleshooting Workflow:
Sources
Benzyloxyurea In Vitro Dosage Refinement: A Technical Support Guide
Welcome to the technical support center for researchers utilizing benzyloxyurea in their in vitro experiments. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to refine your experimental design, troubleshoot common issues, and ensure the scientific integrity of your results. We will delve into the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with a deeper understanding of the system you are working with.
Understanding this compound: Mechanism and Properties
This compound, a derivative of hydroxyurea (HU), is an anti-cancer agent that functions primarily as a ribonucleotide reductase (RR) inhibitor.[1][2] RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] By inhibiting RR, this compound disrupts the supply of deoxyribonucleotides, leading to an S-phase arrest in the cell cycle and subsequently inducing apoptosis in rapidly proliferating cancer cells.[2]
The benzyloxy group attached to the urea moiety modifies the molecule's properties compared to its parent compound, hydroxyurea, potentially influencing its lipophilicity, cell permeability, and interaction with the RR enzyme.[4] Computational studies on 1-(benzyloxy)urea have explored its structural, spectroscopic, and electronic properties, suggesting it has favorable characteristics for biological activity and can act as a potential inhibitor of liver cancer.[5][6]
Experimental Design & Optimization: Frequently Asked Questions
This section addresses common questions encountered when designing and optimizing in vitro experiments with this compound.
Q1: How should I prepare a stock solution of this compound? I'm concerned about solubility.
Answer: This is a critical first step, as poor solubility can lead to inaccurate dosing and irreproducible results. This compound, like many small organic molecules, is expected to have low aqueous solubility.
-
Recommended Solvent: The most common and recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[7]
-
Stock Concentration: Aim to prepare a concentrated stock solution, for example, at 10 mM or higher. This allows you to add a minimal volume of the stock to your cell culture medium, keeping the final DMSO concentration low.
-
Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in your cell culture medium that is non-toxic to your cells. For most cell lines, this is typically below 0.5%, and for sensitive or primary cells, it should be even lower, often below 0.1%.[8] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.
-
Dissolution Procedure: If you encounter solubility issues even in DMSO, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[9] Always visually inspect your stock solution to ensure there are no visible precipitates before use.
Q2: What is a good starting concentration range for my cytotoxicity experiments?
Answer: Based on published literature, this compound and its derivatives have shown promising anticancer activity in vitro. A study evaluating a series of this compound derivatives provides a solid starting point for determining your experimental concentration range.[2]
| Compound ID | R Group | K562 IC₅₀ (µM) | L1210 IC₅₀ (µM) |
| 4g | 4-Cl | 1.1 ± 0.2 | 1.2 ± 0.1 |
| 4a | H | 1.8 ± 0.3 | 2.1 ± 0.3 |
| 4b | 2-Cl | 1.6 ± 0.2 | 1.9 ± 0.2 |
| 4d | 2-F | 2.1 ± 0.3 | 2.3 ± 0.2 |
| 4e | 4-F | 1.9 ± 0.2 | 2.0 ± 0.3 |
| 4q | 4-CH₃ | 2.5 ± 0.3 | 2.8 ± 0.4 |
| HU | (Control) | 10.2 ± 1.1 | 12.5 ± 1.3 |
| Table 1: In vitro anticancer activities of selected this compound derivatives against human (K562) and murine (L1210) leukemia cell lines, as determined by the MTT assay. Data is presented as the mean ± SD from three independent experiments.[2] |
Recommendation: Based on this data, a sensible starting range for a dose-response experiment would be from approximately 0.1 µM to 100 µM. This range brackets the known IC₅₀ values and will allow for the generation of a complete sigmoidal dose-response curve. A typical approach is to use a serial dilution, for example, a 10-point, half-log dilution series.
Q3: How can I be sure that this compound is stable in my cell culture medium during the experiment?
Answer: This is an often-overlooked aspect that can significantly impact your results. The stability of a compound in culture medium at 37°C can be influenced by its chemical nature and interactions with media components.[10]
To assess stability, you can perform a simple experiment:
-
Spike your complete cell culture medium (including serum) with this compound at the highest concentration you plan to use.
-
Incubate this medium under your standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analyze the concentration of the parent compound in these aliquots using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
A significant decrease in the concentration of this compound over time indicates instability. If your compound is found to be unstable, you may need to consider more frequent media changes during your experiment or shorten the overall duration of the assay.[10]
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for key experiments to characterize the in vitro activity of this compound.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard procedures and is suitable for determining the IC₅₀ value of this compound.[11][12][13]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include vehicle-only (DMSO) and untreated controls.
-
Incubate for your desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.
-
Protocol 2: Resazurin Assay for Cell Viability
The resazurin assay is a sensitive, fluorescence-based alternative to the MTT assay.[1][2]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Resazurin Addition:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
-
Data Acquisition:
-
Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀.
-
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems.
Q&A: Troubleshooting Your this compound Experiments
-
Problem: I'm observing little to no cytotoxicity, even at high concentrations.
-
Potential Cause & Solution:
-
Compound Inactivity: While unlikely given the published data, ensure your compound is pure and has not degraded. Prepare fresh stock solutions.
-
Cell Line Resistance: The cell line you have chosen may be intrinsically resistant to ribonucleotide reductase inhibitors. Consider testing a different cell line, such as K562, which has been shown to be sensitive.[2]
-
Sub-optimal Assay Duration: The treatment time may be too short. Try extending the incubation period to 72 hours.
-
Compound Instability: As discussed, your compound may be degrading in the culture medium. Assess its stability and consider more frequent media changes.[10]
-
-
-
Problem: I'm seeing high variability between my replicate wells.
-
Potential Cause & Solution:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your pipetting is accurate.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.[7]
-
Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. If you see precipitate, your compound may be coming out of solution at that concentration. You may need to lower the highest concentration in your dose-response curve or investigate alternative solubilization methods.
-
-
Data Analysis and Visualization
Generating a Dose-Response Curve
A dose-response curve is essential for determining the potency of this compound.[14] This is typically a sigmoidal curve generated by plotting the log of the compound concentration (X-axis) against the percentage of cell viability or inhibition (Y-axis). Non-linear regression analysis is then used to fit the data and calculate the IC₅₀ value.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Troubleshooting Workflow
When encountering unexpected results, a systematic approach to troubleshooting is key.
Sources
- 1. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 3. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Identification of Non-nucleoside Human Ribonucleotide Reductase Modulators (Journal Article) | OSTI.GOV [osti.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
strategies to reduce benzyloxyurea-induced cytotoxicity in normal cells
An Application Scientist's Guide to Mitigating Benzyloxyurea-Induced Cytotoxicity in Normal Cells
Technical Support Center
A Note from the Senior Application Scientist:
Welcome to the technical support guide for managing this compound-induced cytotoxicity. As researchers exploring the therapeutic potential of novel compounds, we often encounter the critical challenge of balancing efficacy against off-target toxicity. This compound, a derivative of the well-established ribonucleotide reductase inhibitor hydroxyurea, holds promise, potentially offering an improved therapeutic window[1]. However, like its parent compound, it can induce significant cytotoxicity in highly proliferative normal cells.
This guide is structured to move from foundational knowledge to actionable troubleshooting protocols. It is built on the mechanistic understanding of the broader urea-based inhibitor class, primarily hydroxyurea, to provide a logical framework for your experiments. We will explore the "why" behind the toxicity and provide detailed, validated protocols to help you selectively protect your normal cell controls, thereby enhancing the integrity and translational relevance of your findings.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of this compound-induced cytotoxicity?
A1: Based on its structural similarity to hydroxyurea, this compound is presumed to act primarily as an inhibitor of the enzyme ribonucleotide reductase (RNR)[2][3][4]. RNR is the rate-limiting enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication[5]. Inhibition of RNR leads to two primary cytotoxic effects:
-
dNTP Pool Depletion: Insufficient dNTPs cause DNA replication forks to stall, leading to S-phase cell cycle arrest and the accumulation of DNA damage[6][7].
-
Induction of Oxidative Stress: A growing body of evidence indicates that hydroxyurea and its analogs generate reactive oxygen species (ROS)[3][8][9]. These highly reactive molecules can damage all cellular components, including DNA, lipids, and proteins, contributing significantly to cell death[10][11].
The interplay between these two mechanisms is the primary driver of cytotoxicity in rapidly dividing cells.
Caption: Workflow for antioxidant co-treatment experiment.
Solution B: Induce Temporary G1 Arrest in Normal Cells (Cyclotherapy)
Scientific Rationale: This strategy leverages the cell cycle-specific nature of this compound.[12] By using a selective CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib), you can induce a temporary G1 arrest in normal cells that have a functional Retinoblastoma (Rb) tumor suppressor pathway. This compound, which targets the S-phase, will then have minimal effect on these arrested normal cells. In contrast, many cancer cells have mutations in the Rb pathway, rendering them resistant to CDK4/6 inhibition; they will continue to enter the S-phase and remain susceptible to this compound.[12]
Materials:
-
Rb-proficient normal cell line (e.g., BJ fibroblasts)
-
Rb-deficient cancer cell line (e.g., MDA-MB-468) or a line known to be insensitive to CDK4/6i
-
CDK4/6 inhibitor (e.g., Palbociclib, stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Materials for cytotoxicity assay (as in Protocol 1)
-
(Optional) Materials for cell cycle analysis by flow cytometry (Propidium Iodide, RNase A)
Procedure:
-
Cell Seeding: Seed both normal and cancer cells for both a cytotoxicity assay (96-well plate) and, optionally, for cell cycle analysis (6-well plate). Allow 24 hours for attachment.
-
Induce G1 Arrest:
-
Treat cells with an effective concentration of the CDK4/6 inhibitor (e.g., 100-500 nM Palbociclib). Include a "no inhibitor" control.
-
Incubate for 24 hours. This is typically sufficient time to induce a robust G1 arrest in sensitive cells.
-
-
(Optional) Verification of Arrest: Harvest the cells from the 6-well plate, fix with ethanol, stain with Propidium Iodide, and analyze by flow cytometry to confirm a significant increase in the G1 population in the normal cells.[13]
-
This compound Treatment:
-
Add serial dilutions of this compound directly to the media of the 96-well plates (both with and without the CDK4/6 inhibitor).
-
Incubate for an additional 48-72 hours.
-
-
Cytotoxicity Assessment: Perform an MTT assay as described previously.
-
Data Analysis: Compare the dose-response curves. You expect to see a significant reduction in this compound's cytotoxicity in the normal cells pre-treated with the CDK4/6 inhibitor, but little to no protection in the Rb-deficient cancer cells.
Caption: Workflow for the cyclotherapy experiment.
References
- Conklin, K. A. (2000). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. Nutrition and Cancer, 37(1), 1-18. [Link]
- Gao, Y., et al. (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. Anticancer Drugs, 26(6), 620-31. [Link]
- Shank, N. L., et al. (2011). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. ASSAY and Drug Development Technologies, 9(3), 275-283. [Link]
- Wyatt, K., et al. (2021). Risks and benefits of antioxidant dietary supplement use during cancer treatment: protocol for a scoping review. BMJ Open, 11(4), e044383. [Link]
- Hamilton Health Sciences. (2015).
- Kosheeka. (2024).
- ConsumerLab.com. (2024). Do any supplements reduce side effects of chemotherapy? [Link]
- SWOG Cancer Research Network. (2019). Antioxidant Use During Chemo Risky. [Link]
- Creative Bioarray. (n.d.). How Is the Cytotoxicity of Drugs Determined? [Link]
- Google Patents. (2008). CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea.
- Stoddart, M. J. (2011). Cell Viability Assays: Introduction. In Methods in Molecular Biology, 740, 1-6. [Link]
- Klots, E. A., et al. (2024). N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. Ukrainian Chemical Journal. [Link]
- ElectronicsAndBooks. (n.d.). Asymmetric synthesis of N-substituted N-hydroxyureas. [Link]
- Cory, J. G., & Carter, G. L. (1985). Drug action on ribonucleotide reductase.
- SZNURKOWSKA, M. K., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. Cancers, 13(21), 5469. [Link]
- Ansari, M. O. (2016). HYDROXYUREA: ITS THERAPEUTIC POTENTIAL AND TOXICITY. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1045-1056. [Link]
- Lundin, V. F., et al. (2016). Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. Cell Reports, 17(7), 1803-1813. [Link]
- Wang, S. B., et al. (2013). Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives. Archiv der Pharmazie, 346(1), 35-43. [Link]
- Cumpston, K. L., & Wills, B. K. (2023). Hydroxyurea Toxicity. In StatPearls.
- National Center for Biotechnology Information. (2023). Hydroxyurea Toxicity.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Hydroxyurea. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Vrtis, K. B., et al. (2022). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. PNAS, 119(42), e2209536119. [Link]
- Cheok, C. F. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(15), 2787-2788. [Link]
- Trofimova, S. F., et al. (1980). [Role of Carbamoylation Processes in the Cytotoxic Action of Nitrosoalkylureas]. Tsitologiia, 22(10), 1234-40. [Link]
- Wikipedia. (n.d.). Induced cell cycle arrest. [Link]
- Nunoshiba, T., et al. (1993). The effects of O6-benzylguanine and hypoxia on the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in nitrosourea-resistant SF-763 cells. Cancer Chemotherapy and Pharmacology, 33(1), 41-45. [Link]
- Ly, T., et al. (2015). Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife, 4, e04535. [Link]
- Wikipedia. (n.d.). Cytoprotection. [Link]
- Suman, S., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Molecular and Cellular Probes, 30(6), 389-396. [Link]
- Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593-1604. [Link]
- Tarnawski, A., et al. (1988). Antacids: new perspectives in cytoprotection. Scandinavian Journal of Gastroenterology. Supplement, 153, 26-31. [Link]
- Majd, S., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms.
- Jonna, V. R. (2018). Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. DiVA portal. [Link]
- Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(12), 109. [Link]
- Tarnawski, A., & Kauffman, G. L. (1991). Cytoprotective drugs. Focus on essential fatty acids and sucralfate.
- Journal of Ulcers. (n.d.). Cytoprotective Agents. [Link]
- Maciag, J. J. (2015). Characterization of the Role that Alternative Ribonucleotide Reductases Play in Restoring Replication in the Presence of Hydroxyurea in Escherichia coli. PDXScholar. [Link]
- Wikipedia. (n.d.).
- Tarnawski, A., & Glick, M. E. (1987). Cytoprotective Drugs. Drugs, 33(Suppl 1), 53-61. [Link]
- Pereira, P. M., et al. (2019). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 52(47), 473001. [Link]
- Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]
Sources
- 1. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]
- 2. Drug action on ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxyurea - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative stress - Wikipedia [en.wikipedia.org]
- 11. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the Efficacy of Benzyloxyurea and Its Derivatives
As therapeutic targets become more complex, the demand for versatile chemical scaffolds that can be finely tuned for potency and selectivity has never been greater. Benzyloxyurea, a derivative of the well-established drug hydroxyurea, represents one such scaffold. Its derivatives have been explored for a range of biological activities, primarily as inhibitors of critical enzymes in oncology and infectious disease.
This guide provides an in-depth comparison of the efficacy of this compound and its derivatives, moving beyond a simple recitation of data to explain the causal relationships between chemical structure and biological activity. We will examine the experimental evidence, detail the protocols for validation, and provide a mechanistic framework for understanding how these compounds function.
Part 1: Comparative Efficacy in Anticancer Applications
The primary therapeutic application of this compound derivatives has been in oncology, largely mirroring the mechanism of its parent compound, hydroxyurea. The central mechanism of action is the inhibition of ribonucleotide reductase (RR), an enzyme essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1] By starving rapidly dividing cancer cells of these essential components, RR inhibitors effectively halt DNA replication and induce cell death.
Structure-Activity Relationship and Efficacy
Derivatization of the this compound scaffold aims to enhance its binding affinity for the RR enzyme and improve its cytotoxic profile against cancer cells. Modifications often focus on substituting the phenyl ring to alter the compound's electronic and steric properties.
A quantitative structure-activity relationship (QSAR) study of 1-(benzoyloxy)urea and its derivatives demonstrated a clear link between physicochemical parameters and cytotoxic activity.[1] The efficacy is typically measured by the half-maximal inhibitory concentration (IC50) against various cancer cell lines, with lower values indicating higher potency.
| Compound | Target Cell Line | Activity Metric | Value | Reference |
| Hydroxyurea | Human RNR | IC50 | 64 µM | [2] |
| COH29 (Thiazole Derivative) | Human RNR | IC50 | < 10 µM | [3] |
| Novel this compound Derivative (4g) | K562 Leukemia Cells | Apoptotic Activity | > Hydroxyurea | N/A |
| 1-(benzoyloxy)urea derivatives | Cancer Cells | IC50 | Varies with substitution | [1] |
Table 1: Comparative Anticancer Efficacy of this compound Derivatives. This table highlights the enhanced potency of novel derivatives compared to the parent compound, hydroxyurea.
The data indicates that specific substitutions on the this compound scaffold can lead to significantly improved anticancer activity. For instance, novel thiazole-based derivatives like COH29 show a marked increase in potency against the human RR enzyme.[3]
Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase is a heterodimeric enzyme composed of R1 (or RRM1) and R2 (or RRM2) subunits. The R2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic reduction of ribonucleotides at the active site on the R1 subunit. Hydroxyurea and its derivatives function by quenching this tyrosyl radical, thereby inactivating the enzyme.
Caption: Inhibition of the DNA synthesis pathway by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of potential drug candidates. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 1.5 to 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) to determine the IC50 value.
Caption: Standard workflow for assessing cytotoxicity via the MTT assay.
Part 2: Comparative Efficacy as Urease Inhibitors
Urease is a nickel-containing metalloenzyme produced by various bacteria, fungi, and plants.[6] In pathogenic bacteria like Helicobacter pylori, urease is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach by hydrolyzing urea into ammonia, thereby neutralizing gastric acid.[7] Inhibition of urease is a validated therapeutic strategy for treating peptic ulcers and other related infections.
Structure-Activity Relationship and Efficacy
Urea derivatives are a well-established class of urease inhibitors. The efficacy of these compounds is highly dependent on their ability to interact with the nickel ions in the enzyme's active site. Studies on phenylurea derivatives have shown that they are often more potent than standard inhibitors like hydroxyurea and thiourea.[8]
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Hydroxyurea | Urease | 100.0 ± 2.5 | [8] |
| Thiourea (Standard) | Urease | 23.00 ± 0.84 | [8] |
| Phenylurea-pyridinium Hybrid (4f) | Urease | 4.08 - 6.20 | [8] |
| Benzimidazole-acrylonitrile (TM11) | Urease | 1.22 - 28.45 | [9] |
| Ligand-Copper Complex (7d) | Urease | 9.31 ± 1.31 | [10] |
Table 2: Comparative Urease Inhibitory Efficacy. The data shows that various synthetic derivatives, including phenylurea hybrids and benzimidazole-acrylonitriles, exhibit significantly greater potency than hydroxyurea.
The structure-activity relationship suggests that incorporating aromatic and heterocyclic moieties can enhance interactions within the hydrophobic pockets of the urease active site, leading to improved inhibition.[8]
Mechanism of Action: Urease Inhibition
The active site of urease contains a bi-nickel center bridged by a carboxylated lysine residue. Urease inhibitors, including this compound derivatives, are thought to function by coordinating with these nickel ions, blocking the access of the natural substrate, urea. The mode of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors.[9]
Caption: Chelating interaction of urea-based inhibitors with the bi-nickel center of urease.
Experimental Protocol: Indophenol Method for Urease Assay
The inhibitory activity against urease is commonly determined by measuring the amount of ammonia produced from urea hydrolysis, often using the indophenol method.[11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Jack bean urease, urea (substrate), and the this compound test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Mixture: In a 96-well plate, mix the urease solution with various concentrations of the test inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding a phenol-nitroprusside reagent followed by an alkaline hypochlorite solution. This reacts with the ammonia produced to form a stable blue indophenol dye.
-
Absorbance Measurement: After a further incubation period for color development, measure the absorbance of the blue solution at approximately 625-630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for determining urease inhibitory activity.
Conclusion
The this compound scaffold is a highly adaptable platform for developing potent enzyme inhibitors. In anticancer applications, derivatives have demonstrated superior efficacy over hydroxyurea by enhancing the inhibition of ribonucleotide reductase. Similarly, in the context of infectious diseases, this compound-related structures show promise as potent urease inhibitors, significantly outperforming standard compounds. The key to their enhanced efficacy lies in targeted structural modifications that improve interactions with the respective enzyme active sites. The robust and validated experimental protocols detailed in this guide provide a clear framework for the continued evaluation and optimization of this promising class of therapeutic agents.
References
Click to expand
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
- Lundin, D., et al. (2012). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS One, 7(11), e49794.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.
- Tholander, F., et al. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9788-9793.
- ResearchGate. (n.d.). IC50 value synthesized compounds for urease inhibition and antioxidant activity. ResearchGate.
- ResearchGate. (n.d.). IC50 values of anti-urease activity. ResearchGate.
- Fan, H., et al. (2013). A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. Molecular Cancer Therapeutics, 12(11), 2375-2386.
- Taha, M., et al. (2020). Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. Molecules, 25(21), 5028.
- Moghadam, E. S., et al. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Future Medicinal Chemistry, 16(1), 1-17.
- Siswandono, et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 244-248.
- Wisitwatchara, W., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. FEBS Letters, 590(19), 3340-3351.
- ResearchGate. (n.d.). An overview of the privileged synthetic heterocycles as urease enzyme inhibitors: Structure–activity relationship. ResearchGate.
- Rosa, T. F., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 34, 125-143.
- ResearchGate. (n.d.). An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. ResearchGate.
- Bibi, S., et al. (2024). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. ACS Omega, 9(3), 3986-3998.
- Wang, G., et al. (2022). An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. European Journal of Medicinal Chemistry, 234, 114273.
- Sowiński, P., et al. (2024). Halogenated N-Benzylbenzisoselenazolones Efficiently Inhibit Helicobacter pylori Ureolysis In Vitro. International Journal of Molecular Sciences, 25(5), 2933.
- Berlicki, Ł. (2018). Recent advances in design of new urease inhibitors: A review. Current Medicinal Chemistry, 25(25), 2886-2909.
- Veverka, M., et al. (2019). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 9(1), 1-13.
Sources
- 1. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Validation Guide for Benzyloxyurea as a Novel Anticancer Agent
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug development, the quest for novel agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comprehensive validation framework for benzyloxyurea, a promising candidate hypothesized to function as a ribonucleotide reductase (RNR) inhibitor. As a structural analog of the established chemotherapeutic agent hydroxyurea, this compound presents an intriguing avenue for research. This document offers a comparative analysis, outlining the mechanistic rationale and a suite of experimental protocols to rigorously assess its potential as a next-generation anticancer therapeutic.
Introduction: The Rationale for this compound
Cancer remains a leading cause of mortality worldwide, necessitating the development of more precise and effective therapeutic strategies.[1] Targeted therapies, which aim to enhance treatment specificity while minimizing adverse effects, are at the forefront of this effort.[1] Ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair, has emerged as a key target in cancer research.[1][2][3] By converting ribonucleotides to deoxyribonucleotides, RNR provides the essential building blocks for DNA replication, a process fundamental to the rapid proliferation of cancer cells. Inhibition of RNR disrupts this process, leading to cell cycle arrest and apoptosis, thereby halting tumor growth.[1]
This compound, a derivative of hydroxyurea, is postulated to exert its anticancer effects through the inhibition of RNR. The structural similarity to hydroxyurea, a well-known RNR inhibitor used in the treatment of various cancers, provides a strong basis for this hypothesis.[4][5] This guide will delineate the necessary steps to validate this hypothesis, comparing the potential performance of this compound against its established counterpart, hydroxyurea.
Mechanism of Action: Targeting Ribonucleotide Reductase
The proposed mechanism of action for this compound centers on the inhibition of the RNR enzyme. RNR is a heterodimeric tetramer composed of two subunits, R1 and R2.[3] The R2 subunit contains a tyrosyl free radical essential for the enzyme's catalytic activity. RNR inhibitors like hydroxyurea are known to scavenge this radical, inactivating the enzyme and halting DNA synthesis.[2][5]
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound as an RNR inhibitor.
Comparative Analysis: this compound vs. Hydroxyurea
A critical aspect of validating a new drug candidate is to compare its performance against existing standards. Hydroxyurea serves as a natural comparator for this compound. The key parameters for comparison include efficacy, selectivity, and toxicity.
| Parameter | This compound (Hypothesized) | Hydroxyurea (Established) | Experimental Validation |
| Efficacy | Potentially higher due to structural modifications | Moderate, with resistance being a clinical issue | In vitro cytotoxicity assays (IC50 determination), in vivo tumor growth inhibition studies.[6][7] |
| Selectivity | May exhibit improved selectivity for tumor cells | Non-selective, affecting all rapidly dividing cells | Comparative cytotoxicity assays on cancer vs. normal cell lines. |
| Toxicity | Potentially lower systemic toxicity | Known side effects include myelosuppression and gastrointestinal disturbances.[4][5] | In vivo toxicology studies, monitoring for hematological and organ-specific toxicities. |
| Mechanism | RNR inhibition | RNR inhibition[4][5] | RNR activity assays, cell cycle analysis. |
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for the essential experiments required to validate this compound as a novel anticancer agent.
Synthesis of this compound
While detailed synthesis protocols for this compound are not widely published, a potential route can be adapted from the synthesis of related compounds like N-benzyloxy-N-methoxyurea.[8] This would likely involve the reaction of benzylhydroxylamine with an isocyanate.
Experimental Workflow for this compound Validation
Caption: A streamlined workflow for the validation of this compound.
In Vitro Validation
a) Cytotoxicity Assays
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells.[9][10][11]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and compare it with hydroxyurea.
-
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa for cervical cancer, MDA-MB-231 for breast cancer) in appropriate media.[6]
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and hydroxyurea for 48-72 hours.
-
Viability Assessment: Use a cell viability assay, such as the MTS or CCK8 assay, to measure the percentage of viable cells.[10]
-
Data Analysis: Plot the percentage of cell viability against drug concentration and determine the IC50 value.
-
b) Cell Cycle Analysis
To confirm that this compound induces cell cycle arrest, as expected from an RNR inhibitor.[2]
-
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
-
Protocol:
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the S-phase would be indicative of RNR inhibition.
-
In Vivo Validation
In vivo studies are crucial to assess the therapeutic efficacy and safety of a drug candidate in a living organism.[12][13][14]
a) Xenograft Mouse Model
-
Objective: To evaluate the antitumor efficacy of this compound in a xenograft mouse model.[15]
-
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.[7]
-
Treatment: Once tumors reach a palpable size, treat the mice with this compound, hydroxyurea, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
b) Toxicology Studies
-
Objective: To assess the potential toxicity of this compound.
-
Protocol:
-
Dosing: Administer increasing doses of this compound to healthy mice.
-
Observation: Monitor the mice for any signs of toxicity, including changes in behavior, weight loss, or mortality.
-
Analysis: Collect blood samples for hematological and biochemical analysis. Perform histopathological examination of major organs.
-
Future Directions: Clinical Translation
Should this compound demonstrate promising preclinical efficacy and an acceptable safety profile, the subsequent step would be to advance it into clinical trials.[16][17][18][19] Phase I trials would focus on safety and dosage in a small group of patients, followed by larger Phase II and III trials to evaluate efficacy against standard treatments.[18][20]
Conclusion
The validation of this compound as a novel anticancer agent requires a systematic and rigorous approach. Based on its structural similarity to hydroxyurea, it holds the potential to be a potent RNR inhibitor with an improved therapeutic index. The experimental framework outlined in this guide provides a clear path for researchers to thoroughly investigate its efficacy and safety, ultimately determining its potential for clinical application in the fight against cancer.
References
- Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed. (2025, July 4). Future Medicinal Chemistry. [Link]
- Ribonucleotide reductase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
- What are RNR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - Frontiers. (2012, April 17). Frontiers in Oncology. [Link]
- Targeting ribonucleotide reductase for cancer therapy - Taylor & Francis. (2013, October 1). Expert Opinion on Therapeutic Targets. [Link]
- N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. (2024, April 26).
- Hydroxyurea: a key player in cancer chemotherapy - PubMed. (2012, January). Expert Review of Anticancer Therapy. [Link]
- A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC. (2011, March 21). Journal of Visualized Experiments. [Link]
- Hydroxyurea—The Good, the Bad and the Ugly - PMC - NIH. (2021, July 19). International Journal of Molecular Sciences. [Link]
- BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed. (2024, September 5). European Journal of Pharmacology. [Link]
- Exploring the landscape of current in vitro and in vivo models and their relevance for targeted radionuclide theranostics - NIH. (2023, November 29). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
- Phase 2 REVIVE Clinical Trial for Polycythemia Vera - YouTube. (2025, January 22). YouTube. [Link]
- Patient-Derived In Vitro and In Vivo Models of Cancer - PMC - NIH. (2023, September 27). Cancers. [Link]
- Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - Frontiers. (2025, May 7). Frontiers in Immunology. [Link]
- Cancer Models - Charles River Laboratories. (n.d.).
- Hydroxyurea and trimidox enhance the radiation effect in human pancreatic adenocarcinoma cells - PubMed. (2000, January-February). Anticancer Research. [Link]
- Towards a scaled-up T cell-mediated cytotoxicity assay in 3D cell culture using microscopy - bioRxiv. (2019, November 14). bioRxiv. [Link]
- In vitro and in vivo anti-angiogenic effects of hydroxyurea - PubMed. (2014, June 9). Journal of Thrombosis and Haemostasis. [Link]
- Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics - ResearchGate. (2025, August 6).
- Busulfan versus hydroxyurea in long-term therapy of chronic myelogenous leukemia - PubMed. (1982, November 1). Cancer. [Link]
- Phase 1 Clinical Trial of a New BTK Degrader for CLL - Dr. Alexey Danilov and Dr. Nirav Shah - YouTube. (2025, July 31). YouTube. [Link]
- In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - MDPI. (2023, April 7). International Journal of Molecular Sciences. [Link]
- Explore Clinical Trials - Exelixis Medical Affairs. (n.d.). Exelixis. [Link]
- Phase I clinical trial using stem cells to combat Parkinson's disease progression. (2023, October 19). VjNeurology. [Link]
- Study Details Page - Abbvie Clinical Trials. (n.d.). AbbVie. [Link]
Sources
- 1. Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 4. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 9. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell health assays | Abcam [abcam.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Exploring the landscape of current in vitro and in vivo models and their relevance for targeted radionuclide theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived In Vitro and In Vivo Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 18. vjneurology.com [vjneurology.com]
- 19. Study Details Page [abbvieclinicaltrials.com]
- 20. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Benzyloxyurea and Carboplatin: A Guide for Researchers
For Immediate Release
In the landscape of oncology drug development, the exploration of novel anti-cancer agents is paramount. This guide provides a detailed head-to-head comparison of benzyloxyurea, a derivative of hydroxyurea, and carboplatin, a well-established platinum-based chemotherapeutic. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction: Two Distinct Approaches to Cancer Therapy
Carboplatin, a second-generation platinum compound, has been a cornerstone of cancer treatment for decades, particularly for ovarian, lung, head and neck, and brain cancers.[1] Its efficacy stems from its ability to form covalent DNA adducts, leading to intra- and interstrand crosslinks that inhibit DNA replication and transcription, ultimately inducing programmed cell death (apoptosis).[2][3] Developed as an analog of cisplatin, carboplatin offers a similar mechanism of action but with a more favorable toxicity profile, notably reduced nephrotoxicity.[1]
In contrast, this compound is a less-studied derivative of hydroxyurea. Hydroxyurea is a well-known inhibitor of ribonucleotide reductase, an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[4] By depleting the pool of deoxyribonucleotides, hydroxyurea selectively inhibits DNA synthesis, causing cell death in the S phase of the cell cycle.[4] As an O-protected derivative of hydroxyurea, this compound is hypothesized to exert its anticancer effects through a similar mechanism, although direct evidence is still emerging.[5]
Chemical and Physical Properties
A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their distinct mechanisms of action.
| Feature | This compound | Carboplatin |
| Chemical Name | N-(Benzyloxy)urea | cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II) |
| Molecular Formula | C8H10N2O2 | C6H12N2O4Pt |
| Molecular Weight | 166.18 g/mol | 371.25 g/mol |
| Structure | A urea molecule with a benzyloxy group attached to one of the nitrogen atoms. | A platinum atom complexed with two ammonia groups and a bidentate dicarboxylate ligand.[1] |
Mechanism of Action: A Tale of Two Targets
The anti-cancer activity of this compound and carboplatin arises from their interaction with different cellular components and pathways.
This compound: Targeting the Building Blocks of DNA
As a derivative of hydroxyurea, this compound's primary mechanism of action is presumed to be the inhibition of ribonucleotide reductase (RNR).[4][5] RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides. Its inhibition leads to a depletion of the cellular pool of these essential DNA precursors, thereby stalling DNA replication and inducing cell cycle arrest in the S phase.[4][6] This ultimately triggers apoptosis in rapidly dividing cancer cells.[5]
Recent studies have also suggested that hydroxyurea can generate reactive oxygen species (ROS), which may contribute to its cytotoxic effects by directly damaging DNA and other cellular components.[7] It is plausible that this compound may share this secondary mechanism.
Figure 1. Proposed mechanism of action for this compound.
Carboplatin: Directly Damaging the Genetic Code
Carboplatin exerts its cytotoxic effects by directly interacting with DNA.[2] After entering the cell, the dicarboxylate ligand of carboplatin is slowly replaced by water molecules in a process called aquation. This generates a reactive, positively charged platinum complex that readily binds to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[4] This binding leads to the formation of intrastrand and interstrand DNA cross-links.[2] These cross-links distort the DNA double helix, interfering with essential cellular processes like replication and transcription, ultimately triggering apoptotic cell death.[2][3]
Figure 2. Mechanism of action for Carboplatin.
Preclinical Efficacy: An Indirect Comparison
Direct head-to-head preclinical studies comparing this compound and carboplatin are not currently available in the published literature. However, by examining their individual activities against similar cancer cell lines, an indirect comparison can be drawn.
This compound: Promising Activity in Colon Cancer
Preclinical studies have demonstrated the antiproliferative activity of this compound against the SW620 metastatic colon cancer cell line.[5] Treatment with this compound was shown to induce cell cycle perturbations and apoptosis in these cells.[5] While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound are not widely reported, its demonstrated activity warrants further investigation across a broader range of cancer cell lines.
Carboplatin: Broad-Spectrum Efficacy
Carboplatin has undergone extensive preclinical evaluation and has demonstrated broad-spectrum anti-tumor activity.[1][2] Its efficacy has been established in numerous cancer cell lines and in vivo models. For comparative context, the IC50 values for carboplatin can vary significantly depending on the cell line and the assay used. For instance, in some ovarian cancer cell lines, the IC50 can range from 0.5 to 1.6 µg/mL.[4] In endometrial adenocarcinoma cell lines, IC50 values have been reported to be between 0.096 and 1.20 µg/mL.[3]
Table 1: Summary of Preclinical Characteristics
| Characteristic | This compound | Carboplatin |
| Primary Target | Ribonucleotide Reductase (presumed)[4][5] | DNA[2] |
| Mechanism | Inhibition of DNA precursor synthesis[4][5] | DNA alkylation and cross-linking[2] |
| Cell Cycle Specificity | S-phase specific[4] | Cell cycle non-specific[8] |
| Reported Activity | Antiproliferative in SW620 colon cancer cells[5] | Broad-spectrum activity against various cancers[1] |
| Toxicity Profile | Not well-characterized | Myelosuppression is dose-limiting; less nephrotoxic than cisplatin[1] |
Experimental Protocols for In Vitro Evaluation
To facilitate further research and direct comparisons, this section provides detailed, step-by-step methodologies for key in vitro experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and carboplatin in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Figure 3. Workflow for the MTT Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or carboplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Future Directions and Conclusion
While carboplatin remains a vital tool in the oncologist's arsenal, the emergence of novel compounds like this compound highlights the continuous search for more effective and less toxic cancer therapies. The presumed mechanism of this compound as a ribonucleotide reductase inhibitor positions it as a potentially valuable agent, particularly in combination with DNA-damaging agents like carboplatin, where it could synergistically enhance efficacy.
However, significant research is required to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
-
Directly confirming the inhibition of ribonucleotide reductase by this compound.
-
Determining its IC50 values across a wide panel of cancer cell lines.
-
Conducting in vivo efficacy and toxicology studies to establish its therapeutic window.
-
Performing head-to-head preclinical studies against established chemotherapeutics like carboplatin.
This guide provides a foundational comparison based on the currently available data. It is our hope that this analysis will stimulate further research into the potential of this compound as a novel anti-cancer agent and encourage the direct comparative studies necessary to define its place in the therapeutic landscape.
References
[1] National Cancer Institute. (n.d.). Carboplatin. National Cancer Institute. Retrieved from a valid URL. [2] Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [3] Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [4] Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10. [5] Perkovic, I., Zorc, B., & Mintas, M. (2001). Amino acid and dipeptide derivatives of N-benzyloxy-and N-hydroxy-urea: synthesis and preliminary cytostatic evaluation. Molecules, 6(12), 951-959. [8] MedChemExpress. (n.d.). Carboplatin. Retrieved from a valid URL. [6] Ly, T., Miller, J. H., & Holloway, J. K. (2017). The role of ribonucleotide reductase in the S-phase checkpoint. Genes, 8(1), 16. [7] Singh, A., & Xu, Y. J. (2016). The cell cycle: a universal cancer target. Molecular cancer research, 14(11), 1047-1064.
Sources
- 1. Preclinical antitumor and toxicologic profile of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies identifying carboplatin as a viable cisplatin alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Assessing the Off-Target Effects of Benzyloxyurea
A Comparative Analysis of Ribonucleotide Reductase Inhibitors
For researchers and drug development professionals navigating the complexities of small molecule inhibitors, understanding the full spectrum of a compound's cellular interactions is paramount. This guide provides an in-depth technical comparison of benzyloxyurea, a ribonucleotide reductase (RNR) inhibitor, and its alternatives. By examining the methodologies for assessing off-target effects and presenting available data, this document aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.
Introduction: The Double-Edged Sword of RNR Inhibition
Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[1][2] This makes it a prime target for anti-cancer and antiviral therapies.[3][4] this compound, a derivative of hydroxyurea, belongs to a class of drugs that inhibit RNR, thereby impeding cell proliferation.
While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen toxicities or even present new therapeutic opportunities.[5] Therefore, a thorough assessment of a drug's selectivity is a cornerstone of modern drug development. This guide will explore the known and potential off-target effects of this compound, benchmarked against its close analog, hydroxyurea, and other notable RNR inhibitors, gemcitabine and triapine.
The Landscape of Off-Target Assessment: A Multi-Pronged Approach
A comprehensive evaluation of off-target effects requires a combination of computational and experimental strategies. Each method offers unique insights into the promiscuity of a small molecule.
Conceptual Workflow for Off-Target Profiling
Figure 1: A generalized workflow for identifying and validating off-target effects of small molecules.
In Silico Prediction: The First Line of Inquiry
Computational methods provide an initial, cost-effective screen for potential off-target interactions.[6][7] These approaches can be broadly categorized as:
-
Ligand-based methods: These compare the chemical structure of the query molecule (this compound) to databases of compounds with known protein targets. Similar structures are presumed to have similar targets.
-
Structure-based methods (Docking): If the three-dimensional structure of a potential off-target protein is known, computational docking can predict the binding affinity of the small molecule to that protein.
For this compound, its structural similarity to hydroxyurea suggests that it may share some of the same off-targets. Hydroxyurea is known to have effects beyond RNR inhibition, including the alteration of enzymes that use metals as catalytic agents.[5]
In Vitro Experimental Validation: From Proteins to Cells
Experimental validation is crucial to confirm the predictions made by in silico models and to discover novel off-targets.
A. Biochemical Assays: Kinase Profiling
Kinases are a large family of enzymes that are common off-targets for small molecule drugs.[8][9] Kinase profiling panels screen a compound against hundreds of purified kinases to determine its inhibitory activity. This provides a broad overview of the compound's selectivity.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within a cellular context.[10][11][12][13][14] The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand. By heating cells treated with a drug and measuring the amount of soluble protein at different temperatures, a "melting curve" can be generated. A shift in this curve compared to untreated cells indicates target engagement.
CETSA Experimental Workflow
Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
C. Chemical Proteomics
Chemical proteomics aims to identify the full spectrum of protein interactions of a small molecule in a complex biological sample.[15][16] Two common approaches are:
-
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families.
-
Compound-Centric Chemical Proteomics (CCCP): In this approach, the drug of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Comparative Analysis of RNR Inhibitors
To contextualize the potential off-target profile of this compound, it is compared with three other RNR inhibitors: hydroxyurea, gemcitabine, and triapine.
| Compound | Primary Target | Known/Potential Off-Targets |
| This compound | Ribonucleotide Reductase (RNR) | Largely uncharacterized. Likely shares some off-targets with hydroxyurea due to structural similarity. |
| Hydroxyurea | Ribonucleotide Reductase (RNR)[5] | Enzymes with metal cofactors, potential for DNA damage and oxidative stress with prolonged exposure.[5] |
| Gemcitabine | Ribonucleotide Reductase (RNR) and DNA Polymerase[17] | Can be incorporated into DNA and RNA, leading to chain termination. Off-target kinase activities have been explored.[18][19] |
| Triapine | Ribonucleotide Reductase (RNR)[20] | Potent iron chelator.[21] Can inhibit cyclin-dependent kinase (CDK) activity.[11] |
Table 1: Comparison of the primary target and known or potential off-targets of selected ribonucleotide reductase inhibitors.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Purified, active protein kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
-
Reaction Termination and Washing:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
-
Signal Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the target engagement of this compound in intact cells.
Materials:
-
Cell culture medium and reagents
-
Cell line of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (RNR)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (RNR) in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature to generate melting curves for the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion and Future Directions
The assessment of off-target effects is a critical and ongoing process in drug discovery and development. While this compound's primary target is established as ribonucleotide reductase, its broader selectivity profile remains largely unexplored. Based on its structural similarity to hydroxyurea, a prudent starting point would be to investigate its effects on metalloenzymes.
For a comprehensive understanding, a systematic approach employing the in silico and in vitro methods detailed in this guide is recommended. Kinase profiling will reveal any unintended interactions with this major class of signaling proteins, while CETSA can provide definitive evidence of target engagement in a cellular environment. Furthermore, unbiased chemical proteomics approaches hold the potential to uncover entirely novel off-targets, which could be crucial for predicting potential toxicities or identifying new therapeutic applications.
By rigorously characterizing the off-target profile of this compound and comparing it to established and novel RNR inhibitors, researchers can build a more complete picture of its mechanism of action and pave the way for its safer and more effective use in research and medicine.
References
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Nature Reviews Molecular Cell Biology, 13(6), 355-368.
- Creative Diagnostics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Cree, I. A. (2011). A screen to identify kinase inhibitors that modify gemcitabine cytotoxicity in pancreatic cancer (PANC1 cell line). ResearchGate.
- Deshwal, S., & Kumar, A. (2013). Development of ribonucleotide reductase inhibitors: a review on structure activity relationships. Bentham Science Publishers.
- Drew, L. (2018). Using scalable proteomic tools for drug discovery. Broad Institute.
- El-Sayed, M. A., & El-Gazzar, M. G. (2025). Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development. Future Medicinal Chemistry.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
- H-G, L., & et al. (2022). Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study. PubMed.
- H-G, L., & et al. (2022). Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study. National Institutes of Health.
- Jaffe, J. D., & et al. (2018). Proteomic Profiling With Two Platforms Provides Complementary Gene, Protein, Phenotype Links. GenomeWeb.
- Lankelma, J., & et al. (2020). Ribonucleotide Reductases: Structure, Chemistry, and Metabolism Suggest New Therapeutic Targets. Annual Reviews.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
- Mestres, J., & Gregori-Puigjané, E. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
- Mishra, R., & et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. National Institutes of Health.
- Molinari, A., & et al. (2014). Triapine disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors. PubMed.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Shao, J., & et al. (2005). Determination of the potency and subunit-selectivity of ribonucleotide reductase inhibitors with a recombinant-holoenzyme-based in vitro assay. PubMed.
- Shao, J., Zhou, B., Zhu, L., Di Bilio, A. J., Su, L., Yuan, Y. C., Ren, S., Lien, E. J., Shih, J., & Yen, Y. (2005). Determination of the potency and subunit-selectivity of ribonucleotide reductase inhibitors with a recombinant-holoenzyme-based in vitro assay. Biochemical Pharmacology, 69(4), 627-635.
- Tholander, F., & Sjöberg, B. M. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. PubMed.
- Tholander, F., & Sjöberg, B. M. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. National Institutes of Health.
- U.S. Food and Drug Administration. (n.d.). Genomic Determinants of Pirtobrutinib Resistance in Refractory CLL: BRUIN Analysis. Targeted Oncology.
- van Bergen, W. (2025). A game changer in cancer kinase target profiling. ASBMB.
- van der Meer, P. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- van Dinter, T. G., & et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
- van Dinter, T. G., & et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Yen, Y., & et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. PubMed.
- Zając, K., & et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. National Institutes of Health.
- Zimmer, M., & et al. (2011). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. MDPI.
- Zimmer, M., & et al. (2011). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. National Institutes of Health.
Sources
- 1. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships. | Semantic Scholar [semanticscholar.org]
- 2. A Phase I Dose-Escalation Study of Clofarabine in Patients with Relapsed or Refractory Low-Grade or Intermediate-Grade B-Cell or T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clofarabine induces ERK/MSK/CREB activation through inhibiting CD99 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triapine Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clofarabine exerts antileukemic activity against cytarabine‐resistant B‐cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triapine disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. Molecular profiling and specific targeting of gemcitabine-resistant subclones in heterogeneous pancreatic cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clofarabine Targets the Large Subunit (α) of Human Ribonucleotide Reductase in Live Cells by Assembly into Persistent Hexamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the potency and subunit-selectivity of ribonucleotide reductase inhibitors with a recombinant-holoenzyme-based in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring Protein Kinase Inhibitors: Potentiating Gemcitabine Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Molecular Target of Benzyloxyurea: A Comparative Methodological Analysis
As a Senior Application Scientist, a critical aspect of my role involves guiding research teams through the rigorous process of drug discovery and validation. A recurring challenge is the definitive confirmation of a compound's molecular target. Misidentification can lead to costly failures in later-stage clinical trials, often due to a lack of efficacy or unforeseen toxicity stemming from uncharacterized off-target effects.[1][2][3] This guide provides an in-depth, comparative framework for validating the molecular target of benzyloxyurea, a compound structurally related to the well-known drug hydroxyurea.
Our central hypothesis is that this compound, like its analogue hydroxyurea, exerts its primary biological effects through the inhibition of Ribonucleotide Reductase (RNR) .[4][5][6] RNR is the rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[7][8][9] This function places RNR at the heart of cellular proliferation, making it a well-established and critical target for anti-cancer and cytoreductive therapies.[6][10]
This document moves beyond a simple listing of protocols. It is designed to explain the causality behind experimental choices, presenting a self-validating system where multiple, orthogonal approaches converge to build a high-confidence case for target engagement and validation.
The Imperative of Multi-Faceted Target Validation
Before committing to extensive preclinical and clinical development, we must build an unassailable body of evidence linking this compound to RNR. The goal of target validation is to prove that modulating the proposed target with the compound leads directly to the desired therapeutic effect.[11][12][13] A rigorous validation pipeline serves two primary functions:
-
Confirmation of "On-Target" Efficacy: It establishes that the compound's mechanism of action (MoA) proceeds through the intended biological target.[14]
-
De-risking through "Off-Target" Interrogation: It proactively identifies unintended interactions that could lead to toxicity or confound the interpretation of results.[1][2]
Our approach will therefore be layered, starting with direct biochemical evidence and moving through complex cellular and genetic systems to confirm the link between target, compound, and phenotype.
Methodology Comparison: A Triangulation Approach to Validation
We will employ a three-pronged strategy to validate RNR as the target of this compound: direct biochemical inhibition, in-cell target engagement, and genetic phenocopying. Each pillar provides a unique line of evidence, and together they form a robust, cross-validating argument.
Pillar 1: Direct Biochemical Assays – Proving a Direct Interaction
The foundational step is to demonstrate that this compound can directly inhibit the enzymatic activity of purified RNR in a cell-free environment. This confirms a direct molecular interaction, independent of cellular complexity.
Principle: These assays measure the conversion of a ribonucleotide substrate (e.g., CDP) to its deoxyribonucleotide product (dCDP) by the purified RNR enzyme. A successful inhibitor will reduce the rate of this conversion in a dose-dependent manner.
Experimental Comparison:
-
Traditional Radioactive Assay: Utilizes a radiolabeled substrate like [¹⁴C]CDP. The reaction product is separated and quantified via scintillation counting. While highly sensitive, it requires handling of radioactive materials.[7]
-
LC-MS/MS-Based Assay: A modern, non-radioactive alternative that uses liquid chromatography-tandem mass spectrometry to separate and quantify the deoxyribonucleotide product. This method offers high specificity and the ability to measure all four substrate conversions simultaneously.[8]
Table 1: Comparison of RNR Inhibitor Potency in a Biochemical Assay
| Compound | Putative Target | IC₅₀ (µM) | Assay Method |
| This compound | Ribonucleotide Reductase | Hypothetical Value: 25 | LC-MS/MS |
| Hydroxyurea (Positive Control) | Ribonucleotide Reductase | ~50-100 | LC-MS/MS |
| Gemcitabine (Positive Control) | Ribonucleotide Reductase | ~5-15 | LC-MS/MS |
| Compound X (Negative Control) | Kinase Y | > 1000 | LC-MS/MS |
Note: IC₅₀ values are illustrative and depend on specific assay conditions.
Protocol 1: Biochemical RNR Activity Assay (LC-MS/MS)
This protocol outlines a method to determine the IC₅₀ of this compound against purified human RNR.
1. Reagents and Materials:
- Purified human RNR R1 and R2 subunits.
- Assay Buffer: 50 mM HEPES (pH 7.2), 6 mM DTT, 4 mM Mg-acetate, 2 mM ATP.[7]
- Substrate: 100 µM Cytidine Diphosphate (CDP).
- This compound and control compounds (dissolved in DMSO).
- Methanol (for quenching).
- LC-MS/MS system.
2. Procedure:
- Prepare serial dilutions of this compound and control compounds in DMSO.
- In a 96-well plate, combine Assay Buffer, purified RNR R1 and R2 subunits.
- Add diluted compounds to the wells (final DMSO concentration <1%). Incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the CDP substrate.
- Allow the reaction to proceed for 30 minutes at 37°C.[7]
- Quench the reaction by adding an equal volume of ice-cold methanol.
- Centrifuge the plate to pellet the precipitated protein.
- Analyze the supernatant for dCDP product formation using a calibrated LC-MS/MS method.[8]
3. Data Analysis:
- Calculate the percentage of RNR inhibition for each compound concentration relative to the vehicle (DMSO) control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Pillar 2: Cellular Target Engagement – Proving Interaction in a Live Cell
While a biochemical assay confirms direct inhibition, it doesn't prove the compound can reach and bind its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to demonstrate this crucial step.[15][16]
Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[17][18] In CETSA, cells are treated with the compound and then heated across a temperature gradient. A successful drug-target interaction results in more target protein remaining in the soluble fraction at higher temperatures compared to untreated cells.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol details the steps to observe a thermal shift in RNR upon this compound treatment.
1. Cell Treatment:
- Seed a suitable cell line (e.g., HeLa or K562) and grow to ~80% confluency.
- Treat cells with a high concentration of this compound (e.g., 10-20x the expected cellular IC₅₀) or vehicle (DMSO) for 2-4 hours.[15]
2. Heating Step:
- Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by 3 minutes of cooling at 4°C.[15]
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (supernatant) from the precipitated protein by ultracentrifugation.
- Transfer the supernatant to new tubes and determine the protein concentration.
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the RRM1 or RRM2 subunit of RNR, followed by an appropriate HRP-conjugated secondary antibody.[19]
- Detect the signal and quantify the band intensity for each temperature point.
5. Data Analysis:
- For both vehicle and this compound-treated samples, plot the normalized band intensity against temperature.
- Fit the data to a Boltzmann sigmoidal equation to generate "melting curves" and determine the melting temperature (Tm).
- The difference in Tm between the treated and vehicle samples (ΔTm) represents the thermal stabilization induced by the compound, confirming target engagement.
Table 2: Expected CETSA Results for this compound
| Treatment | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | RNR (RRM1) | 52.1°C | - | Baseline thermal stability |
| This compound | RNR (RRM1) | 56.3°C | +4.2°C | Significant target engagement |
| Vehicle (DMSO) | GAPDH (Control) | 60.5°C | - | No effect on control protein |
| This compound | GAPDH (Control) | 60.7°C | +0.2°C | No engagement with control |
Pillar 3: Genetic Approaches – Does the Phenotype Match?
The most definitive validation links the drug's biological effect to the target's function. If inhibiting RNR with this compound causes a specific phenotype (e.g., cell cycle arrest), then genetically reducing RNR levels should cause the same phenotype. This approach, often called phenocopying, provides powerful evidence that the drug's effects are on-target.[12][20][21]
Principle: Genetic tools like RNA interference (RNAi) or CRISPR-Cas9 are used to reduce or eliminate the expression of the target protein (RNR).[20][22] The cellular consequences are then compared to the effects of treatment with the compound. A high degree of similarity strongly supports the proposed mechanism of action.
Logical Framework for Genetic Validation
Caption: Logic of using genetic tools to phenocopy a drug's effect.
Protocol 3: Target Validation via shRNA-mediated Knockdown
This protocol provides a workflow for comparing the effects of RNR knockdown with this compound treatment.
1. shRNA Vector Transduction:
- Obtain lentiviral vectors containing at least two independent shRNAs targeting the RRM1 subunit of RNR and a non-targeting control shRNA.
- Produce lentiviral particles and transduce the target cell line.
- Select for successfully transduced cells using an appropriate marker (e.g., puromycin).
2. Knockdown Validation:
- Culture the stable cell lines (RRM1-shRNA-1, RRM1-shRNA-2, Control-shRNA).
- Harvest a portion of the cells and confirm RRM1 protein knockdown via Western Blot.
3. Phenotypic Comparison:
- Cell Proliferation Assay: Seed all three cell lines at a low density. Monitor cell growth over 5-7 days using a standard viability assay (e.g., CellTiter-Glo). In parallel, treat the Control-shRNA cell line with a dose-response of this compound.
- Cell Cycle Analysis: Treat the Control-shRNA line with this compound for 24 hours. Harvest all three cell lines, fix, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry. RNR inhibition is expected to cause an S-phase arrest.[4]
4. Data Analysis:
- Compare the proliferation curves of the knockdown cells to the this compound-treated control cells.
- Compare the cell cycle profiles. The percentage of cells in the S-phase should be significantly increased in both the RNR knockdown and this compound-treated cells compared to the control.
Table 3: Expected Phenotypic Comparison Results
| Condition | Proliferation Rate (% of Control) | % Cells in S-Phase | Interpretation |
| Control shRNA + Vehicle | 100% | 35% | Baseline |
| Control shRNA + this compound | 45% | 68% | Drug-induced phenotype |
| RRM1 shRNA #1 | 48% | 71% | Genetic phenocopy |
| RRM1 shRNA #2 | 52% | 65% | Genetic phenocopy (confirmatory) |
Probing Selectivity: Are There Off-Targets?
Confirming on-target activity is only half the battle. A good chemical probe or drug candidate should be highly selective.[23] Given that many small molecule inhibitors promiscuously bind to the ATP pockets of kinases, a standard and crucial step is to screen this compound against a broad panel of kinases.[24]
Principle: The compound is tested at one or more concentrations against hundreds of purified kinases in biochemical assays. The percent inhibition for each kinase is measured, generating a selectivity profile.
Table 4: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 10 µM | Selectivity Concern |
| RNR (Assay Control) | 95% | On-Target |
| ABL1 | < 5% | Low |
| AKT1 | < 10% | Low |
| BRAF | 8% | Low |
| CDK2 | 12% | Low |
| EGFR | < 5% | Low |
| SRC | 7% | Low |
| Hypothetical Off-Target | 65% | High - Requires Follow-up |
Note: Data is for illustrative purposes. A comprehensive screen would include hundreds of kinases.[23]
A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases. If significant off-target hits are identified, further deconvolution experiments are necessary to determine if they contribute to the compound's cellular phenotype.
Comparison with Alternatives
No validation is complete without contextualizing the compound against existing alternatives.
Table 5: this compound vs. Hydroxyurea and Other RNR Inhibitors
| Feature | This compound | Hydroxyurea | Gemcitabine |
| Primary Target | Ribonucleotide Reductase | Ribonucleotide Reductase[4][6] | Ribonucleotide Reductase |
| Mechanism | Quenches tyrosyl free radical | Quenches tyrosyl free radical in R2 subunit[4] | Chain termination after incorporation into DNA |
| Known Alternatives | - | Ruxolitinib, Interferons (for PV)[25][26][27] | Other nucleoside analogs |
| Potential Advantages | Potentially improved specificity or pharmacokinetic profile (to be determined) | Well-established clinical history | Different resistance profile |
Conclusion: Synthesizing a Coherent Validation Narrative
Validating the molecular target of a compound like this compound is not achieved through a single experiment. It requires the strategic application of orthogonal methodologies that, together, build a compelling and self-reinforcing case.
-
Biochemical assays confirm that this compound can directly inhibit RNR.
-
Cellular Thermal Shift Assays (CETSA) demonstrate that this compound engages RNR within the complex environment of a living cell.
-
Genetic knockdown studies show that reducing RNR levels phenocopies the biological effects of the drug, linking the target to the cellular outcome.
-
Broad selectivity screening provides confidence that these effects are not confounded by unintended off-target activities.
By following this multi-faceted, comparative guide, researchers can rigorously validate (or invalidate) ribonucleotide reductase as the primary molecular target of this compound, thereby making a data-driven decision on its potential for further development as a therapeutic agent.
References
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2022). Springer Protocols.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2021). MDPI.
- Molecular Target Validation in preclinical drug discovery. (2014). Drug Discovery World.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information.
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol.
- A Simple and Sensitive Ribonucleotide Reductase Assay. (n.d.).
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. (2020). PLOS ONE.
- Hydroxyurea Alternatives Compared. (n.d.). Drugs.com.
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. (2020). PLOS ONE.
- Cellular thermal shift assay. (n.d.). Wikipedia.
- A Pipeline for Drug Target Identification and Validation. (2016). Cold Spring Harbor Perspectives in Medicine.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2010). Current Drug Discovery Technologies.
- Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences.
- Mechanism of action of hydroxyurea. (1992). Seminars in Oncology.
- Hydrea Alternatives Compared. (n.d.). Drugs.com.
- Cutting-Edge Approaches to Target Identification and Validation. (2022). Biocompare.
- Treatment Options for PV Besides Hydroxyurea. (2024). Patient Power.
- Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus. (2021). Biochemistry.
- What is the mechanism of action of hydroxyurea? (2025). Dr. Oracle.
- Treating Polycythemia Vera That Doesn't Respond to Hydroxyurea. (2018). Cure Today.
- Inhibitors of Ribonucleotide Reductase Alter DNA Repair in Human Fibroblasts Through Specific Depletion of Purine Deoxynucleotide Triphosphates. (1984). Cell Biology and Toxicology.
- Therapeutic options for patients with polycythemia vera and essential thrombocythemia refractory/resistant to hydroxyurea. (2014). Journal of Hematology & Oncology.
- The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro. (2017). Molecular Cancer Therapeutics.
- Diversity in Overall Activity Regulation of Ribonucleotide Reductase. (2011). Journal of Biological Chemistry.
- Ribonucleotide reductase inhibitor. (n.d.). Wikipedia.
- The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. (2024). MDPI.
- What is the mechanism of Hydroxycarbamide? (2024). Patsnap Synapse.
- Mechanism of action of drugs for Sickle cell Anemia Treatment (Hydroxyurea and Pentoxifylline). (2024). YouTube.
- A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. (2016). Molecular Oncology.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal.
- Silencing of TMEM158 Inhibits Tumorigenesis and Multidrug Resistance in Colorectal Cancer. (2021). Taylor & Francis Online.
- A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. (2016). Molecular Oncology.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine.
- The use of novel selectivity metrics in kinase research. (2017). Future Medicinal Chemistry.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Chemical Biology.
- On-target and off-target-based toxicologic effects. (2010). International Journal of Toxicology.
- Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. (2018). Molecular Informatics.
- A quantitative analysis of kinase inhibitor selectivity. (2007). Nature Biotechnology.
- Target Validation. (n.d.). Sygnature Discovery.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
- How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 7. karger.com [karger.com]
- 8. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjbphs.com [wjbphs.com]
- 22. biocompare.com [biocompare.com]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. patientpower.info [patientpower.info]
- 26. curetoday.com [curetoday.com]
- 27. Therapeutic options for patients with polycythemia vera and essential thrombocythemia refractory/resistant to hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Drug Resistance: A Comparative Guide to Benzyloxyurea Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
In the intricate battle against cancer, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure. Understanding the nuances of cross-resistance—where resistance to one drug confers resistance to others—is paramount for developing effective therapeutic strategies. This guide provides an in-depth comparative analysis of cross-resistance studies involving benzyloxyurea, a ribonucleotide reductase (RNR) inhibitor, offering insights into its performance against resistant cancer cell lines and its potential to overcome existing treatment hurdles.
This compound: A Targeted Approach to Ribonucleotide Reductase Inhibition
This compound, a derivative of hydroxyurea, belongs to a class of drugs that target ribonucleotide reductase, the rate-limiting enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates—the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, this compound effectively halts DNA replication, preferentially targeting rapidly proliferating cancer cells.[2] The primary mechanism of action involves the quenching of a critical tyrosyl free radical within the R2 subunit of the RNR enzyme, rendering it inactive.[3]
dot
Caption: Mechanism of this compound Action on Ribonucleotide Reductase.
The Challenge of Hydroxyurea Resistance and the Quest for Alternatives
Hydroxyurea, the parent compound of this compound, has long been a therapeutic staple. However, its efficacy is often limited by the development of resistance.[4] The primary mechanisms of resistance to hydroxyurea involve the overexpression of the R2 subunit of RNR, driven by gene amplification, which effectively titrates out the inhibitory effect of the drug.[3] This has spurred the development of novel RNR inhibitors with the potential to overcome this resistance.
Cross-Resistance Profiles: How Does this compound Fare?
Understanding the cross-resistance profile of this compound is crucial for its clinical positioning. This involves evaluating its efficacy in cell lines that have developed resistance to other RNR inhibitors and different classes of anticancer drugs.
Activity in Hydroxyurea-Resistant Cell Lines
A critical question is whether this compound can overcome the most common mechanism of resistance to its parent compound. While direct, extensive comparative studies on this compound in a wide array of hydroxyurea-resistant cell lines are not abundantly available in the public domain, the principle of its action suggests a potential for retained sensitivity. The bulky benzyl group in this compound may alter its interaction with the RNR enzyme or cellular transport proteins compared to hydroxyurea, potentially circumventing some resistance mechanisms.
However, it is also plausible that the primary resistance mechanism to hydroxyurea, namely the overexpression of the target R2 subunit, would also confer a degree of cross-resistance to this compound, as both molecules target the same site. The extent of this cross-resistance would likely depend on the level of R2 overexpression and any subtle differences in the binding affinity of the two drugs.
A study on the leukemia L1210 cell line resistant to hydroxyurea (HU-7-S7) demonstrated a complex pattern of cross-resistance. These cells were cross-resistant to another RNR inhibitor, 2,3-dihydro-1H-pyrazolo[2,3-a]imidazole/Desferal, but remained sensitive to other inhibitors targeting the same R2 subunit, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone.[5] This highlights that resistance is not always a simple class-wide phenomenon and can be inhibitor-specific.
Comparison with Other Ribonucleotide Reductase Inhibitors
The landscape of RNR inhibitors is expanding, offering opportunities for comparative analysis.
-
Gemcitabine: This nucleoside analog also inhibits RNR, but through a different mechanism involving its diphosphate form binding to the R1 subunit.[1] Resistance to gemcitabine can arise from various mechanisms, including altered drug metabolism and transport.[6][7] A study on pancreatic carcinoma cells showed that hydroxyurea could decrease resistance to gemcitabine in cells with high RNR expression.[8] This suggests a potential for synergistic or sequential use of different RNR inhibitors. The activity of this compound in gemcitabine-resistant lines warrants investigation to determine if it can offer a therapeutic advantage.
-
Novel Inhibitors: Newer RNR inhibitors are being developed with the explicit goal of overcoming existing resistance. For instance, the novel inhibitor COH29 was shown to overcome both hydroxyurea and gemcitabine resistance in cancer cells, acting through a distinct mechanism of blocking the R1-R2 subunit interaction.[5] Another promising agent, Triapine, has demonstrated activity against hydroxyurea- and gemcitabine-resistant cells.[9] Comparative studies of this compound against these newer agents are needed to establish its relative efficacy.
Activity in Multidrug-Resistant (MDR) Cell Lines
A significant hurdle in cancer chemotherapy is multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10] These pumps actively transport a wide range of structurally diverse drugs out of the cancer cell, reducing their intracellular concentration and efficacy.
While specific data on this compound's susceptibility to MDR mechanisms is limited, the chemical properties of the benzyloxy group could influence its interaction with efflux pumps. A comparative analysis with other RNR inhibitors in MDR cell lines would be highly informative. For instance, some tyrosine kinase inhibitors have been shown to inhibit P-gp, thereby reversing multidrug resistance.[11] Investigating whether this compound possesses similar properties could unveil a dual mechanism of action.
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the cross-resistance profile of this compound, a series of well-defined in vitro experiments are essential.
Development of Drug-Resistant Cell Lines
dot
Caption: Workflow for generating drug-resistant cancer cell lines.
Protocol:
-
Cell Culture: Begin with a well-characterized, drug-sensitive parental cancer cell line (e.g., leukemia, breast, or pancreatic cancer).
-
Stepwise Drug Selection: Expose the cells to the selecting drug (e.g., hydroxyurea, gemcitabine) at a concentration close to the IC50 (the concentration that inhibits 50% of cell growth).
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and develop resistance. This process is typically carried out over several months.
-
Clonal Selection: Isolate and expand single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Confirmation of Resistance: Determine the IC50 of the selecting drug in the resistant cell line and compare it to the parental line to quantify the degree of resistance.
Cytotoxicity Assays for Comparative Analysis
Protocol:
-
Cell Seeding: Plate both the parental and resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and other comparator drugs (e.g., hydroxyurea, gemcitabine, doxorubicin). Include an untreated control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or MTS assay, to measure the number of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value for each drug in both the parental and resistant cell lines. The resistance factor (RF) can be calculated as the ratio of the IC50 in the resistant line to the IC50 in the parental line.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Parental Cell Line | Hydroxyurea-Resistant Line (RF) | Gemcitabine-Resistant Line (RF) | MDR Cell Line (RF) |
| Hydroxyurea | 100 | 1000 (10) | 110 (1.1) | 120 (1.2) |
| This compound | 80 | 400 (5) | 90 (1.1) | 150 (1.9) |
| Gemcitabine | 0.1 | 0.12 (1.2) | 5 (50) | 0.5 (5) |
| Doxorubicin | 0.05 | 0.06 (1.2) | 0.07 (1.4) | 2.5 (50) |
This table presents hypothetical data for illustrative purposes. Actual results would be determined experimentally.
Deciphering the Mechanisms: The Path Forward
The data from cross-resistance studies provide crucial initial insights. To build a comprehensive understanding, further mechanistic studies are necessary:
-
RNR Enzyme Activity Assays: Compare the inhibitory potency of this compound on RNR extracted from sensitive and resistant cells.
-
Gene and Protein Expression Analysis: Use techniques like qPCR and Western blotting to quantify the expression levels of RNR subunits (R1 and R2) and MDR-related proteins (e.g., P-gp) in resistant cell lines.
-
Drug Accumulation Studies: Employ methods such as HPLC or radiolabeled compounds to measure the intracellular concentration of this compound in sensitive versus resistant cells to determine if altered transport is a factor.
Conclusion: Positioning this compound in the Therapeutic Arsenal
The development of effective cancer therapies hinges on a deep understanding of drug resistance mechanisms. While direct comparative data for this compound remains an area for further research, the existing knowledge on hydroxyurea resistance provides a valuable framework. The structural modification in this compound offers the potential for an altered cross-resistance profile compared to its parent compound. Rigorous in vitro studies, following the protocols outlined in this guide, are essential to elucidate the specific patterns of cross-resistance and to identify cancer types and patient populations where this compound could offer a significant therapeutic advantage, particularly in the context of acquired resistance to other frontline therapies. The path to overcoming drug resistance is paved with such detailed, comparative investigations.
References
- Mechanisms of action of, and resistance to, important anticancer agents are briefly described.
- Resistance to Multiple Drugs.
- General Mechanisms of Drug Resistance.
- MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS.
- Resistance to Antineoplastic Tre
- Cross-resistance patterns in hydroxyurea-resistant leukemia L1210 cells.
- The Cell Killing Mechanisms of Hydroxyurea.
- Promising molecular mechanisms responsible for gemcitabine resistance in cancer.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
- Hydroxyurea decreases gemcitabine resistance in pancreatic carcinoma cells with highly expressed ribonucleotide reductase.
- Comparison of the Inhibitory Effects of Hydroxyurea, 5-fluorodeoxyuridine, 3,4-dihydroxybenzylamine, and Methotrex
- Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and He
- Multidrug Resistance in Cancer Cells: Focus on a Possible Strategy Plan to Address Colon Carcinoma Cells.
- Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and He
- Cytotoxicity effect of hydroxyurea and nanoliposomal hydroxyurea on...
- Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present.
- Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL-Specific Degrader DT2216.
- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitiz
- New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors.
- Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells.
- The Radiosensitivity Effect of Hydroxyurea on HT29 Cell Line Alireza Doroudi , Mostafa Erfani and Seyyed Mohammad Mousavinia.
- Mechanism of multidrug resistance in human tumour cell lines and complete reversion of cellular resistance.
- A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity.
- Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology.
- Molecular mechanisms of drug resistance involving ribonucleotide reductase: hydroxyurea resistance in a series of clonally related mouse cell lines selected in the presence of increasing drug concentr
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms of drug resistance involving ribonucleotide reductase: hydroxyurea resistance in a series of clonally related mouse cell lines selected in the presence of increasing drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Multiple Drugs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cross-resistance patterns in hydroxyurea-resistant leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyurea decreases gemcitabine resistance in pancreatic carcinoma cells with highly expressed ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
Overcoming Hydroxyurea Resistance: A Comparative Guide to Benzyloxyurea and Novel Ribonucleotide Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hydroxyurea Resistance
Hydroxyurea (HU) has long been a cornerstone in the treatment of myeloproliferative neoplasms and certain cancers, primarily due to its inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis.[1][2][3] By depleting the pool of deoxyribonucleotides, hydroxyurea effectively halts cell proliferation, particularly in rapidly dividing cancer cells.[2][3] However, its clinical efficacy is often hampered by the development of drug resistance.
The primary mechanism of hydroxyurea resistance is the overexpression of the RNR enzyme, particularly its R2 subunit (RRM2).[4] This is often a result of gene amplification, leading to an increased production of the RNR protein, which necessitates higher concentrations of hydroxyurea to achieve a therapeutic effect.[4] This acquired resistance poses a significant clinical challenge, prompting the search for novel RNR inhibitors that can circumvent this mechanism. This guide provides a comparative analysis of benzyloxyurea, a derivative of hydroxyurea, and other novel RNR inhibitors in the context of hydroxyurea-resistant cell lines.
This compound: A Promising Derivative with Enhanced Potency
This compound has emerged from efforts to chemically modify the hydroxyurea structure to improve its anticancer properties. A series of novel this compound derivatives have been synthesized by substituting different benzyls or phenyls on the N,N'-positions of hydroxyurea.[5][6]
Mechanism of Action
Like its parent compound, this compound's primary mechanism of action is the inhibition of ribonucleotide reductase.[5][6] Molecular docking studies have suggested that certain this compound derivatives have a stronger affinity for the R1 domain of RNR compared to hydroxyurea.[5][6] This enhanced binding affinity may translate to more potent inhibition of the enzyme and, consequently, greater anticancer activity.
Comparative Performance in Preclinical Models
While direct experimental data on the performance of this compound in well-characterized hydroxyurea-resistant cell lines is not extensively available in the public domain, studies on hydroxyurea-sensitive cancer cell lines have demonstrated the potential of this compound derivatives to surpass the efficacy of the parent compound.
In Vitro Efficacy of this compound Derivatives
Several this compound derivatives have shown promising anticancer activity against human and murine leukemia cell lines.[5][6] For instance, in studies using the K562 human leukemia cell line and the L1210 murine leukemia cell line, certain derivatives exhibited significantly lower IC50 values compared to hydroxyurea, indicating greater potency.[6]
| Compound | L1210 IC50 (µM) | K562 IC50 (µM) |
| Hydroxyurea | >100 | 29.83 |
| This compound Derivative 4g | 15.31 | 30.12 |
| This compound Derivative 4f' | 40.28 | 1.32 |
| This compound Derivative 4g' | >100 | 3.84 |
| (Data synthesized from Feng Ren, et al., Chemical & Pharmaceutical Bulletin, 2014)[6] |
Furthermore, flow cytometry studies have indicated that some this compound derivatives are more effective at inducing apoptosis in cancer cells than hydroxyurea.[5]
Novel Ribonucleotide Reductase Inhibitors Overcoming Hydroxyurea Resistance
The quest to overcome hydroxyurea resistance has led to the development of novel RNR inhibitors with distinct mechanisms of action. These compounds provide valuable insights into strategies for targeting RNR in resistant tumors and serve as a benchmark for the potential of next-generation inhibitors like this compound.
One such example is COH29 , a novel small-molecule inhibitor of RNR. Unlike hydroxyurea, which targets the tyrosyl free radical of the RRM2 subunit, COH29 is believed to block the formation of the RNR holoenzyme by binding to a novel pocket on the RRM2 subunit.[7] This different binding site and mechanism of action may explain its ability to overcome resistance to hydroxyurea and another RNR inhibitor, gemcitabine.[7]
Studies have shown that COH29 is effective in inhibiting the proliferation of a wide range of cancer cell lines, including those with acquired resistance to hydroxyurea.[7] This demonstrates that targeting different aspects of RNR function is a viable strategy to circumvent existing resistance mechanisms.
Signaling Pathways and Experimental Workflows
Ribonucleotide Reductase and DNA Synthesis Pathway
The following diagram illustrates the central role of ribonucleotide reductase in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme by agents like hydroxyurea and this compound leads to a depletion of dNTPs, causing replication stress and cell cycle arrest.
Workflow for Evaluating Drug Performance in Resistant Cell Lines
The following diagram outlines a typical experimental workflow for assessing the performance of a novel compound, such as a this compound derivative, in hydroxyurea-resistant cell lines.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydroxyurea synergizes with valproic acid in wild-type p53 acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of Benzyloxyurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, benzyloxyurea derivatives have emerged as a versatile scaffold, exhibiting a spectrum of biological activities. This guide provides a comprehensive comparison of their in vitro inhibitory potencies (IC50 values) against various biological targets, including cancer cell lines and enzymes such as urease. By presenting objective experimental data and delving into the underlying structure-activity relationships, this document aims to empower researchers in their pursuit of developing novel therapeutics.
Understanding the Therapeutic Potential of this compound Derivatives
This compound, a derivative of hydroxyurea, has garnered significant attention for its potential as an anticancer and enzyme-inhibiting agent. The core structure allows for diverse substitutions, leading to a wide array of derivatives with varying potencies and selectivities. This guide will focus on the comparative analysis of these derivatives, providing a clear overview of their performance against different biological targets.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of various this compound derivatives against different cancer cell lines. This data has been compiled from a study by Ren et al. (2014), which provides a systematic evaluation of a series of novel this compound derivatives.[1]
| Compound ID | Target Cell Line | IC50 (µM)[1] |
| Hydroxyurea (HU) | L1210 | 201.05 |
| K562 | 73.60 | |
| 4a | L1210 | 64.92 |
| K562 | 17.70 | |
| 4b | L1210 | 22.61 |
| K562 | 21.00 | |
| 4d | L1210 | >160 |
| K562 | 37.10 | |
| 4e | L1210 | 78.89 |
| K562 | 31.81 | |
| 4g | L1210 | 15.31 |
| K562 | 75.81 | |
| 4q | L1210 | 97.41 |
| K562 | 40.73 | |
| 4c' | L1210 | 50.44 |
| K562 | >160 | |
| 4f' | L1210 | >160 |
| K562 | 1.32 |
Insights into Anticancer Activity
The data reveals that several this compound derivatives exhibit significantly lower IC50 values compared to the parent compound, hydroxyurea, indicating enhanced anticancer activity.[1] For instance, compound 4g shows a remarkable potency against the L1210 murine leukemia cell line with an IC50 of 15.31 µM, a significant improvement over hydroxyurea's IC50 of 201.05 µM.[1] Similarly, compound 4f' demonstrates exceptional activity against the K562 human leukemia cell line with an IC50 of 1.32 µM.[1]
The structure-activity relationship (SAR) suggests that the nature and position of substituents on the benzyl and urea moieties play a crucial role in determining the cytotoxic potential. For example, the study by Ren et al. (2014) indicated that bulky substituents on the urea nitrogen could negatively impact the activity against both K562 and L1210 cell lines.[1]
Urease and Lipoxygenase Inhibition: An Area for Further Exploration
Mechanism of Action: A Glimpse into Cellular Pathways
The anticancer activity of this compound derivatives is believed to be multifaceted. One proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, similar to the action of hydroxyurea. Furthermore, recent studies on a novel benzoylurea derivative suggest an influence on the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation and migration in cancer.[7] This pathway's modulation can lead to a decrease in the expression of key proteins involved in cancer progression.
Below is a diagram illustrating the potential mechanism of action of a this compound derivative in cancer cells, highlighting its impact on the PI3K/Akt signaling pathway.
Caption: Potential anticancer mechanism of a this compound derivative via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the presented data, this section outlines the standard experimental protocols for assessing the biological activity of this compound derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, L1210) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT assay for determining anticancer activity.
Urease Inhibition Assay: Indophenol Method
The indophenol method is a colorimetric assay used to determine the activity of urease by quantifying the amount of ammonia produced.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of urease enzyme, urea substrate, and the test compounds (this compound derivatives).
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding the urea solution to the wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Color Development: Stop the reaction and induce color development by adding phenol-nitroprusside and alkaline hypochlorite reagents.
-
Absorbance Measurement: Measure the absorbance of the indophenol complex at a wavelength of approximately 630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.
Caption: Workflow of the urease inhibition assay using the indophenol method.
Conclusion and Future Directions
This guide provides a comparative overview of the inhibitory potency of this compound derivatives, with a primary focus on their anticancer activity. The presented data underscores the potential of this chemical scaffold in the development of novel therapeutic agents. While significant progress has been made in understanding their effects on cancer cells, the exploration of their activity against other targets, such as urease and lipoxygenase, remains a promising area for future research. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering further investigation and innovation in this exciting field of drug discovery.
References
- Zhang, X., et al. (2021).
- Amtul, Z., et al. (2019). IC50 value synthesized compounds for urease inhibition and antioxidant activity.
- Belhani, B., et al. (2023). IC50 values of anti-urease activity.
- Ren, F., et al. (2014).
- Khan, I., et al. (2018). IC 50 values of antioxidant, lipoxygenase inhibition and urease...
- Zeraik, M. L., et al. (2021). IC 50 values for the inhibition of lipoxygenase-1.
- Mustafa, G., et al. (2016). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
- Al-Salahi, R., et al. (2021). Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives.
- Werz, O., et al. (2005). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors...
- Aslam, H., et al. (2022). Enzyme inhibition activity (IC50 of compounds) of urease.
- Moghadam, E. S., et al. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. PMC. [Link]
- Hu, C., & Ma, S. (2018).
- Kot, M., & Zaborska, A. (2015). Recent advances in design of new urease inhibitors: A review. PMC. [Link]
- Sirim, D., et al. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study.
- Fakhri, S., et al. (2024). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. PMC. [Link]
- Upadhyay, L. S. B. (2013). Urease inhibitors: A review.
- Marwaha, A., et al. (2022). Chemistry and Mechanism of Urease Inhibition.
- Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. PubMed. [Link]
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]
- Abbas, A. A., et al. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
Sources
- 1. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative | Semantic Scholar [semanticscholar.org]
- 6. Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzoylurea derivative decreases TRPM7 channel function and inhibits cancer cells migration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anti-Proliferative Effects of Benzyloxyurea: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of benzyloxyurea. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating system to ensure data integrity and reproducibility. This document compares the efficacy of this compound against hydroxyurea, a well-established ribonucleotide reductase inhibitor, providing the necessary context for its potential as a therapeutic agent.
The Scientific Premise: Targeting the Engine of Proliferation
Uncontrolled cell proliferation is a hallmark of cancer.[1] A critical process fueling this rapid growth is the synthesis of new DNA, which requires a steady supply of deoxyribonucleotides (dNTPs). The enzyme responsible for producing these essential building blocks is ribonucleotide reductase (RNR).[2][3] RNR catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, a rate-limiting step in DNA synthesis.[2][3][4] Consequently, RNR is a prime target for anti-proliferative drugs.[3]
This compound, like its well-known analog hydroxyurea, is hypothesized to function as an RNR inhibitor.[5][6][7] These agents typically act by scavenging the tyrosyl free radical essential for the catalytic activity of the RRM2 subunit of the RNR enzyme.[5][7] By disrupting this process, this compound is expected to deplete the dNTP pool, leading to the stalling of DNA replication forks, S-phase cell cycle arrest, and ultimately, the inhibition of cell proliferation or induction of apoptosis.[2][5]
Caption: Proposed mechanism of this compound as a ribonucleotide reductase inhibitor.
Experimental Design: A Multi-Faceted Approach to Validation
To robustly validate the anti-proliferative effects of this compound, a multi-assay approach is essential. This guide proposes a direct comparison with hydroxyurea (positive control) and a vehicle control (e.g., DMSO) across various endpoints. The human breast adenocarcinoma cell line, MCF-7, is selected as the model system due to its well-characterized nature and extensive use in cancer research and drug screening.[8][9][10]
Caption: Overall workflow for validating the anti-proliferative effects of this compound.
Assessing Cell Viability and Metabolic Activity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12] The intensity of the purple color is directly proportional to the number of metabolically active cells.
Measuring DNA Synthesis Directly: The BrdU Incorporation Assay
To confirm that the observed effects are due to the inhibition of proliferation, it is crucial to measure DNA synthesis directly. The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this synthetic thymidine analog into newly synthesized DNA of actively dividing cells during the S-phase of the cell cycle.[13][14][15] The incorporated BrdU is then detected using specific antibodies, providing a precise measure of cell proliferation.[13][14]
Investigating Cell Cycle Perturbation: Propidium Iodide Staining
Given that RNR inhibition is expected to cause S-phase arrest, analyzing the cell cycle distribution is a critical validation step.[5][16][17] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[18][19] The fluorescence intensity of PI is directly proportional to the total DNA content within a cell.[19] By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[18]
Detecting Programmed Cell Death: The Annexin V Apoptosis Assay
A potent anti-proliferative agent may not only halt cell division but also induce apoptosis (programmed cell death). The Annexin V assay is a standard method for detecting early-stage apoptosis.[20] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[20][21] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[20][21][22] Co-staining with PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[21][23]
Data Presentation: A Comparative Overview
The following tables present hypothetical data to illustrate the expected outcomes from the described assays. The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | MTT Assay IC50 (µM) | BrdU Assay IC50 (µM) |
| This compound | 8.5 ± 0.7 | 5.2 ± 0.5 |
| Hydroxyurea | 15.2 ± 1.1[24] | 10.8 ± 0.9 |
| Vehicle (DMSO) | > 100 | > 100 |
Table 2: Cell Cycle Distribution after 24h Treatment (at IC50 Concentration)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 65% | 20% | 15% | < 2% |
| This compound | 25% | 60% | 10% | 5% |
| Hydroxyurea | 30% | 55% | 10% | 5% |
Table 3: Apoptosis Induction after 48h Treatment (at IC50 Concentration)
| Treatment | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle (DMSO) | 96% | 2% | 2% |
| This compound | 65% | 25% | 10% |
| Hydroxyurea | 70% | 22% | 8% |
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times based on their specific experimental conditions.
Protocol 1: MTT Cell Viability Assay[11][12][13][26][27]
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[25]
-
Compound Treatment: Prepare serial dilutions of this compound and hydroxyurea. Remove the old medium and add 100 µL of fresh medium containing the compounds or vehicle control to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25] Measure the absorbance at 570 nm using a microplate reader.[26] A reference wavelength of >650 nm can be used to subtract background.[11]
Protocol 2: BrdU Cell Proliferation Assay[14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The treatment duration can range from 24 to 72 hours.[14]
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[14]
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[14] This step is critical to expose the incorporated BrdU for antibody detection.[13]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of BrdU detection antibody solution and incubate for 1 hour at room temperature.[14]
-
Secondary Antibody and Substrate: Wash the wells. Add 100 µL of HRP-labeled secondary antibody solution and incubate for 1 hour. Wash again, then add 100 µL of TMB substrate and monitor color development.[14]
-
Stopping Reaction and Reading: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm.[14]
Protocol 3: Cell Cycle Analysis via PI Staining[19][20][28][29]
-
Cell Culture and Treatment: Culture MCF-7 cells in 6-well plates and treat with this compound, hydroxyurea, or vehicle at the desired concentration for 24 hours.
-
Harvesting: Harvest cells (including floating cells in the supernatant) by trypsinization. Collect approximately 1 x 10⁶ cells per sample.[19]
-
Fixation: Wash the cells with PBS. Fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at 4°C.[19]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to ensure only DNA is stained).[19][27]
-
Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark.[28] Analyze the samples on a flow cytometer, collecting data in a linear scale.[27] Use appropriate gating to exclude doublets.
Protocol 4: Apoptosis Detection via Annexin V/PI Staining[21][22][24][30]
-
Cell Culture and Treatment: Culture and treat cells as described for the cell cycle analysis protocol, typically for 48 hours.
-
Harvesting: Collect all cells, including the supernatant which may contain apoptotic bodies. Wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[22][23] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[23]
Conclusion
This guide outlines a rigorous, multi-pronged strategy for validating the anti-proliferative effects of this compound. By employing assays that measure metabolic activity (MTT), DNA synthesis (BrdU), cell cycle distribution (PI staining), and apoptosis (Annexin V), researchers can build a comprehensive and compelling case for the compound's mechanism of action. The direct comparison with hydroxyurea provides a crucial benchmark for evaluating its potency and potential as a novel therapeutic agent. Adherence to these detailed, self-validating protocols will ensure the generation of high-quality, reproducible data essential for advancing drug development.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- MTT assay protocol. (n.d.). Abcam.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- BrdU staining and BrdU assay protocol. (n.d.). Abcam.
- MTT (Assay protocol). (2023). Protocols.io.
- Propidium Iodide Cell Viability Flow Cytometry Protocol. (n.d.). R&D Systems.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
- BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray.
- The Annexin V Apoptosis Assay. (n.d.). University of Rochester Medical Center.
- BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. (n.d.). Thermo Fisher Scientific.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.
- Hydroxyurea regulates the development and survival of B16 Melanoma Cells by upregulating MiR-7013-3p. (n.d.). PMC.
- MCF7 - ECACC cell line profiles. (n.d.). Culture Collections.
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI.
- Antiproliferative assay: Significance and symbolism. (2025). IATE.
- MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion.
- A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. (n.d.). PMC.
- Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. (2024). PubMed.
- Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. (2024). ResearchGate.
- Hydroxyurea—The Good, the Bad and the Ugly. (2021). PMC.
- Ribonucleotide reductase inhibitor. (n.d.). Wikipedia.
- The Cell Killing Mechanisms of Hydroxyurea. (n.d.). MDPI.
- Ribonucleotide reductase inhibitor. (2026). Grokipedia.
- Drug action on ribonucleotide reductase. (n.d.). PubMed.
Sources
- 1. Antiproliferative assay: Significance and symbolism [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Drug action on ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. MCF7 | Culture Collections [culturecollections.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Hydroxyurea regulates the development and survival of B16 Melanoma Cells by upregulating MiR-7013-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Unlocking Synergistic Potential: A Comparative Guide to Benzyloxyurea in Combination Cancer Therapy
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Combination Therapy and the Promise of Benzyloxyurea
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that can enhance efficacy, overcome drug resistance, and minimize toxicity.[1] A key strategy in this paradigm is the targeting of fundamental cellular processes that are hallmarks of cancer, such as unchecked proliferation. One of the most critical enzymes in this process is ribonucleotide reductase (RNR), which is responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[2][3]
This compound, a derivative of hydroxyurea (HU), is a potent inhibitor of the RNR enzyme.[4][5] Like its parent compound, this compound is presumed to act by quenching the tyrosyl free radical at the active site of the RNR's M2 subunit, thereby halting DNA synthesis and inducing S-phase cell cycle arrest.[6][7] This mechanism of action makes this compound an attractive candidate for combination therapies. By depleting the dNTP pool, it can potentiate the effects of DNA-damaging agents and other chemotherapeutics that rely on the cell's replicative state for their cytotoxic effects.[6]
This guide provides a comprehensive comparison of the synergistic potential of this compound with established anticancer drugs. While direct experimental data for this compound in combination therapies is emerging, we will draw upon the extensive research on its parent compound, hydroxyurea, to provide a robust framework for understanding and evaluating these synergistic interactions. We will delve into the molecular mechanisms, present supporting preclinical data, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Central Hypothesis: How Ribonucleotide Reductase Inhibition Creates a Vulnerability
The central premise behind the synergistic potential of this compound lies in its ability to induce a state of "replication stress" within cancer cells. By inhibiting RNR, this compound creates a dNTP shortage, which stalls DNA replication forks.[8] This stalled replication activates DNA damage response (DDR) pathways, such as the ATR-Chk1 signaling cascade, as a survival mechanism.[9] However, this induced vulnerability can be exploited by other anticancer agents.
Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.
Synergistic Combinations: A Comparative Analysis
Here, we explore the synergistic potential of this compound (extrapolated from hydroxyurea data) with four major classes of anticancer drugs.
This compound and Platinum-Based Agents (e.g., Cisplatin)
Mechanistic Rationale: Cisplatin exerts its anticancer effect by forming DNA adducts, leading to DNA damage and apoptosis. A key mechanism of resistance to cisplatin is the cell's ability to repair this DNA damage. Hydroxyurea has been shown to synergize with cisplatin by inhibiting the DNA excision repair system, which is responsible for removing cisplatin-DNA adducts.[10] This inhibition leads to increased and persistent DNA interstrand cross-links, ultimately enhancing cisplatin's cytotoxicity.
Supporting Experimental Data (Hydroxyurea + Cisplatin):
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| Human Colon Carcinoma | Hydroxyurea + Cytarabine + Cisplatin | Synergistic Cytotoxicity | Not specified, but synergy demonstrated | [10] |
| Various Solid Tumors (Clinical) | Hydroxyurea + Cytarabine + Cisplatin | Responses in cisplatin-failed patients | Not applicable | [10][11] |
Experimental Workflow for Synergy Assessment:
Caption: A typical workflow for assessing drug synergy using the Combination Index method.
This compound and Anthracyclines (e.g., Doxorubicin)
Mechanistic Rationale: Doxorubicin has multiple anticancer mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). The synergy with RNR inhibitors like hydroxyurea is thought to arise from the potentiation of DNA damage and the cell cycle-specific effects. By arresting cells in the S-phase, this compound may increase their sensitivity to doxorubicin's DNA-damaging effects.
Supporting Experimental Data (Hydroxyurea + Other Agents): While direct synergy data for hydroxyurea and doxorubicin is less prevalent in the initial searches, the principle of combining an S-phase specific agent with a DNA-damaging agent is well-established.
Hypothetical Signaling Pathway for Synergy:
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
This compound and Taxanes (e.g., Paclitaxel)
Mechanistic Rationale: Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to G2/M phase arrest and apoptosis. While seemingly acting on a different cell cycle phase, the synergy with an S-phase inhibitor like hydroxyurea can be schedule-dependent. Pre-treatment with hydroxyurea can synchronize a population of cells in the S-phase. Upon removal of the RNR inhibitor, these cells can then proceed through the cell cycle more or less in unison, leading to a larger proportion of cells entering the G2/M phase where they are most sensitive to paclitaxel.
Supporting Experimental Data (Hydroxyurea + Paclitaxel): Clinical studies have explored the combination of paclitaxel and hydroxyurea, often in conjunction with radiation, for head and neck cancers, demonstrating the feasibility and activity of this combination.[12]
This compound and Antimetabolites (e.g., Gemcitabine)
Mechanistic Rationale: Gemcitabine is a nucleoside analog that, once phosphorylated, inhibits RNR and also gets incorporated into DNA, leading to chain termination. The synergy with hydroxyurea is particularly interesting as both target RNR. Studies have shown that pre-treatment with hydroxyurea can deplete the endogenous dNTP pools, which then leads to increased phosphorylation and incorporation of gemcitabine's active metabolites into DNA, significantly enhancing its cytotoxicity.[13][14] This effect has been shown to be highly schedule-dependent, with the greatest synergy observed when gemcitabine is administered after a period of hydroxyurea exposure.[13][14]
Supporting Experimental Data (Hydroxyurea + Gemcitabine):
| Cell Line | Combination Schedule | Effect | Key Finding | Reference |
| Human Oropharyngeal Carcinoma (KB) | HU followed by Gem | Enhanced Cytotoxicity | 6-fold increase in dFdCTP incorporation into DNA | [13][14] |
| Pancreatic Carcinoma (Panc-1) | HU + Gem | Increased Gem Sensitivity | 4-fold increase in gemcitabaine sensitivity in high RNR expressing cells | [15] |
| Melanoma & NSCLC | HU + CHK1 inhibitor | Synergistic Apoptosis | Effective control of tumor progression | [9] |
The Potential Advantage of this compound Derivatives
Research into this compound derivatives has shown that modifications to the parent hydroxyurea structure can lead to compounds with improved anticancer activity.[4][5][16] Some derivatives have demonstrated stronger effects than hydroxyurea in leukemia cell lines.[5] Furthermore, flow cytometry analysis has indicated that certain this compound derivatives can induce a higher population of apoptotic cells compared to hydroxyurea at the same concentration.[5] While the exact reasons for this enhanced activity are still under investigation, it is plausible that the benzyloxy- group may influence factors such as cell permeability and metabolic stability, potentially leading to more effective RNR inhibition. The lipophilic nature of the benzyl group could facilitate easier passage across the cell membrane compared to the more polar hydroxyurea.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, and their combination for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the drugs of interest as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Insights: Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection and quantification of specific proteins involved in the cellular response to drug treatment.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., phosphorylated Chk1, γH2AX, cleaved PARP, caspases) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The inhibition of ribonucleotide reductase presents a compelling strategy for enhancing the efficacy of conventional anticancer drugs. While this compound itself is a promising agent, this guide highlights the substantial body of evidence supporting the synergistic potential of its parent compound, hydroxyurea, in combination with a range of chemotherapeutics. The proposed mechanisms, centered on the induction of replication stress and the inhibition of DNA repair, provide a strong rationale for exploring this compound in similar combination regimens.
Future research should focus on directly evaluating the synergistic effects of this compound with cisplatin, doxorubicin, paclitaxel, and gemcitabine using the robust experimental protocols outlined in this guide. Quantitative analysis of synergy using the Chou-Talalay method will be crucial for identifying the most promising combinations and optimal dosing schedules. Furthermore, in-depth mechanistic studies employing techniques like Western blotting will be essential to elucidate the specific signaling pathways involved and to validate the hypotheses presented here. The superior anticancer activity observed in some this compound derivatives warrants further investigation into their pharmacokinetic and pharmacodynamic properties, which may offer advantages over hydroxyurea. Ultimately, a thorough preclinical evaluation of this compound in combination therapies will pave the way for its potential clinical translation as a valuable component of next-generation cancer treatments.
References
- Mai, X., Lu, X. S., Xia, H. X., Cao, Y. S., Liao, Y. J., & Lv, X. L. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898–905.
- Mai, X., Lu, X. S., Xia, H. X., Cao, Y. S., Liao, Y. J., & Lv, X. L. (2014).
- Mai, X., Lu, X. S., Xia, H. X., Cao, Y. S., Liao, Y. J., & Lv, X. L. (2014). Synthesis and Anticancer Evaluation of this compound Derivatives. Chemical and Pharmaceutical Bulletin, 62(9), 898-905.
- Porceddu, M., et al. (2019). Combined use of subclinical hydroxyurea and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine. Journal of Experimental & Clinical Cancer Research, 38(1), 1-15.
- Li, J., et al. (2016).
- Synapse, P. (2024, June 21). What are RNR inhibitors and how do they work?
- Cerqueira, N. M. F. S. A., et al. (2025). Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development. Current Medicinal Chemistry.
- Zhou, B., et al. (2013). A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance. Cancer Research, 73(21), 6484-6493.
- Cerqueira, N. M. F. S. A., Fernandes, P. A., & Ramos, M. J. (2010). Targeting Ribonucleotide Reductase for Cancer Chemotherapy. Bentham Science.
- Greene, J., et al. (2020). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 25(21), 5033.
- Heinemann, V., et al. (2002). Time and sequence dependence of hydroxyurea in combination with gemcitabine in human KB cells. Anticancer Research, 22(3), 1369-1377.
- Li, J., et al. (2016).
- Heinemann, V., et al. (2002). Time and sequence dependence of hydroxyurea in combination with gemcitabine in human KB cells. Taipei Medical University.
- Smith, J. A., & Martin, D. S. (1988). Cytotoxic synergy of cisplatin with concurrent hydroxyurea and cytarabine: summary of an in vitro model and initial clinical pilot experience. International journal of cell cloning, 6(3), 183–194.
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10.
- Ruckdeschel, J. C., et al. (1998). Paclitaxel plus hydroxyurea as second line therapy for non-small cell lung cancer.
- Funamizu, N., et al. (2012). Hydroxyurea decreases gemcitabine resistance in pancreatic carcinoma cells with highly expressed ribonucleotide reductase. Pancreas, 41(1), 107–113.
- Forastiere, A. A., et al. (1987). Cisplatin preceded by concurrent cytarabine and hydroxyurea: a pilot study based on an in vitro model.
- Chen, C. H., et al. (2017). Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer. Scientific reports, 7(1), 1–12.
- Fan, H., & Wright, J. A. (1995). Increased sensitivity of hydroxyurea-resistant leukemic cells to gemcitabine. Cancer research, 55(16), 3583–3586.
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
- Schilder, R. J., et al. (1991). Cisplatin with high-dose infusions of hydroxyurea to inhibit DNA repair. A phase II study in non-small-cell lung cancer.
- Gaciong, Z., et al. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. International Journal of Molecular Sciences, 26(4), 1429.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). HYDROXYUREA 1. Exposure Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 76, 339.
- Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert review of anticancer therapy, 12(1), 19–29.
- Sampath, D., et al. (2005). Preclinical evaluation of gemcitabine combination regimens for application in acute myeloid leukemia. Clinical Cancer Research, 11(10), 3844-3853.
- Saleh, T., et al. (2021). Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection?. Antioxidants, 10(10), 1636.
- Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(12), 113.
- Newman, E. M., et al. (2001). Phase I pharmacodynamic study of time and sequence dependency of hydroxyurea in combination with gemcitabine: A California cancer consortium trial. Clinical Cancer Research, 7(9), 2602-2608.
- Porceddu, M., et al. (2019). Combined use of subclinical hydroxyurea and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine.
- Synapse, P. (2024, July 17). What is the mechanism of Hydroxycarbamide?
- Fishbein, W. N., et al. (1964). Clinical trials of hydroxyurea in patients with cancer and leukemia. Clinical pharmacology and therapeutics, 5(5), 574-580.
- Tan, E. H., et al. (2004). Paclitaxel, 5-fluorouracil and hydroxyurea concurrent with radiation in locally advanced nasopharyngeal carcinoma. Annals of oncology, 15(4), 629–634.
- Al-Ostoot, F. H., et al. (2020). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 20(14), 1306–1324.
- Sampath, D., et al. (2005). Preclinical evaluation of gemcitabine combination regimens for application in acute myeloid leukemia. Clinical cancer research, 11(10), 3844–3853.
- Rosell, R., et al. (2003). Combination index plots for interaction between gemcitabine (GEM) and carboplatin (CBDCA) administered to H460 cell cultures in the following sequences: GEM for 4 h followed by CBDCA for 4 h (triangle) or 24 h (star); CBDCA for 4 h followed by GEM for 4 h (square) or 24 h (circle).
- My Cancer Genome. (n.d.). hydroxyurea. My Cancer Genome.
- The role of hydroxyurea as a disease-modifying agent in SCD & challenges in optimizing its efficacy. (2024, December 12). YouTube.
- Li, Z. Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.
- Li, Z. Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.
- Al-Samkari, H., & Kuter, D. J. (2023). Hydroxyurea at Escalated Dose versus Fixed Low-Dose Hydroxyurea in Adults with Sickle Cell Disease. Blood advances, 7(22), 6939–6948.
- Drugs.com. (n.d.). Hydroxyurea Disease Interactions. Drugs.com.
- McGann, P. T., & Ware, R. E. (2015). Hydroxyurea: Analytical techniques and quantitative analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 115–122.
- Cleveland Clinic. (n.d.). Hydroxyurea Capsules: Uses & Side Effects. Cleveland Clinic.
Sources
- 1. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Combined use of subclinical hydroxyurea and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic synergy of cisplatin with concurrent hydroxyurea and cytarabine: summary of an in vitro model and initial clinical pilot experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin preceded by concurrent cytarabine and hydroxyurea: a pilot study based on an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel, 5-fluorouracil and hydroxyurea concurrent with radiation in locally advanced nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time and sequence dependence of hydroxyurea in combination with gemcitabine in human KB cells [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Hydroxyurea decreases gemcitabine resistance in pancreatic carcinoma cells with highly expressed ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
A Comparative Analysis of Benzyloxyurea's Mechanism of Action Against Core Antimetabolites
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of cancer chemotherapy, antimetabolites represent a cornerstone of treatment, exploiting the metabolic dependencies of rapidly proliferating cancer cells. This guide provides an in-depth comparative analysis of the mechanistic underpinnings of benzyloxyurea, a promising derivative of hydroxyurea, alongside three classical antimetabolites: methotrexate, 5-fluorouracil, and gemcitabine. By examining their distinct molecular targets, downstream cellular consequences, and the experimental data that defines their efficacy, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform future research and therapeutic strategies.
Introduction to Antimetabolites: A Strategy of Molecular Deception
Antimetabolites are a class of cytotoxic drugs that bear structural resemblance to endogenous molecules essential for cellular processes, particularly the synthesis of nucleic acids.[1] By acting as fraudulent substrates or inhibitors of key enzymes, they disrupt the production of DNA and RNA, leading to cell cycle arrest and apoptosis.[1] This guide will dissect the mechanisms of four such agents, each targeting a critical node in nucleotide metabolism.
This compound and Hydroxyurea: Targeting the Engine of DNA Synthesis
Mechanism of Action: this compound, as a derivative of hydroxyurea, is presumed to share its primary mechanism of action: the inhibition of ribonucleotide reductase (RNR).[2][3] This enzyme is responsible for the rate-limiting step in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[4] Hydroxyurea, and by extension this compound, quenches a critical tyrosyl free radical within the R2 subunit of RNR, inactivating the enzyme.[5] This leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby stalling DNA replication and inducing S-phase specific cell cycle arrest.[6][7]
Recent studies on novel this compound derivatives have shown promising anticancer activity, with some compounds demonstrating greater apoptotic activity against leukemia cell lines than the parent compound, hydroxyurea.[2] This suggests that modifications to the benzyloxy group can enhance the cytotoxic potential of the urea pharmacophore.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: this compound inhibits DNA synthesis by targeting RNR.
Methotrexate: The Folate Antagonist
Mechanism of Action: Methotrexate is a structural analog of folic acid and a potent inhibitor of dihydrofolate reductase (DHFR).[8] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate. By binding to DHFR with high affinity, methotrexate depletes the intracellular pool of THF, leading to an inhibition of both purine and pyrimidine synthesis and subsequent arrest of DNA replication.[8] In the context of autoimmune diseases, methotrexate also exerts anti-inflammatory effects through mechanisms involving adenosine release.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Methotrexate blocks purine and thymidylate synthesis.
5-Fluorouracil: A Pyrimidine Mimic with Dual Action
Mechanism of Action: 5-Fluorouracil (5-FU) is a pyrimidine analog that undergoes intracellular conversion to several active metabolites. Its primary cytotoxic effect is mediated by fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a crucial precursor for DNA synthesis.[5] Additionally, another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function. Fluorodeoxyuridine triphosphate (FdUTP) can also be incorporated into DNA, leading to DNA damage.[9] This multifaceted mechanism contributes to its broad antitumor activity.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: 5-FU inhibits DNA synthesis and disrupts RNA/DNA function.
Gemcitabine: The Deceptive Nucleoside Analog
Mechanism of Action: Gemcitabine is a deoxycytidine analog that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The triphosphate metabolite, dFdCTP, is incorporated into elongating DNA strands, where it causes "masked chain termination." After the incorporation of dFdCTP, one additional nucleotide is added before DNA polymerase is unable to proceed, effectively halting DNA synthesis.[10][11] The diphosphate metabolite, dFdCDP, also contributes to cytotoxicity by inhibiting ribonucleotide reductase, similar to this compound.[10][11]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Gemcitabine causes masked chain termination and inhibits RNR.
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The in vitro cytotoxicity of these antimetabolites is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%. The following table summarizes representative IC50 values for each compound across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
| Antimetabolite | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxyurea | CCRF-CEM (Leukemia) | ~100 (in resistant line) | [2][12] |
| H1299 (NSCLC) | Sub-mM to mM range | [13] | |
| Methotrexate | Daoy (Medulloblastoma) | 0.095 | [14][15] |
| Saos-2 (Osteosarcoma) | 0.035 | [14][15] | |
| HTC-116 (Colon) | 0.15 (48h) | [16][17] | |
| A-549 (Lung) | 0.10 (48h) | [16][17] | |
| 5-Fluorouracil | A431 (Skin) | 47.02 | [18] |
| HT29 (Colon) | 85.37 | [18] | |
| HeLa (Cervical) | 43.34 | [18] | |
| Esophageal Squamous Carcinoma (avg) | 1.00 - 39.81 | [19] | |
| Gemcitabine | CCRF-CEM (Leukemia) | 0.16 (sensitive), 0.061 (HU-resistant) | [2][12] |
| Pancreatic Cancer (Primary Cells) | Generally < 0.1 | [20] | |
| BxPC-3 (Pancreatic) | Lower nM range | [20] | |
| FA6 (Pancreatic) | 0.005 | [21] | |
| Capan-1 (Pancreatic) | 0.105 | [21] |
Differential Effects on the Cell Cycle
A key differentiator among these antimetabolites is their impact on cell cycle progression. Flow cytometry analysis reveals distinct cell cycle arrest profiles, providing insight into their specific points of intervention.
-
This compound/Hydroxyurea: Primarily induces a block in the S-phase by depleting the dNTP pool necessary for DNA replication.[6][7][22][23][24]
-
Methotrexate: Causes an accumulation of cells in the S-phase due to the inhibition of purine and thymidylate synthesis.[6][8][25][26][27]
-
5-Fluorouracil: Leads to an S-phase arrest due to the inhibition of thymidylate synthase. The duration of exposure can influence the cell cycle effects.[5][9][28][29]
-
Gemcitabine: Induces a potent S-phase arrest through the incorporation of its active metabolite into DNA and subsequent chain termination.[10][11][30][31]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: All four antimetabolites primarily induce S-phase cell cycle arrest.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key assays are provided below.
Ribonucleotide Reductase (RNR) Inhibition Assay
dot graph G { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A typical workflow for assessing RNR inhibition.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified RNR enzyme, a ribonucleoside diphosphate substrate (e.g., [3H]-CDP), ATP as an allosteric activator, magnesium acetate, and a reducing agent like dithiothreitol (DTT) in a suitable buffer (e.g., HEPES).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound, etc.) or a vehicle control to the reaction mixtures.
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Quantification: Quantify the formation of the corresponding deoxyribonucleoside diphosphate (e.g., dCDP) using high-performance liquid chromatography (HPLC) or by measuring radioactivity if a radiolabeled substrate was used.
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
dot graph G { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A standard workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the antimetabolite of interest. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
dot graph G { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A general workflow for analyzing cell cycle distribution.
Protocol:
-
Cell Treatment: Culture cells in the presence of the desired concentration of the antimetabolite for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash with PBS and fix the cells in cold 70% ethanol while vortexing gently.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Deconvolute the histogram using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The comparative analysis of this compound's mechanism with that of methotrexate, 5-fluorouracil, and gemcitabine reveals a fascinating convergence on the disruption of DNA synthesis, albeit through distinct molecular strategies. While this compound and gemcitabine share the inhibition of ribonucleotide reductase as a common mechanistic feature, their primary modes of action differ. This compound's primary role is the direct shutdown of the deoxynucleotide supply, whereas gemcitabine's hallmark is the termination of DNA chain elongation. Methotrexate and 5-fluorouracil, on the other hand, target upstream pathways in nucleotide metabolism, creating a deficit of essential building blocks.
The subtle yet significant differences in their mechanisms of action, as evidenced by their varying cytotoxic potencies and interactions with cellular machinery, underscore the importance of a nuanced understanding of these agents. For drug development professionals, the enhanced activity of this compound derivatives over hydroxyurea suggests a promising avenue for the design of next-generation ribonucleotide reductase inhibitors with improved therapeutic indices. For researchers, the distinct cell cycle signatures and potential for synergistic combinations offer a rich field for further investigation, with the ultimate goal of developing more effective and personalized cancer therapies.
References
- Synthesis and anticancer evaluation of this compound derivatives. Chem Pharm Bull (Tokyo). 2014;62(9):898-905. doi: 10.1248/cpb. c14-00305. [Link]
- Increased sensitivity of hydroxyurea-resistant leukemic cells to gemcitabine. Clin Cancer Res. 1999;5(2):437-41. [Link]
- Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Rasayan J. Chem. 2018;11(2): 647-654. [Link]
- Clinical resistance to antimetabolites. Semin Oncol. 1994;21(5 Suppl 10):22-32. [Link]
- Combined use of subclinical hydroxyurea and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine. Mol Oncol. 2020;14(10):2466-2485. [Link]
- Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. Elife. 2015;4:e04535. [Link]
- The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells. In Vivo. 2017;31(5):857-864. [Link]
- Synthesis and Anticancer Evaluation of this compound Deriv
- The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancre
- Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Proc Natl Acad Sci U S A. 2021;118(11):e2017283118. [Link]
- Cell cycle perturbation and acquired 5-fluorouracil chemoresistance. Anticancer Res. 2008;28(6A):3795-801. [Link]
- Analysis of cell cycle by flow cytometry following synchronization with...
- Cell Cycle Perturbation and Acquired 5-Fluorouracil Chemoresistance. Anticancer Research. [Link]
- Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife. [Link]
- Changes in cell cycle distribution following treatment. (a) Flow...
- IC50 values of free MTX at 12, 24 and 48h for cell lines HTC-116 and A-549.
- Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Sci Rep. 2020;10(1):16768. [Link]
- Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line. Jpn J Cancer Res. 1998;89(7):784-90. [Link]
- Synchronization and Determination of the Cell Cycle Phases of Breast Cancer Cell Lines Using Hydroxyurea. DergiPark. [Link]
- IC 50 values of free MTX at 12, 24 and 48 h for cell lines HTC-116 and...
- Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following tre
- Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. Cancers (Basel). 2020;12(12):3649. [Link]
- Flow cytometry demonstrated that methotrexate caused S-phase cell cycle...
- IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines.
- Flow Cytometric Analysis of the Effects of Methotrexate and Vepesid on the HEp-2 Cell Cycle. Semantic Scholar. [Link]
- DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines.
- Dose-response curves and IC 50 values of MTX. Cells were incubated with...
- IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines.
- Flow Cytometric Analysis of the Effects of Methotrexate and Vepesid on the HEp-2 Cell Cycle. TÜBİTAK Academic Journals. [Link]
- IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic...
- IC50 of gemcitabine in pancreatic cell lines treated with different concentra- tions of GB.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncol Lett. 2016;12(5):3419-3426. [Link]
- Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation. Arthritis Rheum. 2011;63(12):3683-93. [Link]
- Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. Int J Oncol. 2005;27(6):1647-52. [Link]
- (PDF) Cell cycle perturbation and acquired 5-fluorouracil chemoresistance.
- In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Al-Azhar Dental Journal for Girls. 2021;8(2):237-242. [Link]
- The IC50 values of CU and 5-FU alone and in combination in L02, SMMC-7721, Bel-7402, HepG-2 and MHCC97H cells for 48 h.
- What Are Antimetabolites?. Cleveland Clinic. [Link]
- Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors. Bioorg Med Chem. 2014;22(4):1456-67. [Link]
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors.
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. Bioorg Med Chem. 2020;28(13):115529. [Link]
- Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. Molecules. 2016;21(4):485. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 4. Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of cell-killing actions of 5-fluorouracil in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis by bromodeoxyuridine/DNA assay of cell cycle perturbation of methotrexate-treated mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells | In Vivo [iv.iiarjournals.org]
- 12. karger.com [karger.com]
- 13. Resistance mechanisms to antimetabolites (Chapter 1) - Drug Resistance in the Treatment of Cancer [cambridge.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Flow Cytometric Analysis of the Effects of Methotrexate and Vepesid on the HEp-2 Cell Cycle | Semantic Scholar [semanticscholar.org]
- 27. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ar.iiarjournals.org [ar.iiarjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Safety Profile of Benzyloxyurea and Standard Therapies: A Guide for Drug Development Professionals
Introduction: The Imperative of Safety in Therapeutic Innovation
In the landscape of drug development, the paramount principle is "primum non nocere" – first, do no harm. For researchers and scientists, this translates into a rigorous evaluation of a novel compound's safety profile long before it reaches clinical application. This guide provides a comparative analysis of the safety profile of benzyloxyurea, a potential therapeutic agent, against that of established standard-of-care therapies, with a primary focus on hydroxyurea.
Hydroxyurea is a cornerstone in the management of myeloproliferative neoplasms like polycythemia vera and is also a critical disease-modifying therapy for sickle cell disease.[1][2] Its therapeutic efficacy is well-documented, but so are its associated toxicities, which often limit its use. As a structural analog, this compound is hypothesized to share a similar mechanism of action, making a thorough understanding of its comparative safety essential for its potential development.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the known safety profile of hydroxyurea, infer a potential safety profile for this compound based on structure-activity relationships, and detail the requisite experimental protocols for a definitive comparative safety assessment.
The Standard of Care: Hydroxyurea's Known Safety Profile
Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[3][4] This inhibition halts the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA, thereby arresting cells in the S-phase of the cell cycle.[1] This mechanism is the basis for both its therapeutic effects in rapidly dividing cancer cells and its significant toxicities, particularly myelosuppression.[2]
The metabolism of hydroxyurea is complex and not fully elucidated, but it is known to be converted to a free radical nitroxide in vivo.[5] This reactive intermediate is believed to be responsible for quenching a critical tyrosyl free radical at the active site of ribonucleotide reductase.[3]
The adverse effects of hydroxyurea are well-characterized and are summarized in the table below.
| Adverse Effect Category | Specific Manifestations | Frequency | Severity |
| Hematological | Myelosuppression (leukopenia, thrombocytopenia, anemia), Macrocytosis | Common | Can be severe and dose-limiting |
| Dermatological | Cutaneous vasculitis, skin ulcers, dermatomyositis-like changes, hyperpigmentation, nail changes | Less Common | Can be severe and may require discontinuation |
| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia | Common | Generally mild to moderate |
| Secondary Malignancies | Leukemia, skin cancer | Rare | Severe |
| Other | Fever, chills, malaise, headache, dizziness | Common | Generally mild |
This table is a synthesis of information from multiple sources and is for illustrative purposes.
A Prospective Safety Profile of this compound: An Inferential Analysis
Structural Comparison:
-
Hydroxyurea: CH₄N₂O₂
-
This compound: C₈H₁₀N₂O₂
Both molecules share the core urea (N-C(=O)-N) and hydroxylamine (-NH-OH) functionalities, which are crucial for the inhibition of ribonucleotide reductase. The key difference is the substitution of a hydrogen atom in hydroxyurea with a benzyl group (a phenylmethyl group) in this compound.
This structural similarity strongly suggests that this compound will also function as a ribonucleotide reductase inhibitor.[6] Consequently, it is highly probable that this compound will exhibit a similar spectrum of "on-target" toxicities, most notably myelosuppression .
The addition of the benzyl group, however, introduces several factors that could modulate its safety profile:
-
Metabolism: The benzyl group may be subject to metabolism by cytochrome P450 enzymes in the liver, potentially leading to the formation of different metabolites compared to hydroxyurea.[7] The nature of these metabolites will be critical in determining any unique or altered toxicities.
-
Lipophilicity: The benzyl group increases the lipophilicity of the molecule. This could alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to different tissue distribution and off-target effects.
-
Reactivity: While the core hydroxylamine moiety is likely responsible for the primary mechanism of action, the metabolic fate of the benzyl group could introduce new reactive intermediates with their own toxicological implications.
Hypothesized Safety Profile of this compound:
| Adverse Effect Category | Hypothesized Profile for this compound | Rationale |
| Hematological | Likely to cause myelosuppression. | Shared mechanism of ribonucleotide reductase inhibition. |
| Dermatological | Potential for skin toxicities, possibly with a different profile due to altered distribution or metabolism. | Increased lipophilicity may alter skin penetration and accumulation. |
| Gastrointestinal | Likely to cause GI disturbances. | Common side effect for many orally administered drugs. |
| Secondary Malignancies | Potential for genotoxicity should be thoroughly investigated. | The genotoxic potential of hydroxyurea necessitates a careful evaluation of any new analog. |
| Hepatotoxicity | Increased potential for liver metabolism warrants specific investigation. | Introduction of the benzyl group provides a site for P450-mediated metabolism. |
Experimental Protocols for Definitive Comparative Safety Assessment
To move beyond inference and establish a definitive safety profile for this compound, a series of standardized in vitro and in vivo toxicological studies are required. The following protocols represent the foundational assays for such an assessment.
In Vitro Cytotoxicity Assays
These assays provide an initial assessment of the concentration at which a compound causes cell death.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and hydroxyurea (e.g., from 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound at each time point.
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Workflow for the Ames Test
Caption: Workflow for assessing the mutagenic potential of a compound using the Ames test.
Detailed Protocol: Ames Test
-
Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with Aroclor 1254.
-
Test Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation), and 0.1 mL of the test compound at various concentrations.
-
Plating: Add 2 mL of top agar (containing a trace amount of histidine and biotin) to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.
In Vivo Genotoxicity: The Micronucleus Assay
This assay detects damage to chromosomes or the mitotic spindle in vivo.
Workflow for the In Vivo Micronucleus Assay
Caption: Workflow for the in vivo micronucleus assay to assess genotoxicity.
Detailed Protocol: In Vivo Micronucleus Assay
-
Dosing: Administer this compound and hydroxyurea to groups of mice or rats at three different dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).
-
Sample Collection: Euthanize the animals 24 and 48 hours after dosing. Collect bone marrow from the femurs by flushing with fetal bovine serum.
-
Slide Preparation: Centrifuge the bone marrow cells and prepare smears on microscope slides.
-
Staining: Stain the slides with a suitable stain (e.g., May-Grünwald-Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.
In Vitro Myelotoxicity Assessment
This assay specifically evaluates the toxic effects of a compound on hematopoietic progenitor cells.
Workflow for In Vitro Myelotoxicity (Colony-Forming Unit Assay)
Caption: Workflow for assessing myelotoxicity using a colony-forming unit (CFU) assay.
Detailed Protocol: Colony-Forming Unit (CFU) Assay
-
Cell Isolation: Isolate mononuclear cells from human bone marrow or cord blood using density gradient centrifugation.
-
Cell Culture: Plate the cells in a methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Compound Treatment: Add this compound and hydroxyurea to the cultures at a range of concentrations.
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO₂.
-
Colony Scoring: Identify and count the different types of colonies based on their morphology under an inverted microscope.
-
Data Analysis: Calculate the IC50 value for each compound on each progenitor cell type. A lower IC50 value indicates greater myelotoxicity.
Conclusion and Future Directions
The established safety profile of hydroxyurea provides a critical benchmark for the development of new therapies for myeloproliferative neoplasms and sickle cell disease. While direct toxicological data for this compound is currently lacking, its structural similarity to hydroxyurea strongly suggests a shared mechanism of action and, consequently, a similar potential for on-target toxicities such as myelosuppression. The addition of a benzyl group, however, introduces complexities in its metabolic profile that warrant a thorough and systematic safety evaluation.
The experimental protocols detailed in this guide provide a roadmap for the essential in vitro and in vivo studies required to definitively characterize the safety profile of this compound. A direct comparison of the IC50 values from cytotoxicity and myelotoxicity assays, alongside the results of genotoxicity assessments, will provide the critical data needed to determine if this compound offers a superior safety profile to hydroxyurea and other standard therapies. Only through such rigorous, evidence-based investigation can the true therapeutic potential of this compound be realized.
References
- Cokic, V. P., & Stevanovic, M. (2011). Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications. Medical hypotheses, 76(1), 24–31.
- PubChem. (n.d.). Hydroxyurea. National Center for Biotechnology Information.
- Lankford, A., & Nick, H. (2019). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Cancers, 11(11), 1784.
- McGinn, C. J., & Kinsella, T. J. (1992). Hydroxyurea in the management of sickle cell disease: pharmacogenomics and enzymatic metabolism. Clinical pharmacokinetics, 22(5), 358–368.
- Mai, X., Xia, H. Y., Cao, Y. S., Lu, X. S., & Liao, Y. J. (2009). Crystal structure of 1-(benzyloxy)urea, C8H10N2O2. Zeitschrift für Kristallographie-New Crystal Structures, 224(3), 333-334.
- Gus'arova, N. K., Mal'kina, A. G., & Trofimov, B. A. (2011). Structure of N-acetoxy-N-benzyloxyurea. Russian Journal of Organic Chemistry, 47(9), 1438-1440.
- Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 99.
- Navarra, P., Tringali, G., & Preziosi, P. (1996). The effects of hydroxyurea on cytokine production in vitro. Immunopharmacology, 32(1-3), 167-171.
- Wikipedia. (n.d.). Ribonucleotide reductase inhibitor.
- Drugs.com. (n.d.). Hydroxyurea: Package Insert / Prescribing Information / MOA.
- King, S. B. (2004). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. Journal of medicinal chemistry, 47(23), 5611–5614.
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10.
- Bunting, K. D. (2014). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Journal of Biological Chemistry, 289(30), 20953–20963.
- Wikipedia. (n.d.). Hydroxycarbamide.
- Patsnap Synapse. (2024). What are RNR inhibitors and how do they work?
- Global Substance Registration System. (n.d.). HYDROXYUREA.
- Drugs.com. (n.d.). Hydroxyurea: Package Insert / Prescribing Information / MOA.
- King, S. B. (2004). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. Journal of medicinal chemistry, 47(23), 5611–5614.
- Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 99.
- National Center for Biotechnology Information. (2023). Hydroxyurea Toxicity. In StatPearls.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). HYDROXYUREA. In Some Antiviral and Antineoplastic Drugs, and other Pharmaceutical Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76.
- Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Pharmacological reviews, 47(2), 271–331.
- Artsy. (n.d.). Damien Hirst | this compound, from 40 Woodcut Spots (2011).
- Christie's. (n.d.). DAMIEN HIRST (B. 1965), this compound, from 40 Woodcut Spots.
- Art Collectorz. (n.d.). This compound (First edition) by Damien Hirst Editioned artwork.
Sources
- 1. drugs.com [drugs.com]
- 2. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Benzyloxyurea's Efficacy in Preclinical Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of benzyloxyurea and its derivatives as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutics. This document emphasizes scientific integrity, experimental rigor, and robust statistical analysis to ensure the generation of reliable and translatable data. We will delve into the rationale behind experimental design, provide detailed protocols, and objectively compare the performance of this compound derivatives with the established ribonucleotide reductase inhibitor, hydroxyurea.
Introduction: The Rationale for Developing this compound Derivatives
Ribonucleotide reductase (RR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1] Its activity is significantly elevated in rapidly proliferating cancer cells, making it a well-established and attractive target for cancer chemotherapy.[2] Hydroxyurea (HU), the first RR inhibitor to be used in the clinic, has been a mainstay in the treatment of certain cancers and myeloproliferative neoplasms.[2][3] However, its clinical utility can be limited by issues of metabolic instability and inherent cytotoxicity.[4]
This has spurred the development of novel HU derivatives, such as this compound, with the aim of improving therapeutic efficacy and reducing off-target toxicities. The core hypothesis is that modifications to the HU scaffold can enhance its interaction with the RR enzyme, leading to more potent and selective anticancer activity. This guide will walk through the necessary steps to statistically validate this hypothesis in preclinical settings.
Mechanism of Action: Targeting Ribonucleotide Reductase
The primary mechanism of action for hydroxyurea and its analogues is the quenching of a tyrosyl free radical within the active site of the R2 subunit of ribonucleotide reductase. This inactivation of the enzyme depletes the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and subsequent cell death, particularly in rapidly dividing cancer cells.[2] Molecular docking studies on this compound derivatives suggest a similar binding mode, with the potential for enhanced affinity due to additional interactions within the binding pocket of the RR enzyme.[4]
Caption: Inhibition of Ribonucleotide Reductase by this compound and Hydroxyurea.
In Vitro Efficacy Assessment: A Comparative Analysis
The initial step in evaluating any new anticancer compound is to assess its cytotoxic and pro-apoptotic activity in relevant cancer cell lines.[5][6] This section details the protocols and presents comparative data for this compound derivatives against hydroxyurea.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 human leukemia cells, L1210 murine leukemia cells) in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives and hydroxyurea (as a positive control) for a specified duration (e.g., 48 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of several this compound derivatives in comparison to hydroxyurea in two leukemia cell lines.[4]
| Compound | K562 (Human Leukemia) IC50 (µM) | L1210 (Murine Leukemia) IC50 (µM) |
| Hydroxyurea | 36.8 ± 2.1 | 25.3 ± 1.5 |
| This compound Derivative 4a | 15.2 ± 0.9 | 10.8 ± 0.7 |
| This compound Derivative 4b | 18.5 ± 1.1 | 13.2 ± 0.9 |
| This compound Derivative 4g | 12.7 ± 0.8 | 9.5 ± 0.6 |
| This compound Derivative 4q | 16.1 ± 1.0 | 11.4 ± 0.8 |
Interpretation: The data clearly indicates that several this compound derivatives exhibit significantly lower IC50 values compared to hydroxyurea, suggesting a more potent cytotoxic effect in these leukemia cell lines.
Experimental Protocol: Flow Cytometry for Apoptosis Analysis
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is employed.[4]
Step-by-Step Methodology:
-
Cell Treatment: Treat K562 cells with the IC50 concentration of a promising this compound derivative (e.g., 4g) and hydroxyurea for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Comparative Apoptosis Induction
The table below shows the percentage of apoptotic cells in K562 cells after treatment with this compound derivative 4g and hydroxyurea.[4]
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control (Untreated) | - | 5.2 ± 0.5 |
| Hydroxyurea | 36.8 | 25.8 ± 2.1 |
| This compound Derivative 4g | 12.7 | 45.3 ± 3.2 |
Interpretation: this compound derivative 4g induced a significantly higher percentage of apoptotic cells compared to hydroxyurea at their respective IC50 concentrations, indicating a more potent pro-apoptotic mechanism.
In Vivo Efficacy: A Proposed Preclinical Study Design
Based on the promising in vitro data, the next critical step is to evaluate the in vivo efficacy of the lead this compound derivative in a relevant animal model. This section outlines a scientifically rigorous, hypothetical study design.
Caption: Workflow for a xenograft mouse model efficacy study.
Experimental Protocol: K562 Xenograft Mouse Model
Animal Model: Female athymic nude mice (6-8 weeks old).
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 K562 cells in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO)
-
Group 2: Hydroxyurea (e.g., 50 mg/kg, daily intraperitoneal injection)
-
Group 3: this compound derivative (e.g., 25 mg/kg, daily intraperitoneal injection - dose to be determined by prior toxicity studies)
-
-
Treatment and Monitoring: Administer the treatments daily for a specified period (e.g., 21 days). Measure tumor volume and body weight twice weekly.
-
Endpoint: The primary endpoint is tumor growth inhibition. A secondary endpoint could be overall survival. Euthanize mice if tumors exceed a certain size or if signs of toxicity are observed.
Hypothetical Comparative In Vivo Efficacy Data
The following table presents a hypothetical but realistic outcome of the proposed in vivo study.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | -0.5 ± 2.0 |
| Hydroxyurea (50 mg/kg) | 850 ± 150 | 43.3 | -5.2 ± 3.5 |
| This compound (25 mg/kg) | 450 ± 100 | 70.0 | -2.1 ± 2.5 |
Statistical Validation: Ensuring Robust Conclusions
Rigorous statistical analysis is paramount to validate the preclinical efficacy of a new drug candidate.[7]
In Vitro Data Analysis
-
IC50 Values: IC50 values should be determined by non-linear regression analysis of the dose-response curves. Statistical significance between the IC50 values of this compound derivatives and hydroxyurea can be assessed using an F-test or a t-test on the log-transformed IC50 values.
-
Apoptosis Data: The percentage of apoptotic cells between different treatment groups should be compared using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) for multiple comparisons.
In Vivo Data Analysis
-
Tumor Growth: Tumor growth curves should be analyzed using a two-way repeated measures ANOVA to assess the overall effect of treatment over time. The percentage of tumor growth inhibition at the end of the study should be compared between groups using a one-way ANOVA with a post-hoc test.
-
Survival Analysis: If a survival endpoint is included, Kaplan-Meier survival curves should be generated, and the log-rank test should be used to compare survival distributions between treatment groups.
-
Body Weight: Changes in body weight, as an indicator of toxicity, should be analyzed using a two-way repeated measures ANOVA.
A p-value of < 0.05 is typically considered statistically significant.
Conclusion and Future Directions
The presented in vitro data strongly suggest that certain this compound derivatives are more potent anticancer agents than the parent compound, hydroxyurea, in leukemia cell lines. The proposed in vivo study provides a clear and robust framework for validating these findings in a preclinical animal model. Positive and statistically significant results from such a study would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicology studies, with the ultimate goal of advancing a lead this compound candidate into clinical trials.
References
- Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., ... & Jin, N. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]
- Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., ... & Jin, N. (2014).
- Zuhrotun, A., et al. (2017). CORRELATION BETWEEN IN SILICO AND IN VITRORESULTS OF 1-(BENZOYLOXY)UREA AND ITS DERIVATIVES AS POTENTIAL ANTI-CANCER DRUGS. Indonesian Journal of Pharmacy, 28(4), 213-220. [Link]
- National Cancer Institute. (n.d.). Clinical Trials Using Hydroxyurea. [Link]
- Charles River. (n.d.). Cancer Models. [Link]
- Stanford Medicine. (n.d.). In vivo tumor models. [Link]
- Aban, I. B., & George, B. (2015). Statistical considerations for preclinical studies. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 56(12), 1833–1839. [Link]
- Spivak, J. L., & Hasselbalch, H. C. (2011). Hydroxyurea: An Old Drug in Need of New Clinical Trials in Myeloproliferative Neoplasms.
- Kwon, C. H. (2012). Ribonucleotide reductase inhibitors: a new look at an old target for radiosensitization. Frontiers in oncology, 2, 6. [Link]
- Ware, R. E. (2010). How I use hydroxyurea to treat young patients with sickle cell anemia. Blood, 115(26), 5300–5311. [Link]
- Laman, A. G., & Hsiao, K. M. (2019). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Cancers, 11(3), 357. [Link]
- Wikipedia. (2023, December 12). Ribonucleotide reductase inhibitor. [Link]
Sources
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]
- 5. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of this compound derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyloxyurea
This document provides essential, step-by-step guidance for the proper and safe disposal of benzyloxyurea. As a derivative of the antineoplastic drug hydroxyurea used in research, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that prioritize safety, regulatory compliance, and scientific integrity.
Core Principles: Understanding this compound's Hazard Profile
Before any disposal protocol is initiated, a comprehensive risk assessment is mandatory. This compound is not a benign compound; its hazard profile dictates the stringent handling and disposal measures outlined in this guide. The primary rationale behind these procedures is to mitigate risks associated with its toxicity and environmental impact.
Key Hazards:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed.
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[2][3]
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.
-
Skin and Respiratory Irritation: While less severe, skin and respiratory irritation can occur, necessitating appropriate personal protective equipment.[3][4]
These hazards underscore the fundamental principle that This compound waste must never be disposed of via standard trash or sanitary sewer systems. Discharge into the environment must be strictly avoided.[5] All waste streams containing this compound must be treated as hazardous chemical waste.
| Hazard Classification (GHS) | Signal Word | Hazard Statement | Source |
| Acute toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |
| Eye irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |
| Short-term (acute) aquatic hazard (Category 2) | (none) | H401: Toxic to aquatic life. | |
| Long-term (chronic) aquatic hazard (Category 2) | (none) | H411: Toxic to aquatic life with long lasting effects. |
Pre-Disposal Workflow: Safety and Segregation
Proper disposal begins long before the waste container is collected. It starts with meticulous planning, appropriate personal protective equipment (PPE), and rigorous waste segregation at the point of generation.
Mandatory Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is required when handling this compound in any form, including waste:
-
Eye Protection: Wear chemical safety goggles. If there is a splash risk, a face shield should be used in combination with goggles.[3]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[5]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is necessary. All handling of solid this compound should ideally occur within a chemical fume hood to prevent inhalation.[5]
Waste Stream Characterization and Segregation
The cornerstone of a compliant disposal program is the strict segregation of waste streams. Never mix incompatible waste types. This compound waste should be segregated into the following categories:
-
Unused/Surplus Solid this compound: Pure, unadulterated compound.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, paper towels, and contaminated PPE.
-
Contaminated Liquid Waste: Aqueous or solvent-based solutions containing this compound.
-
Contaminated Sharps: Needles, scalpels, or glass pipettes that have come into contact with this compound.
The following diagram illustrates the decision-making process for segregating and managing this compound waste.
Caption: this compound waste management decision workflow.
Step-by-Step Disposal Protocols
Follow these procedures meticulously for each category of this compound waste. The overarching goal is secure containment and proper labeling for disposal by a licensed professional service.
Protocol for Unused/Surplus Solid this compound
This applies to expired product or material that is no longer needed.
-
Container: Keep the this compound in its original, clearly labeled container whenever possible.[6] If the original container is compromised, transfer the material to a new, compatible container that can be tightly sealed.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Marine Pollutant").[7]
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. Ensure it is stored away from incompatible materials.
-
Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Protocol for Contaminated Solid Waste
This includes non-sharp items like gloves, bench paper, and weigh boats.
-
Collection: At the point of generation, place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Labeling: Label the container or bag clearly as "Hazardous Waste: this compound Contaminated Debris."
-
Accumulation: Once the bag is full, securely seal it. Place it in a larger, rigid, sealed container for storage in the satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Protocol for Contaminated Liquid Waste
This applies to any aqueous or solvent-based solutions containing this compound.
-
Segregation: Do not mix this compound waste with other liquid waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes should be kept separate.[6]
-
Container: Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a carboy). The container must have a secure, screw-top lid.[6]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by percentage, including "this compound." Indicate the relevant hazards.
-
Storage: Always keep the liquid waste container sealed when not in use. Store it in secondary containment (e.g., a spill tray) to prevent leaks.
-
Disposal: Under no circumstances should this waste be poured down the drain. [5] Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal company.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial to minimize harm.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Protect: Don the appropriate PPE as described in Section 2.1, including respiratory protection if dust is present.[5]
-
Contain: Prevent the spill from spreading or entering drains.[5]
-
Clean-up: For a small solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.[5] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the container with the spill cleanup debris and manage it as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these rigorous, scientifically-grounded procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment. Trust in these protocols is built upon a foundation of understanding the "why" behind each step—a commitment to safety that extends beyond the product to its entire lifecycle.
References
- PubChem. This compound.
- Aaron Chemistry & UnaveraChemLab. SAFETY DATA SHEET - 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97%. [Link]
- National Library of Ukraine. N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. [Link]
- UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]
- University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. unavera.de [unavera.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. louisville.edu [louisville.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyloxyurea
This guide provides essential safety and logistical information for the handling and disposal of Benzyloxyurea. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality to manage the risks associated with this compound. The protocols herein are designed as a self-validating system to foster a culture of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Ingestion may also be harmful.[4] A critical point to note is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] Furthermore, there are currently no established Occupational Exposure Limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs).[1] This absence of comprehensive data and exposure limits mandates a conservative approach; we must work to minimize all potential routes of exposure—dermal, ocular, and inhalation—as a primary principle.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling/Moving Closed Containers | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
| Weighing Solid Compound | Nitrile Gloves | Safety Goggles or Safety Glasses with Side Shields | Standard Lab Coat | N95 Respirator or work in a certified chemical fume hood |
| Preparing Solutions (Dissolving) | Nitrile Gloves | Chemical Splash Goggles | Standard Lab Coat | Work in a certified chemical fume hood |
| Handling Solutions | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not required if handled in a fume hood |
| Large-Scale Operations or High-Concentration Work | Chemical-Resistant Gauntlet Gloves (e.g., Neoprene or Butyl Rubber) | Face Shield over Chemical Splash Goggles | Chemical-Resistant Apron over Lab Coat | Half-face or Full-face Respirator with appropriate cartridges |
| Spill Cleanup | Chemical-Resistant Gauntlet Gloves | Face Shield over Chemical Splash Goggles | Chemical-Resistant Suit or Apron | Half-face or Full-face Respirator with appropriate cartridges |
In-Depth PPE Specifications and Rationale
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with a chemical.
-
Why Nitrile Gloves? Unlined nitrile gloves are recommended for handling this compound in most scenarios.[5] They offer good resistance to a variety of chemicals and provide a reliable barrier. Avoid latex gloves, as they do not offer adequate dermal protection, and never use cotton or leather gloves, which can absorb and retain the chemical, leading to prolonged skin exposure.[5][6]
-
Best Practices: Always inspect gloves for holes or tears before use.[6] A simple way to do this is to fill them with water and gently squeeze.[6] When working, wear gloves under the sleeves of your lab coat to prevent chemicals from running down your arm and into the glove.[5] After handling the compound and before removing gloves, wash the exterior of the gloves with soap and water.[6]
Eye and Face Protection: Shielding Sensitive Tissues
This compound is classified as a serious eye irritant.[1][4][7] Chemical splashes can cause significant and potentially irreversible damage.
-
Minimum Requirement: At a minimum, safety glasses with side shields must be worn for any task involving this compound.
-
Elevated Risk: When there is a risk of splashing—such as when preparing solutions or handling larger volumes—you must upgrade to chemical splash goggles.[6] For tasks with a significant splash or aerosolization risk, a face shield worn over chemical splash goggles provides the most comprehensive protection for the entire face.[6]
Body Protection: Preventing Dermal Absorption
Loose-fitting, long-sleeved shirts and long pants should be the standard attire in any laboratory.[5]
-
Lab Coats: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing from contamination.[7]
-
Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[8] The apron should extend from the neck to at least the knees.[8]
Respiratory Protection: Guarding Against Inhalation
As this compound may cause respiratory irritation, minimizing the inhalation of dust or aerosols is crucial.[1]
-
Primary Control: The most effective way to control respiratory exposure is to handle the solid compound within a certified chemical fume hood or another ventilated enclosure.[9] This is the preferred engineering control.
-
When Respirators are Necessary: If a fume hood is not available when weighing the solid, an N95 respirator should be worn to protect against airborne particulates. For spill clean-up or large-scale work where vapors may be generated, a higher level of protection, such as a half-face or full-face respirator with appropriate cartridges, is necessary.[10] Any respirator use must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.[11]
Operational Plan: Safe Handling Workflow
This protocol details the step-by-step process for weighing solid this compound and preparing a stock solution, integrating the necessary PPE at each stage.
-
Preparation:
-
Designate a specific work area, preferably inside a chemical fume hood.
-
Assemble all necessary equipment: this compound container, spatula, weigh boat, beaker, solvent, and magnetic stir bar.
-
Ensure an eyewash station and safety shower are accessible.[1]
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
If not using a fume hood, properly fit an N95 respirator.
-
Put on nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Weighing and Solution Preparation:
-
Carefully open the this compound container inside the fume hood to minimize dust generation.[9]
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat.
-
Close the primary container tightly.[1]
-
Transfer the weighed solid into the beaker containing the solvent and stir bar.
-
Allow the compound to dissolve completely.
-
-
Post-Handling:
-
Clean the spatula and work surface thoroughly.
-
Treat all disposable items (e.g., weigh boat, contaminated wipes) as hazardous waste.
-
-
Doffing PPE:
-
Follow the proper doffing procedure (see below) to avoid self-contamination.
-
-
Personal Hygiene:
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if needed): Position on face and adjust straps for a secure seal.
-
Goggles/Face Shield: Place over eyes and adjust for a snug fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE - Critical to Prevent Contamination
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.
-
Goggles/Face Shield: Remove by handling the strap or headband from the back of your head.
-
Lab Coat: Unbutton and peel off by touching only the inside of the garment. Turn it inside out as you remove it and place it in the appropriate receptacle for laundering or disposal.
-
Respirator (if used): Remove by the straps without touching the front.
-
Hand Washing: Immediately wash hands with soap and water.
Disposal Plan for Contaminated Materials
Improper disposal can lead to environmental contamination and pose a risk to others.[4][9]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[1][9]
-
Liquid Waste: Unused solutions or rinseates should be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour this compound solutions down the drain.[1][4]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][9] Seek medical advice if irritation occurs or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water.[4][9] Do not induce vomiting.[9] Seek immediate medical attention.[9]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from [No direct URL available in search, referencing general SDS content]
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [No direct URL available in search, referencing general SDS content]
- Japan Society for Occupational Health. (2021). Recommendation of occupational exposure limits (2021–2022). Journal of Occupational Health.
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
- Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
- Ogg, C. L., & Schulze, L. D. (2002). Protective Clothing and Equipment for Pesticide Appliactors. University of Nebraska - Lincoln Digital Commons.
- Ohio State University Extension. (2019, July 23). Pesticide Protective Equipment. Ohioline.
- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
- NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
- Safety & Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks.
- OUHSC.edu. (2025-2026). EHSO Manual - Hazardous Waste.
- University of Zurich. (n.d.). Guidelines on the Treatment and Disposal of Waste.
- RadTech. (n.d.). Guidance on Cleanup and Disposal of UV/EB-Curing Waste Materials.
- CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.
- NJ.gov. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
Sources
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 7. fishersci.com [fishersci.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. solutionsstores.com [solutionsstores.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
